molecular formula C2H2N2S B1210528 1,2,3-Thiadiazole CAS No. 288-48-2

1,2,3-Thiadiazole

货号: B1210528
CAS 编号: 288-48-2
分子量: 86.12 g/mol
InChI 键: UGUHFDPGDQDVGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3-thiadiazole is a thiadiazole.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

288-48-2

分子式

C2H2N2S

分子量

86.12 g/mol

IUPAC 名称

thiadiazole

InChI

InChI=1S/C2H2N2S/c1-2-5-4-3-1/h1-2H

InChI 键

UGUHFDPGDQDVGX-UHFFFAOYSA-N

SMILES

C1=CSN=N1

规范 SMILES

C1=CSN=N1

其他CAS编号

288-48-2

产品来源

United States

Foundational & Exploratory

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,3-Thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical development of the 1,2,3-thiadiazole core, a significant heterocyclic scaffold in medicinal and agricultural chemistry. From its initial synthesis in the late 19th century to the establishment of versatile synthetic methodologies, this document chronicles the key scientific contributions that have shaped our understanding of this important molecule. Detailed experimental protocols for the foundational synthetic routes, a comprehensive summary of its physicochemical properties, and a visual representation of its synthetic pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

The this compound is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1] Its unique structural features and diverse reactivity have established it as a privileged scaffold in the design of novel therapeutic agents and agrochemicals.[2][3] This guide delves into the historical narrative of its discovery and the evolution of its synthesis, providing a technical foundation for contemporary research and development.

A Historical Timeline of Discovery

The journey of the this compound began in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry.

  • 1896: The Pechmann & Nold Synthesis - The Genesis. The first documented synthesis of a this compound derivative is attributed to Hans von Pechmann and his student Nold.[1] Their pioneering work involved the reaction of diazomethane with phenyl isothiocyanate, laying the groundwork for future investigations into this novel heterocyclic system. Von Pechmann, a prominent German chemist, was also renowned for his discovery of diazomethane in 1894.

  • Early 20th Century: The Wolff Synthesis. In the early 1900s, German chemist Ludwig Wolff developed a method for the synthesis of 1,2,3-thiadiazoles from α-diazo ketones.[1] This reaction, which involves the treatment of an α-diazo ketone with a thionating agent, provided an alternative route to this heterocyclic core.

  • 1955: The Hurd-Mori Synthesis - A Paradigm Shift. A significant breakthrough in this compound synthesis came in 1955 with the work of Charles D. Hurd and Raymond I. Mori.[4] They developed a versatile and widely applicable method involving the cyclization of α-methylene hydrazones with thionyl chloride.[2][4] This reaction, now known as the Hurd-Mori synthesis, remains one of the most common and efficient methods for preparing a wide range of this compound derivatives.

Foundational Synthetic Methodologies

The following sections provide detailed experimental protocols for the three seminal syntheses of the this compound ring.

The Pechmann and Nold Synthesis (1896)

This first synthesis established the feasibility of constructing the this compound ring.

Experimental Protocol: Synthesis of 5-Anilino-1,2,3-thiadiazole

  • Reactants: Diazomethane, Phenyl isothiocyanate.

  • Procedure: A solution of phenyl isothiocyanate in a suitable inert solvent (e.g., diethyl ether) is treated with a solution of diazomethane at low temperature (typically 0 °C). The reaction mixture is allowed to stir for several hours. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization.

  • Yield: Moderate.

The Wolff Synthesis

This method provides access to 4,5-disubstituted 1,2,3-thiadiazoles.

Experimental Protocol: Synthesis of a 4,5-Disubstituted this compound

  • Reactants: α-Diazo ketone, Thionating agent (e.g., hydrogen sulfide in the presence of a base, or Lawesson's reagent).

  • Procedure: The α-diazo ketone is dissolved in a suitable solvent (e.g., ethanol or pyridine). The thionating agent is then added, and the reaction mixture is stirred, often with gentle heating. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is worked up by removing the solvent and purifying the product by column chromatography or recrystallization.

  • Yield: Variable, depending on the substrate and thionating agent.

The Hurd-Mori Synthesis (1955)

The most versatile and widely used method for the synthesis of 1,2,3-thiadiazoles.

Experimental Protocol: General Procedure for the Synthesis of 4-Substituted 1,2,3-Thiadiazoles [5]

  • Hydrazone Formation: The starting ketone (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol). To this solution is added a hydrazide derivative (e.g., semicarbazide hydrochloride, 1.1 eq) and a base (e.g., sodium acetate, 1.5 eq). The mixture is heated at reflux for 2-4 hours. After cooling, the precipitated hydrazone is collected by filtration, washed, and dried.[5]

  • Cyclization: The dried hydrazone (1.0 eq) is suspended in an inert solvent such as dichloromethane (DCM). The suspension is cooled in an ice bath, and thionyl chloride (2.0-3.0 eq) is added dropwise with stirring.[5] The reaction mixture is then allowed to warm to room temperature and may be gently heated to ensure complete reaction.

  • Work-up and Purification: The reaction mixture is carefully poured onto crushed ice to quench the excess thionyl chloride. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[5]

Yields for Selected Hurd-Mori Syntheses [2]

Starting KetoneProductYield (%)
Acetophenone4-Phenyl-1,2,3-thiadiazoleGood to Excellent
2-OxoallobetulinThis compound derivative of allobetulinHigh
Pyrazolyl-phenylethanonesPyrazolyl-1,2,3-thiadiazolesGood to Excellent

Physicochemical Properties

The parent this compound and its simple derivatives exhibit distinct physical and spectroscopic properties.

Table 1: Physical and Spectroscopic Data for this compound and Key Derivatives

PropertyThis compound4-Phenyl-1,2,3-thiadiazole5-Amino-1,2,3-thiadiazole
Molecular Formula C₂H₂N₂SC₈H₆N₂S[6]C₂H₃N₃S[7]
Molecular Weight 86.11 g/mol 162.21 g/mol [6][8]101.13 g/mol [7]
Appearance Yellow liquid[1]Off-white to light brown solid[6]Dark yellow to dark brown powder[7]
Boiling Point 157 °C[1][3]100 °C / 1.5 Torr[8]-
Melting Point -77-78 °C[8]224-235 °C (dec.)[7][9]
Solubility Soluble in water, alcohol, ether[1][3]-Soluble in Methanol[10]
¹H NMR (δ, ppm) ---
¹³C NMR (δ, ppm) ---
IR (cm⁻¹) 1560–1475, 1350–1280 (ring skeletal)[1]--
Mass Spec (m/z) M⁺, M⁺-N₂[8]M⁺, M⁺-N₂[11]M⁺, M⁺-N₂

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies for 1,2,3-thiadiazoles.

Pechmann_Nold_Synthesis Diazomethane Diazomethane Intermediate Cycloaddition Intermediate Diazomethane->Intermediate PhenylIsothiocyanate Phenyl Isothiocyanate PhenylIsothiocyanate->Intermediate Thiadiazole 5-Anilino-1,2,3-thiadiazole Intermediate->Thiadiazole Rearrangement Wolff_Synthesis DiazoKetone α-Diazo Ketone Intermediate Thiocarbonyl Intermediate DiazoKetone->Intermediate ThionatingAgent Thionating Agent (e.g., H₂S/base) ThionatingAgent->Intermediate Thiadiazole 4,5-Disubstituted-1,2,3-thiadiazole Intermediate->Thiadiazole Cyclization Hurd_Mori_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization Ketone Ketone Hydrazone α-Methylene Hydrazone Ketone->Hydrazone Hydrazide Hydrazide Derivative Hydrazide->Hydrazone Hydrazone_ref α-Methylene Hydrazone ThionylChloride Thionyl Chloride (SOCl₂) Thiadiazole This compound ThionylChloride->Thiadiazole Hydrazone_ref->Thiadiazole

References

Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 1,2,3-thiadiazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical characteristics.[1][2] This document summarizes key spectroscopic data, details common experimental protocols for their characterization, and visualizes important reaction pathways.

Core Spectroscopic Data

The structural elucidation of this compound derivatives is heavily reliant on a combination of spectroscopic techniques. The following tables summarize typical quantitative data for various derivatives.

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. This compound derivatives typically exhibit absorption bands corresponding to π→π* transitions. The position of the maximum absorption (λmax) is sensitive to the nature and position of substituents on the thiadiazole ring and the solvent used.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
4-Phenyl-1,2,3-thiadiazoleNot Specified296Not SpecifiedSpectraBase
4,5-dicarbomethoxy-1,2,3-thiadiazoleAcetonitrile266Not Specified[3]
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the this compound ring and its substituents are summarized below.

CompoundSample PhaseKey Vibrational Frequencies (cm⁻¹)AssignmentReference
4-Phenyl-1,2,3-thiadiazoleNot Specified~3100-3000, ~1600, ~1450, ~1070, ~760, ~690C-H (aromatic), C=C (aromatic), C=N, C-N, C-SSpectraBase
(1,2,3-Thiadiazol-5-yl)methanolKBr Pellet~3400, ~2900, ~1400, ~1050O-H, C-H, C=N, C-O[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of this compound derivatives.

CompoundSolventChemical Shift (δ, ppm)Assignment
4-Phenyl-1,2,3-thiadiazoleNot Specified8.58 (s, 1H), 7.95 (d, 2H), 7.45 (m, 3H)H-5 of thiadiazole, ortho-protons of phenyl, meta/para-protons of phenyl
(1,2,3-Thiadiazol-5-yl)methanolNot Specified~8.5-9.0 (s, 1H), ~4.5-5.0 (s, 2H), variable (br s, 1H)H-4 of thiadiazole, -CH₂-, -OH
4-Aryl-1,2,3-thiadiazolesDMSO-d₆7.25-8.27 (m)Aromatic protons
CompoundSolventChemical Shift (δ, ppm)Assignment
4-Phenyl-1,2,3-thiadiazoleNot Specified155.0, 131.0, 129.5, 129.0, 127.0C-4 of thiadiazole, C-ipso of phenyl, C-meta/para of phenyl, C-ortho of phenyl, C-5 of thiadiazole
4-Aryl-1,2,3-thiadiazolesDMSO-d₆159.56–169.01C-4 and C-5 of thiadiazole
4-Aryl-5-tosyl-1,2,3-thiadiazolesNot SpecifiedNot SpecifiedNot Specified
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which helps in confirming its elemental composition. A characteristic fragmentation pathway for many 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂).[5]

CompoundIonization MethodKey Fragment Ions (m/z)InterpretationReference
4-Phenyl-1,2,3-thiadiazoleGC-MS162, 134, 104, 77[M]⁺, [M-N₂]⁺, [C₇H₄S]⁺, [C₆H₅]⁺SpectraBase
4,5-Functionalized 1,2,3-thiadiazolesESI-MS/MS[M+H]⁺, [M+H-N₂]⁺Protonated molecule, Loss of N₂[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the this compound derivative.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4] The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals. For derivatives with low solubility, DMSO-d₆ is often a good choice.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments of complex structures.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound derivative.

Methodology (KBr Pellet Method for Solid Samples):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid this compound derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[4]

    • Transfer a portion of the powdered mixture into a pellet press die.

    • Apply high pressure (typically 8-10 tons) with a hydraulic press to form a transparent or translucent pellet.[4]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

UV-Vis Spectroscopy

Objective: To study the electronic transitions of the this compound derivative.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range appropriate for the compound, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the this compound derivative.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction will depend on the volatility and thermal stability of the compound. Common techniques include direct infusion via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), or for volatile compounds, injection into a gas chromatograph coupled to a mass spectrometer (GC-MS).[4]

  • Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to determine the elemental composition.

  • Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the compound. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations of Key Pathways

Photochemical Decomposition of this compound

The photochemical decomposition of the this compound ring is a characteristic reaction of this heterocyclic system.[6] Irradiation with UV light leads to the extrusion of molecular nitrogen and the formation of highly reactive intermediates such as thiirene and thioketene.[3]

Photochemical_Decomposition Thiadiazole This compound Derivative ExcitedState Excited State Thiadiazole->ExcitedState hν (UV light) Nitrogen N₂ Thiirene Thiirene Intermediate ExcitedState->Thiirene - N₂ Thioketene Thioketene Intermediate Thiirene->Thioketene Rearrangement Products Further Products (e.g., Dithietanes, Thiophenes) Thiirene->Products Dimerization Thioketene->Products Trapping/Dimerization

Caption: Photochemical decomposition pathway of this compound derivatives.

Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

A widely used method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.[1][2][6] This involves the cyclization of α-methylene ketone hydrazones with thionyl chloride.[1][6]

Hurd_Mori_Synthesis Ketone α-Methylene Ketone Hydrazone Hydrazone Intermediate Ketone->Hydrazone Hydrazine Hydrazine Derivative (e.g., Semicarbazide) Hydrazine->Hydrazone Thiadiazole This compound Derivative Hydrazone->Thiadiazole Cyclization SOCl2 SOCl₂

References

quantum chemical calculations for 1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for 1,2,3-Thiadiazole

Introduction

The this compound is a five-membered aromatic heterocycle featuring one sulfur and two adjacent nitrogen atoms. This scaffold is of significant interest to medicinal and agricultural chemists due to its versatile biological activities.[1] Derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and insecticidal activities, and have also been utilized as plant activators.[2] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the structural, electronic, and spectroscopic properties of this compound and its derivatives. These computational methods provide critical insights into molecular stability, reactivity, and potential biological interactions, thereby guiding the rational design of new therapeutic and agrochemical agents.

This technical guide provides a comprehensive overview of the theoretical methodologies, key computed parameters, and practical applications of quantum chemical calculations for the this compound core, intended for researchers, scientists, and drug development professionals.

Computational Methodologies and Protocols

Quantum chemical calculations offer a powerful framework for investigating molecular systems. The protocols for studying this compound derivatives are well-established, with Density Functional Theory (DFT) being the most widely employed method due to its favorable balance of computational cost and accuracy.

Core Computational Protocol:

  • Geometry Optimization: The first step involves determining the lowest energy (most stable) three-dimensional structure of the molecule. This is typically performed using DFT methods, with the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional being a popular choice.[3][4] More recent functionals like M06-2X are also used.[3] A sufficiently large basis set, such as 6-311++G(d,p), is employed to accurately describe the electron distribution.[3][4] The planarity of the thiadiazole ring is confirmed by near-zero dihedral angles in the final optimized structure.[3]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.[5] The calculated frequencies are often systematically scaled to better match experimental data.[5]

  • Electronic Property Calculation:

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.[6][7] These orbitals are visualized to understand regions of electron donation (HOMO) and acceptance (LUMO).[4]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer (ICT), hyperconjugative interactions, and hydrogen bonding. It provides a detailed picture of the bonding and electron delocalization within the molecule, which can be crucial for understanding its biological activity.[4][5]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. This is particularly useful for predicting intermolecular interactions with biological receptors.

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations generate a wealth of quantitative data. The following tables summarize key parameters for thiadiazole derivatives, illustrating the typical outputs of these computational studies.

Table 1: Representative Optimized Geometric Parameters for a Thiadiazole Derivative (Data for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, calculated at the B3LYP/6-311++G(d,p) level of theory. This isomer is presented to exemplify the type of structural data obtained from DFT calculations.)

ParameterBond Length (Å)ParameterBond Angle (°)
S3–C41.748C5–S3–C485.1
C4–N11.309S3–C4–N1114.4
N1–N21.358C4–N1–N2115.8
N2–C51.311N1–N2–C5111.4
C5–S31.761N2–C5–S3113.2
C5–N61.363N2–C5–N6123.2
C4–C91.480S3–C5–N6123.5
Data sourced from a computational study on 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.[3]

Table 2: Calculated Electronic Properties of Thiadiazole Derivatives (Calculations performed using DFT methods)

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
1,3,4-Thiadiazole-2,5-diamine (1)B3LYP/6-31G-6.111-0.8625.249
5-Methyl-1,3,4-thiadiazol-2-amine (2)B3LYP/6-31G-6.046-1.1484.898
2,5-Dimethyl-1,3,4-thiadiazole (3)B3LYP/6-31G*-6.642-1.3915.251
2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazoleB3LYP/6-311++G(d,p)-6.994-4.5682.426
Data compiled from multiple sources for representative 1,3,4-thiadiazole derivatives.[4][6]

Table 3: Selected Calculated vs. Experimental Vibrational Frequencies for a this compound Derivative (Data for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid)

AssignmentExperimental FT-IR (cm-1)Calculated (B3LYP) (cm-1)
O-H stretch31033108
C-H stretch (methyl)29332935
C=O stretch16931702
C=C / C=N ring stretch15301533
C-H bend (methyl)14461445
O-H in-plane bend13901392
Ring breathing10451043
Data sourced from a detailed spectroscopic and computational study.[5]

Mandatory Visualizations

Diagrams are essential for visualizing molecular structures, computational processes, and chemical reactions. The following have been generated using the DOT language.

Molecular structure of the this compound core.

G cluster_input Setup cluster_calc Calculation cluster_analysis Analysis A Define Molecular Structure (this compound Derivative) B Select Computational Method (e.g., DFT/B3LYP) & Basis Set (e.g., 6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Analysis C->D F Electronic Properties (HOMO, LUMO, MEP) C->F H Bonding Analysis (NBO) C->H E Confirmation of Minimum Energy (No Imaginary Frequencies) D->E G Spectroscopic Properties (IR/Raman Spectra) D->G I Results Interpretation & Structure-Activity Relationships E->I F->I G->I H->I

Typical workflow for quantum chemical calculations.

Hurd_Mori_Synthesis reagents reagents Hydrazone α-Methylene Ketone Hydrazone Derivative Intermediate Cyclization Intermediate Hydrazone->Intermediate Reaction Thiadiazole Substituted This compound Intermediate->Thiadiazole Cyclization SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate

Simplified pathway of the Hurd-Mori synthesis.

Applications in Research and Drug Development

The insights gained from quantum chemical calculations are directly applicable to drug discovery and agrochemical development.

  • Structure-Activity Relationship (SAR) Studies: By calculating properties like the HOMO-LUMO gap, MEP, and dipole moment for a series of this compound derivatives, researchers can build quantitative structure-activity relationship (QSAR) models. These models correlate calculated electronic and structural features with observed biological activity, enabling the prediction of potency for novel, unsynthesized compounds.[4]

  • Rational Drug Design: MEP maps identify the electron-rich and electron-poor regions of a molecule, predicting how it might interact with a biological target, such as an enzyme's active site. This allows for the targeted design of derivatives with enhanced binding affinity and selectivity.

  • Understanding Reaction Mechanisms: Computational chemistry is crucial for elucidating reaction mechanisms, such as the widely used Hurd-Mori synthesis for the thiadiazole ring.[8][9][10] Understanding the mechanism allows for the optimization of reaction conditions and the prediction of outcomes for new substrates.

Quantum chemical calculations, primarily using Density Functional Theory, represent a cornerstone of modern research into this compound chemistry. They provide a detailed, quantitative understanding of molecular structure, stability, and reactivity that is often inaccessible through experimental means alone. The ability to calculate geometric parameters, vibrational spectra, and a suite of electronic properties allows scientists to establish clear structure-activity relationships. For professionals in drug development and agricultural science, these computational protocols are invaluable for accelerating the design and discovery of novel, highly effective this compound-based compounds.

References

An In-Depth Technical Guide to the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, including as plant activators and potential pharmaceuticals.[1] However, the inherent stability of this ring system under thermal and photochemical stress is a critical consideration for its practical application, particularly in drug development, where stability can impact shelf-life, formulation, and in-vivo efficacy. This technical guide provides a comprehensive overview of the thermal and photochemical stability of the this compound ring, summarizing quantitative data, detailing experimental protocols, and visualizing key decomposition pathways.

Thermal Stability of the this compound Ring

The this compound ring is generally considered to be thermally stable, but it is known to undergo decomposition at elevated temperatures. The primary thermal decomposition pathway involves the extrusion of a molecule of nitrogen (N₂), a thermodynamically favorable process. This initial fragmentation leads to the formation of highly reactive intermediates, which then undergo further transformations.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal stability of compounds. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Below is a summary of available TGA data for various this compound derivatives. The onset decomposition temperature (T_onset) represents the temperature at which significant weight loss begins, providing a key indicator of thermal stability.

CompoundOnset Decomposition Temperature (T_onset) (°C)Peak Decomposition Temperature (T_peak) (°C)Reference
1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole250-[1]
1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole240-[1]
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole275-[1]
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole270-[1]
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole205-[1]
4-(2-Naphthyl)-1,2,3-thiadiazole (Predicted)200 - 280250 - 350[2]

Note: The data for the triazole derivatives includes a 1,3,4-thiadiazole ring, which may influence the overall thermal stability.

Thermal Decomposition Pathway

The generally accepted mechanism for the thermal decomposition of 1,2,3-thiadiazoles is initiated by the elimination of molecular nitrogen. This leads to the formation of a transient and highly strained three-membered ring intermediate known as a thiirene. The thiirene is unstable and rapidly rearranges to a more stable thioketene intermediate.[2] These reactive species can then undergo a variety of subsequent reactions, including dimerization or reactions with other molecules present in the system.

Thermal Decomposition of this compound Thiadiazole This compound Ring TransitionState Transition State Thiadiazole->TransitionState Heat (Δ) Thiirene Thiirene Intermediate TransitionState->Thiirene - N₂ Thioketene Thioketene Intermediate Thiirene->Thioketene Rearrangement Products Further Reaction Products (e.g., Dimers) Thioketene->Products

Figure 1: Thermal decomposition pathway of the this compound ring.

Photochemical Stability of the this compound Ring

Upon exposure to ultraviolet (UV) light, 1,2,3-thiadiazoles can undergo photochemical decomposition. Similar to the thermal pathway, the primary photochemical event is the extrusion of molecular nitrogen.[3] This process can lead to the formation of the same key intermediates, thiirene and thioketene, which are responsible for the subsequent chemistry observed.[2]

Quantitative Photochemical Analysis Data

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of moles of a product formed or reactant consumed per mole of photons absorbed.

CompoundProcessQuantum Yield (Φ)Wavelength (nm)SolventReference
This compoundDisappearance0.2 - 0.3254EPA[3]
4-phenyl-1,2,3-thiadiazoleThiirene/Thioketene Formation<0.3 ps (rise time)266Acetonitrile[4]
4,5-diphenyl-1,2,3-thiadiazoleThiirene/Thioketene Formation<0.3 ps (rise time)266Acetonitrile[4]

Note: EPA is a mixture of diethyl ether, isopentane, and ethanol.

Photochemical Decomposition Pathway

The photochemical decomposition of 1,2,3-thiadiazoles is initiated by the absorption of a photon, which promotes the molecule to an excited electronic state. From this excited state, the molecule can undergo nitrogen extrusion to form a thiirene intermediate. The thiirene can then isomerize to the corresponding thioketene. Both of these intermediates are highly reactive and can lead to a variety of final products through dimerization, polymerization, or reaction with the solvent.[3][4]

Photochemical Decomposition of this compound Thiadiazole_GS This compound (Ground State) Thiadiazole_ES This compound (Excited State) Thiadiazole_GS->Thiadiazole_ES hν (UV light) Thiirene Thiirene Intermediate Thiadiazole_ES->Thiirene - N₂ Thioketene Thioketene Intermediate Thiirene->Thioketene Isomerization FinalProducts Final Products (Dimers, etc.) Thiirene->FinalProducts Thioketene->FinalProducts

Figure 2: Photochemical decomposition of the this compound ring.

Experimental Protocols

Accurate and reproducible assessment of thermal and photochemical stability requires standardized experimental procedures. The following sections provide detailed methodologies for conducting these key experiments.

Protocol for Thermal Stability Analysis (TGA/DSC)

This protocol outlines the general procedure for determining the thermal stability of this compound derivatives using TGA and DSC.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis p1 Weigh 5-10 mg of sample p2 Place in Al₂O₃ or Pt crucible p1->p2 t1 Place crucible in TGA furnace p2->t1 d1 Place sealed Al pan in DSC cell p2->d1 t2 Set inert atmosphere (e.g., N₂ or Ar, 20-50 mL/min) t1->t2 t3 Ramp temperature (e.g., 10 °C/min) t2->t3 t4 Record mass loss vs. temperature t3->t4 a1 Determine T_onset and T_peak from TGA/DTG curves t4->a1 d2 Use empty sealed pan as reference d1->d2 d3 Ramp temperature (e.g., 10 °C/min) d2->d3 d4 Record heat flow vs. temperature d3->d4 a2 Determine melting point (Tm) and enthalpy of fusion (ΔHm) from DSC curve d4->a2

Figure 3: Workflow for TGA and DSC analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative into an appropriate TGA/DSC pan (e.g., alumina or platinum for TGA; aluminum for DSC).[5]

    • For DSC, hermetically seal the aluminum pan to prevent sublimation before decomposition.

  • Instrument Setup:

    • TGA: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[1]

    • DSC: Place the sealed sample pan and an empty sealed reference pan in the DSC cell. Maintain an inert atmosphere.[5]

  • Thermal Program:

    • Heat the sample at a constant rate, typically 10 °C/min, over a temperature range appropriate for the expected decomposition (e.g., from room temperature to 600 °C).[5]

  • Data Acquisition and Analysis:

    • TGA: Record the sample mass as a function of temperature. The resulting TGA curve will show a step-wise decrease in mass corresponding to decomposition events. The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks corresponding to the maximum rate of decomposition (T_peak). The onset temperature (T_onset) is determined from the intersection of the baseline with the tangent of the decomposition step.

    • DSC: Record the differential heat flow between the sample and reference pans. Endothermic events (like melting) will appear as peaks, while exothermic events (like some decompositions) will appear as valleys. The melting point (Tm) is typically taken as the peak temperature of the melting endotherm.

Protocol for Photochemical Quantum Yield Determination

This protocol describes a general method for determining the quantum yield of photodecomposition of a this compound derivative using chemical actinometry.

Quantum_Yield_Workflow cluster_actinometry Actinometry (Photon Flux Determination) cluster_sample Sample Irradiation cluster_calculation Quantum Yield Calculation act1 Prepare actinometer solution (e.g., potassium ferrioxalate) act2 Irradiate actinometer for a known time (t) act1->act2 act3 Measure product formation (e.g., Fe²⁺ concentration) act2->act3 act4 Calculate photon flux (I₀) act3->act4 c2 Calculate quantum yield (Φ) using the determined photon flux act4->c2 s1 Prepare sample solution of known concentration s2 Irradiate under identical conditions as actinometer s1->s2 s3 Monitor reactant decrease or product increase over time s2->s3 c1 Determine rate of reactant consumption or product formation s3->c1 c1->c2

Figure 4: Workflow for determining photochemical quantum yield.

Detailed Steps:

  • Photon Flux Determination (Actinometry):

    • Prepare a chemical actinometer solution with a known quantum yield at the desired irradiation wavelength (e.g., potassium ferrioxalate for UV-Vis region).[6]

    • Irradiate a known volume of the actinometer solution in a quartz cuvette for a specific time.

    • Determine the concentration of the photoproduct formed using a suitable analytical method (e.g., spectrophotometry for the Fe²⁺-phenanthroline complex in ferrioxalate actinometry).[6]

    • Calculate the photon flux (moles of photons per unit time) of the light source using the known quantum yield of the actinometer.

  • Sample Irradiation:

    • Prepare a solution of the this compound derivative in a suitable solvent (e.g., acetonitrile, ethanol) at a concentration that gives a suitable absorbance at the irradiation wavelength.

    • Irradiate the sample solution under the exact same conditions (light source, geometry, temperature, and stirring) as the actinometer.

    • Monitor the decrease in the concentration of the starting material or the increase in the concentration of a photoproduct over time using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or NMR).

  • Quantum Yield Calculation:

    • Determine the initial rate of the photoreaction (moles of reactant consumed or product formed per unit time) from the data collected in the previous step.

    • Calculate the quantum yield of the reaction using the following formula: Φ = (rate of reaction) / (photon flux × fraction of light absorbed)

Conclusion

The this compound ring exhibits moderate to good thermal stability, with decomposition generally occurring above 200 °C, and is susceptible to photochemical degradation upon UV irradiation. The primary decomposition pathway in both cases involves the extrusion of molecular nitrogen to form reactive thiirene and thioketene intermediates. The stability of the ring is influenced by the nature of the substituents, with electron-withdrawing groups generally affecting the decomposition temperature. For researchers and drug development professionals, a thorough understanding and quantitative assessment of the thermal and photochemical stability of this compound-containing compounds are crucial for ensuring their viability as drug candidates or functional materials. The experimental protocols and data presented in this guide provide a framework for conducting such stability studies and for interpreting the results in the context of structure-stability relationships.

References

Exploring the Chemical Space of 1,2,3-Thiadiazole Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3-thiadiazole scaffold is a five-membered aromatic heterocycle of significant interest to medicinal and agricultural chemists due to its versatile biological activities.[1] Its unique mesoionic character facilitates crossing cellular membranes, and it can act as a bioisostere for other key heterocycles, enabling potent interactions with a variety of biological targets.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships, and relevant experimental protocols for this compound derivatives, aimed at researchers, scientists, and drug development professionals.

Synthesis of this compound Analogs

The most prevalent and versatile method for synthesizing the this compound ring is the Hurd-Mori reaction.[1][2] This reaction involves the cyclization of α-methylene ketone hydrazones or their derivatives, such as semicarbazones and tosylhydrazones, with thionyl chloride (SOCl₂).[1][3] Recent advancements have focused on developing more efficient and environmentally friendly protocols, such as metal-free methods utilizing N-tosylhydrazones with elemental sulfur.[3]

Experimental Protocols

General Synthesis via Hurd-Mori Reaction:

This protocol provides a general guideline for the synthesis of this compound derivatives and may require optimization for specific substrates.[4][5]

Part 1: Formation of Semicarbazone Intermediate

  • Dissolve the selected ketone possessing an α-methylene group (1.0 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in a suitable solvent like absolute ethanol.[5]

  • Add a base, such as sodium acetate (1.5 equivalents), to the mixture.[6]

  • Reflux the mixture for 2-5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Upon completion, remove the solvent under vacuum.[5]

  • Wash the residue with diethyl ether and recrystallize from ethanol to yield the semicarbazone intermediate.[5]

Part 2: Cyclization to this compound

  • To an excess of thionyl chloride (SOCl₂) stirred at room temperature, add the dried semicarbazone intermediate portion-wise.[5] Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.[4]

  • Carefully quench the reaction by slowly pouring it into a beaker of ice-water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final this compound analog.[4]

G cluster_0 Part 1: Semicarbazone Formation cluster_1 Part 2: Cyclization Ketone α-Methylene Ketone Reaction1 Reflux in Ethanol Ketone->Reaction1 Semicarbazide Semicarbazide HCl + Base Semicarbazide->Reaction1 Semicarbazone Semicarbazone Intermediate Reaction1->Semicarbazone Reaction2 Stir at RT (Hurd-Mori Cyclization) Semicarbazone->Reaction2 ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction2 Quench Quench (Ice-Water) Reaction2->Quench Extraction Extraction & Washing Quench->Extraction Purification Purification Extraction->Purification FinalProduct This compound Analog Purification->FinalProduct

General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and agricultural activities.[1]

Anticancer Activity

This compound analogs have shown potent cytotoxic activity against various cancer cell lines. Their mechanisms of action include tubulin polymerization inhibition and the inhibition of heat shock protein 90 (Hsp90).

Table 1: Anticancer Activity of this compound Analogs (IC₅₀/GI₅₀ Values)

Compound/Derivative ClassCell LineIC₅₀ / GI₅₀ (µM)Reference DrugIC₅₀ (µM)Reference
D-ring fused DHEA derivatives (22, 23, 25)T47D (Breast)0.042 - 0.058Adriamycin0.04[7]
Pyrazole oxime derivative (8e)Panc-1 (Pancreatic)12.79Sorafenib11.50[7]
Pyrazole oxime derivative (8l)Panc-1 (Pancreatic)12.22Sorafenib11.50[7]
Pyrazole oxime derivative (8e)Huh-7 (Hepatocarcinoma)11.84Cisplatin12.70[7]
Pyrazole oxime derivative (8l)Huh-7 (Hepatocarcinoma)10.11Cisplatin12.70[7]
Pyrazole oxime derivative (8e)HCT-116 (Colon)7.195-Fluorouracil29.50[7]
Pyrazole oxime derivative (8l)HCT-116 (Colon)6.565-Fluorouracil29.50[7]
5-Aryl-4-(...dihydroxyphenyl)-1,2,3-thiadiazolesHCT-116 (Colon)3.2 - 4.6--[7]
Derivative 111MCF-7 (Breast)12.8 (µg/mL)Doxorubicin3.13 (µg/mL)[3]
Derivative 112MCF-7 (Breast)8.1 (µg/mL)Doxorubicin3.13 (µg/mL)[3]
Dehydroepiandrosterone derivative 114T47D (Breast)0.058--[3]
Dehydroepiandrosterone derivative 114HAF (Fibroblast)21.1--[3]
Necroptosis Inhibitor (Cyclopropyl at C4)FADD-deficient Jurkat T cells0.05 (EC₅₀)--[8]
Antimicrobial Activity

The this compound core is also present in compounds with significant antibacterial and antifungal properties. Their activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of this compound Analogs (MIC/EC₅₀ Values)

Compound/DerivativeMicroorganismMIC (µg/mL)Activity TypeReference
Compound 4aEscherichia coliActiveAntibacterial[9][10]
Compound 4cStaphylococcus aureusActiveAntibacterial[9][10]
Compounds 4a-cCandida albicansActiveAntifungal[9][10]
Triethyltin-carboxylate 148P. piricola0.12 (EC₅₀)Antifungal[3]
Triethyltin-carboxylate 148Gibberella zeae0.16 (EC₅₀)Antifungal[3]
Carboxamide moiety 149Aspergillus niger (AS)100% inhibitionAntifungal[3]
Carboxamide moiety 149Colletotrichum lagenarium (CL)95% inhibitionAntifungal[3]
Carboxamide moiety 149Pyricularia oryzae (PI)88% inhibitionAntifungal[3]
Strobilurin analog 8aSclerotinia sclerotiorum0.44 (EC₅₀)Fungicidal[5]
Strobilurin analog 8aRhizoctonia cerealis0.01 (EC₅₀)Fungicidal[5]
Strobilurin analog 8aGibberella zeae2.68 (EC₅₀)Fungicidal[5]
Acetylcholinesterase (AChE) Inhibition

Certain thiadiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to the treatment of Alzheimer's disease.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Thiadiazole Analogs (IC₅₀ Values)

Compound ClassEnzymeIC₅₀ (µM)SelectivityReference
1,3,4-Thiadiazole-resorcinol conjugatesAChE0.029 - 0.076-[11]
(1,3,4-Thiadiazol-2-yl)benzene-1,3-diolsAChE0.053 to >500Selective for AChE[12]
(1,3,4-Thiadiazol-2-yl)benzene-1,3-diolsBuChE0.105 to >500-[12]
Drug-1,3,4-thiadiazole hybrid 3bAChE0.0181Selective for AChE[13]
Benzamide derivative 7e (meta-fluoro)AChE0.00182-[14]
Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, T47D) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Perform serial dilutions with the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.[1]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.[8][16]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Shake the plate for 10-15 minutes to ensure complete solubilization.[8][17] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[8][17]

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[15]

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add Serial Dilutions of Thiadiazole Analogs incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent (DMSO) incubate3->solubilize read Read Absorbance (490-590 nm) solubilize->read calculate Calculate % Viability & Determine IC50 read->calculate end End calculate->end

Workflow for determining IC₅₀ values using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[18]

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).[18]

  • Prepare Bacterial Inoculum: Culture the test microorganism overnight and then dilute the culture to a standardized concentration (typically ~5×10⁵ CFU/mL).[18]

  • Inoculation: Add a defined volume of the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (media only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Key Signaling Pathways

The biological effects of this compound analogs are often linked to their interaction with specific cellular signaling pathways.

Hsp90 Chaperone Pathway

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting multiple oncogenic pathways and inducing cancer cell death.[1][9] Certain this compound derivatives have been identified as potent Hsp90 inhibitors.

Hsp90 inhibition by this compound analogs disrupts client protein folding.

Necroptosis Pathway

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is typically activated in response to stimuli such as TNF-α when apoptosis is inhibited.[8] The pathway is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). A series of[1][8][19]thiadiazole benzylamides, known as necrostatins, have been identified as potent inhibitors of necroptosis, acting on RIPK1.[8][20]

G cluster_necroptosis Necroptosis Signaling Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 RHIM domain interaction Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Pore Formation pMLKL->Membrane Death Necroptotic Cell Death Membrane->Death Thiadiazole This compound Inhibitor (Necrostatin) Thiadiazole->RIPK1 Caspase8 Caspase-8 (Inhibited) Caspase8->RIPK1

Inhibition of the necroptosis pathway by this compound analogs.

Conclusion

The this compound scaffold remains a privileged structure in medicinal and agricultural chemistry, serving as a foundation for compounds with potent and diverse biological activities. Research has demonstrated their efficacy as anticancer, antimicrobial, and agrochemical agents. The straightforward synthesis, particularly via the Hurd-Mori reaction, and the tunable nature of the ring allow for extensive structural modifications, making it a highly attractive core for the development of novel therapeutic and crop protection agents. Further exploration of this chemical space, guided by structure-activity relationship studies and mechanism-of-action investigations, is poised to yield new and improved candidates for a wide range of applications.

References

The 1,2,3-Thiadiazole Core: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry and drug discovery.[1] Its unique physicochemical properties, including its mesoionic character which allows for effective cell membrane penetration, and its ability to act as a bioisostere for other key heterocycles, have made it a versatile building block for the development of novel therapeutic agents.[1] This technical guide provides an in-depth review of the this compound core, encompassing its synthesis, chemical properties, and diverse biological activities, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Chemical Properties and Synthesis

The parent this compound is a yellow liquid that is thermally stable and soluble in water and common organic solvents.[2] The π-electron distribution within the ring renders the carbon atoms electron-deficient, making them susceptible to nucleophilic attack, a key feature leveraged in the synthesis of various derivatives.[2]

The most prevalent and versatile method for constructing the this compound ring is the Hurd-Mori reaction .[1][2] This reaction involves the cyclization of α-methylene ketone hydrazones or their derivatives (such as semicarbazones and tosylhydrazones) with thionyl chloride (SOCl₂).[1][3] Recent advancements have led to the development of more efficient and environmentally friendly protocols, often utilizing N-tosylhydrazones with alternative sulfur sources.[3]

Experimental Protocols

This protocol outlines the general procedure for the synthesis of 4-aryl-1,2,3-thiadiazoles from the corresponding acetophenone semicarbazones.

Step 1: Synthesis of Semicarbazone Intermediate

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) in ethanol.

  • Add semicarbazide hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated semicarbazone, wash with water, and dry under vacuum.

Step 2: Cyclization to this compound

  • Suspend the dried semicarbazone (1.0 eq.) in anhydrous dioxane or dichloromethane (DCM).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq.) dropwise to the stirred suspension.

  • After the addition is complete, continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 4-aryl-1,2,3-thiadiazole.

Biological Activities of this compound Derivatives

Derivatives of the this compound core exhibit a remarkable breadth of biological activities, including anticancer, antiviral, and antifungal properties. The following sections provide a quantitative overview of these activities and detailed protocols for their evaluation.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
D-ring fused DHEA derivative (25)T47D (Breast)0.042
Combretastatin A-4 analogHL-60 (Leukemia)0.0134 - 0.0866
Combretastatin A-4 analogHCT-116 (Colon)0.0134 - 0.0866
Thiazole-based derivative (3j)MCF-7 (Breast)2.375[5]
Thiazole-based derivative (3o)MCF-7 (Breast)2.884[5]
Thiazole-based derivative (3j)A549 (Lung)20.682[5]
Thiazole-based derivative (3g)A549 (Lung)21.128[5]
Ciprofloxacin-based derivative (1h)SKOV-3 (Ovarian)3.58[6]
Ciprofloxacin-based derivative (1l)A549 (Lung)2.79[6]
Phenyl-substituted derivative (8a)A549 (Lung)1.62[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO and make serial dilutions in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

While the precise mechanisms of action for many this compound derivatives are still under investigation, some key signaling pathways have been implicated.

anticancer_pathways cluster_drug This compound Derivatives cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects Drug This compound Derivatives Tubulin Tubulin Drug->Tubulin Hsp90 Hsp90 Drug->Hsp90 Akt Akt Drug->Akt Microtubule Microtubule Disruption Tubulin->Microtubule Oncoprotein Oncoprotein Degradation Hsp90->Oncoprotein Proliferation Decreased Cell Proliferation Akt->Proliferation G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Oncoprotein->Apoptosis antiviral_workflow start Start: this compound Derivative Library prepare_cells Prepare Host Cell Monolayer start->prepare_cells prepare_virus Prepare Virus Stock and Compound Dilutions start->prepare_virus infect_cells Infect Cells with Virus-Compound Mixture prepare_cells->infect_cells prepare_virus->infect_cells overlay Add Semi-Solid Overlay infect_cells->overlay incubate Incubate for Plaque Formation overlay->incubate stain Fix and Stain Plaques incubate->stain analyze Count Plaques and Calculate EC50 stain->analyze end End: Identify Potent Antiviral Compounds analyze->end

References

An In-depth Technical Guide on the Preliminary Screening of 1,2,3-Thiadiazole for Fungicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has emerged as a significant heterocyclic motif in the development of novel fungicides due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the preliminary screening of this compound derivatives for fungicidal activity, including summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to aid in research and development.

Fungicidal Activity of this compound Derivatives: Quantitative Data Summary

The fungicidal efficacy of various this compound derivatives has been evaluated against a range of phytopathogenic fungi. The following tables summarize the median effective concentration (EC50) and inhibition rate data from several key studies, providing a comparative view of their potential.

Table 1: In Vitro Antifungal Activity of this compound Strobilurin Analogs

CompoundFungal SpeciesEC50 (μg/mL)Reference CompoundEC50 (μg/mL)
8a Gibberella zeae2.68Enestroburin15.12
Kresoxim-methyl3.86
Azoxystrobin2.55
Sclerotinia sclerotiorum0.44Enestroburin1.22
Kresoxim-methyl0.89
Azoxystrobin0.06
Rhizoctonia cerealis0.01Enestroburin0.89
Kresoxim-methyl0.54
Azoxystrobin0.13

Data sourced from a study on this compound and thiazole-based strobilurins.[1][2]

Table 2: Fungicidal Activity of Organotin this compound Carboxylates

CompoundFungal SpeciesEC50 (μg/mL)
Triethyltin-based this compound carboxylate analogue 148 P. piricola0.12
Gibberella zeae0.16

This data highlights the potent fungicidal efficacy of certain organotin derivatives of this compound.

Table 3: Antifungal Activity of Oxadiazole-based this compound Derivatives

CompoundFungal SpeciesConcentration (μg/mL)Growth Inhibition (%)Reference CompoundGrowth Inhibition (%)
141 Puccinia triticina50098Chlorothalonil100
142 Puccinia triticina50083Chlorothalonil100

These derivatives show remarkable inhibitory activity against Puccinia triticina.

Table 4: Fungicidal Activity of 1,2,4-Triazole Derivatives with a this compound Ring

CompoundFungal SpeciesInhibition (%)Reference CompoundInhibition (%)
143 Corynespora cassiicola93.19Iprodione78.20
Validamycin53.52
Topsin-M78.75

This compound exhibited significantly higher fungicidal activity compared to several reference fungicides.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable preliminary screening of fungicidal candidates.

Synthesis of this compound Derivatives: The Hurd-Mori Reaction

A common and versatile method for synthesizing the this compound ring is the Hurd-Mori reaction, which involves the cyclization of α-methylene ketone hydrazones or their derivatives with thionyl chloride (SOCl₂).[3]

General Procedure:

  • Formation of the Hydrazone Intermediate: An α-methylene ketone is reacted with a hydrazine derivative (e.g., semicarbazide, tosylhydrazine) to form the corresponding hydrazone.

  • Cyclization: The dried hydrazone intermediate is added portion-wise to an excess of thionyl chloride at a controlled temperature (e.g., below 20°C in an ice-water bath).[3]

  • Reaction: The mixture is stirred for a specified period in the ice bath and then allowed to stand at room temperature to complete the cyclization.[3]

  • Work-up: The excess thionyl chloride is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product is purified by recrystallization or column chromatography.

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Rate Method

This method is widely used to determine the inhibitory effect of a compound on the growth of fungal mycelia.[4][5][6][7]

Materials:

  • Test compounds (this compound derivatives)

  • Fungal strains of interest

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Preparation of Medicated Media: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Prepare a control plate containing the solvent at the same concentration used in the treatment plates.

  • Pouring Plates: Pour the medicated and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From a fresh, actively growing culture of the test fungus, use a sterile cork borer (e.g., 5 mm in diameter) to cut a mycelial disc from the edge of the colony.[8]

  • Incubation: Place the mycelial disc, with the mycelium side down, in the center of each PDA plate. Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) until the mycelial growth in the control plate reaches a significant diameter.[8]

  • Data Collection: Measure the diameter of the fungal colony on each plate. The percentage of inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

  • EC50 Determination: To determine the EC50 value (the concentration that inhibits 50% of mycelial growth), a range of concentrations of the test compound is used. The inhibition percentages are then plotted against the corresponding concentrations, and the EC50 value is calculated from the dose-response curve.[8]

Visualizing Key Processes

Graphical representations of experimental workflows and biological pathways can significantly enhance understanding.

General Workflow for Synthesis and Screening of this compound Fungicides

G cluster_synthesis Synthesis cluster_screening Fungicidal Screening start Starting Materials (α-Methylene Ketone, Hydrazine Derivative) hydrazone Hydrazone Formation start->hydrazone cyclization Hurd-Mori Cyclization (Thionyl Chloride) hydrazone->cyclization purification Purification (Chromatography/ Recrystallization) cyclization->purification product This compound Derivative Library purification->product pda Prepare Medicated PDA Plates product->pda Test Compounds inoculation Inoculate with Fungal Mycelia pda->inoculation incubation Incubate at Optimal Temperature inoculation->incubation measurement Measure Mycelial Growth Diameter incubation->measurement calculation Calculate Inhibition (%) measurement->calculation ec50 Determine EC50 Value calculation->ec50

Caption: General workflow for the synthesis and fungicidal screening of this compound derivatives.

Proposed Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

Some this compound derivatives may act not only by directly inhibiting fungal growth but also by stimulating the plant's own defense mechanisms, a process known as Systemic Acquired Resistance (SAR). One such derivative, 5a (a 3,4-dichloroisothiazole containing cinnamamide morpholine), has been shown to trigger the accumulation of defense-related gene expression.[9]

G cluster_fungicide Fungicide Action cluster_plant_cell Plant Cell Response fungicide This compound Derivative (e.g., 5a) receptor Plant Cell Receptor fungicide->receptor signal_transduction Signal Transduction Cascade receptor->signal_transduction pal_gene PAL Gene Expression signal_transduction->pal_gene npr1_gene NPR1 Gene Expression signal_transduction->npr1_gene pal_enzyme Phenylalanine Ammonia-Lyase (PAL) Accumulation pal_gene->pal_enzyme defense_response Enhanced Defense Response (SAR) npr1_gene->defense_response pal_enzyme->defense_response

Caption: Proposed signaling pathway for the induction of Systemic Acquired Resistance by a this compound derivative.

Structure-Activity Relationship (SAR) Logic

The relationship between the chemical structure of this compound derivatives and their fungicidal activity is a key area of investigation. Understanding these relationships allows for the rational design of more potent fungicides.

G core This compound Core Structure substituents Substituents at Various Positions core->substituents physicochemical Physicochemical Properties (e.g., Lipophilicity, Electronics) substituents->physicochemical structural_features Structural Features (e.g., Linker, Side Chains) substituents->structural_features activity Fungicidal Activity physicochemical->activity structural_features->activity

Caption: Logical relationship in the Structure-Activity Relationship (SAR) analysis of this compound fungicides.

This technical guide provides a foundational understanding for researchers involved in the preliminary screening of this compound derivatives for fungicidal activity. The provided data, protocols, and visualizations are intended to streamline research efforts and facilitate the discovery of novel and effective antifungal agents.

References

Methodological & Application

Synthesis of 4-Substituted-1,2,3-Thiadiazoles: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Samara, Jordan - The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide array of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of 4-substituted-1,2,3-thiadiazoles, targeting researchers, scientists, and professionals in drug development. The protocols focus on the robust and widely applicable Hurd-Mori synthesis and a modern iodine-catalyzed cyclization method.

Application Notes

The this compound ring system is a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties. The substituent at the 4-position of the thiadiazole ring plays a crucial role in modulating the biological activity of these compounds.

Anticancer Activity: 4-Aryl-1,2,3-thiadiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain derivatives have shown potent inhibitory effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action is often attributed to the induction of apoptosis. The presence of specific substituents on the aryl ring can significantly influence the anticancer potency.

Antifungal Activity: 4-Substituted-1,2,3-thiadiazoles have also emerged as promising antifungal agents. Compounds bearing alkyl and substituted aryl groups at the 4-position have exhibited notable activity against various fungal strains, including Candida albicans and Aspergillus niger. The lipophilicity and electronic properties of the substituent are key determinants of the antifungal efficacy.

Other Applications: Beyond their anticancer and antifungal properties, this compound derivatives are being explored for a range of other therapeutic applications, including as antiviral, antibacterial, and anti-inflammatory agents. The unique electronic and structural features of the this compound ring make it an attractive moiety for the design of novel therapeutic agents.

Synthetic Protocols

Two primary methods for the synthesis of 4-substituted-1,2,3-thiadiazoles are detailed below: the Hurd-Mori synthesis and an iodine-catalyzed cyclization of N-tosylhydrazones.

Hurd-Mori Synthesis

The Hurd-Mori synthesis is a classical and versatile method for the preparation of 1,2,3-thiadiazoles.[1] It involves the cyclization of a hydrazone, typically derived from a ketone and a hydrazine derivative (e.g., semicarbazide or tosylhydrazine), using thionyl chloride.[1]

Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole

This protocol describes the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone as a representative example.

Step 1: Synthesis of Acetophenone Semicarbazone

  • In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol.

  • Add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The acetophenone semicarbazone will precipitate out of the solution. Collect the solid by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

  • In a fume hood, add the dried acetophenone semicarbazone (1.0 eq) portion-wise to an excess of thionyl chloride (5-10 eq) at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.

Quantitative Data for Hurd-Mori Synthesis of 4-Substituted-1,2,3-Thiadiazoles

4-SubstituentStarting KetoneHydrazine DerivativeReaction Time (h)Temperature (°C)Yield (%)Reference
PhenylAcetophenoneSemicarbazide4-6Room Temp.60-70[2]
4-Bromophenyl4-BromoacetophenoneSemicarbazide5Room Temp.65[2]
4-Nitrophenyl4-NitroacetophenoneSemicarbazide5Room Temp.63[2]
4-Aminophenyl4-AminoacetophenoneSemicarbazide5Room Temp.69[2]
Pyrazolyl-phenylPyrazolyl-phenylethanoneSemicarbazide HCl--Good to Excellent[3]
Iodine-Catalyzed Cyclization of N-Tosylhydrazones

A more recent and efficient one-pot method involves the iodine-catalyzed reaction of ketones with p-toluenesulfonylhydrazide and elemental sulfur.[4] This method offers high step-economy and avoids the isolation of the intermediate tosylhydrazone.[5]

Experimental Protocol: One-Pot Synthesis of 4-Aryl-1,2,3-Thiadiazoles

  • To a sealed tube, add the aryl ketone (0.3 mmol, 1.0 eq), p-toluenesulfonylhydrazide (0.33 mmol, 1.1 eq), elemental sulfur (0.6 mmol, 2.0 eq), and iodine (10 mol%).

  • Add DMSO (3 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 100 °C for 5 hours under an argon atmosphere.[4]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of sodium thiosulfate to quench the reaction.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Iodine-Catalyzed Synthesis of 4-Aryl-1,2,3-Thiadiazoles

4-Aryl SubstituentYield (%)Reference
Phenyl85[4]
4-Methylphenyl88[4]
4-Methoxyphenyl92[4]
4-Chlorophenyl82[4]
4-Bromophenyl80[4]
4-Fluorophenyl83[4]
3-Methylphenyl86[4]
2-Chlorophenyl75[4]

Reaction Mechanisms and Workflows

To visually represent the synthetic pathways and logical flows, the following diagrams have been generated using the DOT language.

Hurd_Mori_Synthesis ketone Ketone (R1-CO-CH2-R2) hydrazone Hydrazone Intermediate ketone->hydrazone Condensation hydrazine Hydrazine Derivative (e.g., Semicarbazide) hydrazine->hydrazone thiadiazole 4-Substituted-1,2,3-Thiadiazole hydrazone->thiadiazole Cyclization thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->thiadiazole

Hurd-Mori synthesis of 4-substituted-1,2,3-thiadiazoles.

Iodine_Catalyzed_Synthesis ketone Aryl Ketone one_pot One-Pot Reaction ketone->one_pot tosylhydrazide p-Tosylhydrazide tosylhydrazide->one_pot sulfur Elemental Sulfur (S8) sulfur->one_pot iodine Iodine (I2) iodine->one_pot Catalyst dmso DMSO dmso->one_pot Solvent thiadiazole 4-Aryl-1,2,3-Thiadiazole one_pot->thiadiazole Cyclization

Iodine-catalyzed one-pot synthesis of 4-aryl-1,2,3-thiadiazoles.

Experimental_Workflow start Start reagents Mix Starting Materials & Reagents start->reagents reaction Perform Reaction (Heating/Stirring) reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

General experimental workflow for the synthesis of 4-substituted-1,2,3-thiadiazoles.

Concluding Remarks

The synthetic protocols detailed in this document provide robust and efficient methods for accessing a variety of 4-substituted-1,2,3-thiadiazoles. The Hurd-Mori synthesis remains a reliable and versatile method, while the iodine-catalyzed one-pot reaction offers a more streamlined and atom-economical alternative for the synthesis of 4-aryl derivatives. The choice of method will depend on the specific substrate and the desired scale of the reaction. The significant biological activities exhibited by this class of compounds underscore their importance in the ongoing search for novel therapeutic agents. Further exploration of the structure-activity relationships of 4-substituted-1,2,3-thiadiazoles is warranted to unlock their full therapeutic potential. While the Wolff rearrangement is also cited as a conventional method for this compound synthesis, detailed protocols for its application in this specific context are less commonly reported in the literature.[6]

References

Application of 1,2,3-Thiadiazole in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a significant heterocyclic moiety in the field of agrochemical research, demonstrating a broad spectrum of biological activities.[1][2][3] Derivatives of this compound have been extensively explored for their potential as fungicides, herbicides, insecticides, and plant growth regulators.[4] This document provides detailed application notes, summarizing the diverse activities of this compound derivatives, and presents experimental protocols for their synthesis and biological evaluation.

Agrochemical Applications of this compound Derivatives

This compound and its derivatives have shown considerable promise in various agrochemical applications due to their diverse biological activities. These compounds have been successfully developed as fungicides, herbicides, insecticides, and plant growth regulators, positioning them as key players in the development of new crop protection agents.[1][2]

Fungicidal Activity

This compound derivatives have demonstrated potent fungicidal properties against a wide range of phytopathogenic fungi.[4][5] The commercial fungicide Tiadinil, for instance, is a notable example of a successful this compound-based product.[5] Research has shown that strategic molecular modifications, such as the introduction of a this compound moiety into other fungicidal scaffolds like strobilurins, can significantly enhance their antifungal efficacy.[6]

Table 1: Fungicidal Activity of Selected this compound Derivatives

CompoundTarget FungiEfficacyReference
8a (strobilurin analog) Gibberella zeaeEC50 = 2.68 µg/mL[6]
Sclerotinia sclerotiorumEC50 = 0.44 µg/mL[6]
Rhizoctonia cerealisEC50 = 0.01 µg/mL[6]
1d (N-acyl-N-arylalaninate) Alternaria brassicicola92% inhibition at 200 µg/mL (in vivo)[7][8]
4-methyl-1,2,3-thiadiazole derivative Botrytis cinereaEC50 = 24.42 µg/mL[4]
Pythium aphanidermatumEC50 = 15.80 µg/mL[4]
149 (carboxamide derivative) Alternaria solani100% inhibition[3]
Cercospora arachidicola95% inhibition[3]
Rhizoctonia solani97% inhibition[3]
6a (carboxamide derivative) Cercospora arachidicolaGood activity (comparable to commercial drug)[5]
143 (1,2,4-triazole derivative) Corynespora cassiicola93.19% inhibition[9]
Herbicidal Activity

Certain this compound derivatives have been investigated for their herbicidal properties, showing significant effects against various weed species.[4] For example, compounds have been evaluated for their ability to inhibit the growth of common agricultural weeds like Brassica campestris and Echinochloa crusgalli.[4]

Table 2: Herbicidal Activity of Selected this compound Derivatives

CompoundTarget WeedEfficacyReference
43 (oxadiazole-2-thiol derivative) Brassica campestrisSignificant effect[4]
Echinochloa crusgalliSignificant effect[4]
Insecticidal Activity

The this compound core has also been incorporated into molecules with insecticidal and acaricidal properties.[4] Research has demonstrated the efficacy of these compounds against pests such as the diamondback moth (Plutella xylostella) and the carmine spider mite (Tetranychus cinnabarinus).[4]

Table 3: Insecticidal Activity of Selected this compound Derivatives

CompoundTarget PestEfficacyReference
Pyrazole oxime derivatives Plutella xylostellaRemarkable efficacy[4]
Tetranychus cinnabarinusRemarkable efficacy[4]
120 (E)-β-farnesene based carboxamide Myzus persicae (Green peach aphid)LC50 = 33.4 µg/mL[3][9]
121 (E)-β-farnesene based carboxamide Myzus persicaeLC50 = 50.2 µg/mL[3][9]
122 (E)-β-farnesene based carboxamide Myzus persicaeLC50 = 61.8 µg/mL[3][9]
Plant Growth Regulation and Systemic Acquired Resistance (SAR)

A significant application of 1,2,3-thiadiazoles in agriculture is their role as plant growth regulators and inducers of Systemic Acquired Resistance (SAR).[4][10][11] These compounds can prime the plant's defense mechanisms, leading to broad-spectrum disease resistance without direct antimicrobial activity.[11] This mode of action is a cornerstone of modern, sustainable agriculture. Several this compound derivatives have been shown to be more potent than the commercial activator Acibenzolar-S-methyl (BTH).[11]

Table 4: Plant Growth Regulatory and SAR Activity of Selected this compound Derivatives

CompoundActivityEfficacyReference
136 (thieno[2,3-d]-1,2,3-thiadiazole) Plant Activator90% inhibition of Mycosphaerella melonis[9]
77% inhibition of Corynespora cassiicola[9]
81% inhibition of Phytophthora infestans[9]
10a, 10d, 12b SAR ElicitorBetter systemic acquired resistance than Tiadinil[12]
A1, B1 (imidazolidine-2,4-diones) Plant Growth RegulatorSignificant inhibition of lateral root growth at 5 mg/L[10][13]

Experimental Protocols

Synthesis of this compound Derivatives via Hurd-Mori Reaction

The Hurd-Mori reaction is a classical and widely used method for the synthesis of the this compound ring from semicarbazones and thionyl chloride.[4][14]

General Procedure:

  • Preparation of Semicarbazone:

    • Dissolve the starting ketone (1.0 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol.

    • Add a base, for instance, sodium acetate (1.5 equivalents), to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and pour it into ice-cold water.

    • Collect the precipitated semicarbazone by filtration, wash with water, and dry.

  • Cyclization to this compound (Hurd-Mori Reaction):

    • Add the dried semicarbazone portion-wise to an excess of thionyl chloride (SOCl₂) at 0°C with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

In Vitro Antifungal Activity Assay

This protocol describes a method to evaluate the in vitro antifungal activity of this compound derivatives against various phytopathogenic fungi using the mycelial growth inhibition method.[8]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to 45-50°C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also, prepare a control plate with the solvent alone.

  • Pour the amended PDA into sterile petri dishes and allow it to solidify.

  • Inoculate the center of each petri dish with a mycelial plug (e.g., 5 mm diameter) taken from the margin of an actively growing culture of the test fungus.

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions when the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculate the percentage inhibition of mycelial growth using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

  • To determine the EC50 value, test a range of concentrations of the compound and use probit analysis to calculate the concentration that causes 50% inhibition of mycelial growth.

Visualizations

Signaling Pathway: Induction of Systemic Acquired Resistance (SAR)

SAR_Pathway cluster_perception Perception cluster_signaling Signal Transduction cluster_response Defense Response Thiadiazole This compound Derivative SA Salicylic Acid (SA) Accumulation Thiadiazole->SA Induces NPR1_monomer NPR1 (monomer) in cytoplasm SA->NPR1_monomer Triggers redox change, releases NPR1 NPR1_nucleus NPR1 (nucleus) NPR1_monomer->NPR1_nucleus Translocation TGA TGA Transcription Factors NPR1_nucleus->TGA Activates PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Salicylic acid (SA) signaling pathway activated by this compound derivatives.[11]

Experimental Workflow: Screening for Agrochemical Activity

Agro_Screening_Workflow cluster_assays Biological Assays start Start: Synthesized This compound Library primary_screening Primary Screening (Single High Concentration) start->primary_screening fungicidal Fungicidal Assay (e.g., Mycelial Growth) primary_screening->fungicidal herbicidal Herbicidal Assay (e.g., Seed Germination) primary_screening->herbicidal insecticidal Insecticidal Assay (e.g., Leaf Dip) primary_screening->insecticidal dose_response Dose-Response Studies (EC50 / IC50 / LC50 Determination) fungicidal->dose_response herbicidal->dose_response insecticidal->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end Candidate for Further Development lead_optimization->end

Caption: A generalized workflow for the screening of this compound derivatives for agrochemical activities.

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Logic cluster_substituents Substituents at C4 and C5 Thiadiazole_Core { this compound Core | Essential for Activity} C4_Sub C4 Position Alkyl groups (e.g., -CH3) often present Aromatic groups can be tolerated Thiadiazole_Core->C4_Sub Influences C5_Sub C5 Position Carboxamide, ester, or other heterocyclic moieties are common Greatly influences the type and potency of activity Thiadiazole_Core->C5_Sub Influences Bioactivity { Biological Activity | {Fungicidal | Herbicidal | Insecticidal | Plant Growth Regulation}} C4_Sub->Bioactivity Modulates C5_Sub->Bioactivity Determines

Caption: Logical relationship of the Structure-Activity Relationship (SAR) for this compound derivatives.

References

Application Notes and Protocols for 1,2,3-Thiadiazole as a Hypothetical Click Chemistry Handle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the fields of drug discovery, chemical biology, and materials science by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. A key application of click chemistry is in bioconjugation, where "bioorthogonal" reactions—those that proceed in biological systems without interfering with native biochemical processes—are used to label and study biomolecules.

The 1,2,3-thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms and a sulfur atom. This scaffold is present in various biologically active molecules and is a valuable building block in organic synthesis. While the this compound ring is known for its unique chemical reactivity, its application as a "click chemistry handle" for bioorthogonal ligation is, at present, a largely unexplored and hypothetical concept within the published scientific literature.

These application notes propose the theoretical use of this compound as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions, a prominent class of bioorthogonal click chemistry. The information provided is based on the established principles of IEDDA chemistry, with the understanding that the described protocols and data are hypothetical and would require experimental validation.

Principle of the Hypothetical this compound IEDDA Reaction

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal ligation that occurs between an electron-poor diene and an electron-rich dienophile. The most common dienes used for this purpose are 1,2,4,5-tetrazines, which react with high rates and selectivity with strained, electron-rich alkenes and alkynes such as trans-cyclooctenes (TCO) and bicyclononynes (BCN).

Theoretically, a this compound ring bearing electron-withdrawing substituents could serve as an electron-poor diene in an IEDDA reaction. Upon cycloaddition with a strained alkene, the resulting bicyclic intermediate would be expected to undergo a retro-Diels-Alder reaction, extruding molecular nitrogen to form a stable dihydropyridazine linkage.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products r1 Functionalized this compound (Diene) inter Bicyclic Adduct r1->inter [4+2] Cycloaddition r2 Strained Alkene (Dienophile, e.g., TCO) r2->inter p1 Dihydropyridazine Conjugate inter->p1 Retro-Diels-Alder p2 Nitrogen Gas (N2) inter->p2 Extrusion G cluster_prep Preparation cluster_reaction Ligation cluster_analysis Analysis p1 Functionalize Protein with TCO r1 Mix TCO-Protein and Thiadiazole-Probe p1->r1 p2 Synthesize this compound Probe p2->r1 r2 Incubate at Room Temperature r1->r2 a1 Purify by Size-Exclusion Chromatography r2->a1 a2 Characterize by MS and SDS-PAGE a1->a2

Application Notes and Protocols for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hurd-Mori synthesis is a classical and widely utilized method for the preparation of the 1,2,3-thiadiazole ring system, a heterocyclic motif of significant interest in medicinal chemistry and drug development due to its diverse biological activities. This protocol provides a detailed procedure for the synthesis, based on the reaction of a hydrazone derivative with thionyl chloride.

Principle and Scope

The synthesis is a two-step process. The first step involves the condensation of a ketone or aldehyde containing an α-methylene group with a hydrazide, typically semicarbazide or a substituted hydrazide, to form the corresponding hydrazone. In the second step, this hydrazone undergoes cyclization in the presence of thionyl chloride to yield the this compound. The reaction is versatile and has been successfully applied to a wide range of substrates, including various pyrazolyl-phenylethanones.[1]

Experimental Protocols

This section outlines the detailed methodology for the two key stages of the Hurd-Mori synthesis.

Part 1: Synthesis of Semicarbazone Intermediate

This protocol describes the formation of a semicarbazone from an aryl ketone.

Materials:

  • Aryl ketone (1.0 eq)

  • Semicarbazide hydrochloride (1.1 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

Procedure:

  • Dissolve the aryl ketone and semicarbazide hydrochloride in ethanol in a round-bottom flask.

  • Add sodium acetate to the mixture.

  • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated semicarbazone is isolated by filtration.

  • Wash the solid product with cold ethanol.

  • Dry the purified semicarbazone under vacuum.

Part 2: Cyclization to this compound

This protocol details the cyclization of the semicarbazone intermediate to the final this compound product.

Materials:

  • Dried semicarbazone (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Dichloromethane (DCM) or dioxane

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend the dried semicarbazone in dichloromethane (DCM) or dioxane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the product with an organic solvent such as DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Data Presentation

The following table summarizes the yields of various 1,2,3-thiadiazoles synthesized via the Hurd-Mori protocol, highlighting the effect of different starting materials and reaction conditions.

Starting Ketone/HydrazoneProductReaction ConditionsYield (%)Reference
Pyrazolyl-phenylethanone semicarbazonesPyrazolyl-1,2,3-thiadiazolesThionyl chlorideGood to Excellent[1]
Acetophenone thiosemicarbazone4-phenyl-1,2,3-thiadiazoleThionyl chloride, room temperature72[2]
p-Bromoacetophenone thiosemicarbazone4-(p-bromophenyl)-1,2,3-thiadiazoleThionyl chloride, room temperature65[2]
p-Nitroacetophenone thiosemicarbazone4-(p-nitrophenyl)-1,2,3-thiadiazoleThionyl chloride, room temperature63[2]
p-Aminoacetophenone thiosemicarbazone4-(p-aminophenyl)-1,2,3-thiadiazoleThionyl chloride, room temperature69[2]
Methyl pyrrolidone thiolactam hydrazone (N-Benzyl protected)Methyl 1-benzyl-4,5-dihydro-1H-pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylateThionyl chloride, Chloroform, Reflux25[5]
Methyl pyrrolidone thiolactam hydrazone (N-Methyl protected)Methyl 1-methyl-4,5-dihydro-1H-pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylateThionyl chloride, Chloroform, Reflux15[5]
Methyl pyrrolidone thiolactam hydrazone (N-Carbomethoxy protected)Methyl 1-(methoxycarbonyl)-4,5-dihydro-1H-pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylateThionyl chloride, Dichloromethane, 0 °C to rt94[5]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the Hurd-Mori synthesis.

Hurd_Mori_Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_workup Work-up & Purification ketone Ketone/Aldehyde (with α-methylene) hydrazone Hydrazone Intermediate ketone->hydrazone Condensation hydrazide Hydrazide (e.g., Semicarbazide) hydrazide->hydrazone thiadiazole This compound hydrazone->thiadiazole Cyclization thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->thiadiazole quench Quenching (Ice-water) thiadiazole->quench extraction Extraction quench->extraction washing Washing extraction->washing drying Drying washing->drying purification Purification (Chromatography/ Recrystallization) drying->purification final_product Pure this compound purification->final_product

Caption: Overall workflow of the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Hurd_Mori_Mechanism_Overview start Hydrazone intermediate1 Reaction with Thionyl Chloride start->intermediate1 intermediate2 Electrophilic Substitution intermediate1->intermediate2 Formation of N-sulfinylhydrazone intermediate3 Cyclization intermediate2->intermediate3 Attack by α-carbon intermediate4 Dehydration intermediate3->intermediate4 end This compound intermediate4->end Elimination of H₂O

Caption: Simplified reaction mechanism of the Hurd-Mori cyclization step.

References

Application Notes and Protocols: 1,2,3-Thiadiazole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has emerged as a promising pharmacophore in the development of novel anticancer therapeutics.[1][2][3] Its unique mesoionic character facilitates the crossing of cellular membranes, enabling potent interactions with various biological targets.[1][2][3] This document provides an overview of the anticancer potential of this compound derivatives, including their synthesis, mechanisms of action, and protocols for their evaluation.

Introduction to this compound Derivatives in Oncology

This compound derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1][2] Their structural similarity to endogenous molecules like pyrimidine and oxadiazole allows them to act as bioisosteres, interacting with key cellular targets involved in cancer progression.[1][2] Research has demonstrated their efficacy in various cancer models, both in vitro and in vivo, highlighting their potential for further development as therapeutic agents.[1][3]

Mechanisms of Anticancer Activity

The anticancer effects of this compound derivatives are often multi-faceted, targeting several key pathways involved in tumor growth and survival.

Inhibition of Tubulin Polymerization

A significant mechanism of action for some this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3] Acting as analogs of natural compounds like combretastatin A-4, these derivatives bind to tubulin, preventing the formation of microtubules.[1][3] This disruption leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[1][3]

TD This compound Derivative Tubulin Tubulin TD->Tubulin Binds to Microtubules Microtubule Formation TD->Microtubules Inhibits Tubulin->Microtubules Polymerizes into G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Inhibition of Tubulin Polymerization by this compound Derivatives.

Inhibition of Heat Shock Protein 90 (Hsp90)

Certain this compound derivatives have been shown to inhibit the activity of Heat Shock Protein 90 (Hsp90).[1][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins.[1][3] Its inhibition leads to the degradation of these client proteins, making it a promising target for cancer therapy.[1][3] Tumor cells are particularly sensitive to Hsp90 inhibition due to their high reliance on its function.[1][3]

TD This compound Derivative Hsp90 Hsp90 TD->Hsp90 Inhibits Degradation Degradation TD->Degradation Promotes Oncoproteins Oncoproteins Hsp90->Oncoproteins Stabilizes Hsp90->Degradation Prevents Tumor_Suppression Tumor Growth Suppression Degradation->Tumor_Suppression Leads to cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Isolation and Purification Ketone α-Methylene Ketone Reflux Reflux in Ethanol Ketone->Reflux Hydrazine Hydrazine Derivative (e.g., Thiosemicarbazide) Hydrazine->Reflux Hydrazone Hydrazone Intermediate Reflux->Hydrazone Stirring Stirring (Ice Bath, then Room Temp.) Hydrazone->Stirring Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Stirring Cyclized_Product Crude this compound Stirring->Cyclized_Product Distillation Reduced Pressure Distillation Cyclized_Product->Distillation Chromatography Column Chromatography Distillation->Chromatography Final_Product Purified this compound Derivative Chromatography->Final_Product

References

Application Notes and Protocols for the Functionalization of the 1,2,3-Thiadiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1] The functionalization of this ring system is crucial for the development of novel therapeutic agents and functional materials. This document provides detailed application notes and protocols for key techniques used to modify the this compound ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at the 4- and 5-positions of the this compound ring. These reactions typically involve the coupling of a halo-substituted this compound with a suitable coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between a halo-1,2,3-thiadiazole and an organoboron reagent. This reaction is widely used to introduce aryl and heteroaryl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A solution of the 4-halo-1,2,3-thiadiazole (1.0 eq.), a suitable boronic acid (1.2 eq.), and a base such as cesium carbonate (2.0 eq.) in a solvent like 1,4-dioxane (0.1 M) is degassed with an inert gas (e.g., argon) for 15 minutes. A palladium catalyst, for example, palladium diacetate (Pd(OAc)₂) (0.1 eq.), and a ligand such as Xantphos (0.2 eq.) are then added. The reaction mixture is heated, often under microwave irradiation at temperatures up to 130 °C, for a specified time (e.g., 1 hour) until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling, the reaction mixture is typically purified directly by flash chromatography on silica gel.

EntryThis compound SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-1,2,3-thiadiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHReflux24-
25-Iodo-imidazo[1,2-d][1][2][3]thiadiazole derivativePhenylboronic acidPd(OAc)₂/XantphosCs₂CO₃1,4-Dioxane130 (MW)1-
34-Bromo-1H-1-tritylpyrazolePhenylboronic acidPd₂(dba)₃/tBuXPhost-BuOLi1,4-Dioxane10024-

Note: Yields are dependent on the specific substrates and reaction conditions.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) (Thiadiazole) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' R-R' (Functionalized Thiadiazole) Reductive_Elimination->Ar-Ar' Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) (Thiadiazole) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) Transmetalation->Ar-Pd(II)-C≡CR'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR' R-C≡CR' (Functionalized Thiadiazole) Reductive_Elimination->Ar-C≡CR' CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R'C≡CH Base Cu-C≡CR' Cu-C≡CR' Alkyne_Coordination->Cu-C≡CR' Cu-C≡CR'->Transmetalation To Pd Cycle Knoevenagel_Condensation Start This compound- 4-carbaldehyde Mix Mix in Solvent (e.g., Methanol) Start->Mix Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Mix React Microwave Irradiation (e.g., 60 °C, 30 min) Mix->React Workup Filtration & Washing React->Workup Product 4-Vinyl-1,2,3-thiadiazole Workup->Product Ring_Opening Thiadiazole This compound Base_Addition Addition of Strong Base (e.g., n-BuLi) Thiadiazole->Base_Addition Intermediate Alkynyl Thiolate Intermediate Base_Addition->Intermediate Electrophile_Quench Quenching with Electrophile (E+) Intermediate->Electrophile_Quench Product Functionalized Alkyne (R-C≡C-S-E) Electrophile_Quench->Product

References

Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the established Hurd-Mori reaction, a reliable method for the formation of the this compound ring system. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in the scientific community due to their diverse biological activities. Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The carboxylic acid functional group at the 5-position serves as a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs.

This protocol details a two-step synthesis of this compound-5-carboxylic acid, commencing with the preparation of an intermediate, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, followed by its hydrolysis to the final product. While the direct synthesis of the unsubstituted this compound-5-carboxylic acid is less commonly documented, this protocol for a closely related and well-characterized analogue provides a robust and adaptable methodology.

Overall Reaction Scheme

The synthesis proceeds through the following two key stages:

  • Hurd-Mori Cyclization: Formation of the this compound ring by reacting the semicarbazone of ethyl acetoacetate with thionyl chloride.

  • Hydrolysis: Conversion of the resulting ethyl ester to the target carboxylic acid.

Experimental Protocols

Stage 1: Synthesis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate

This stage involves the formation of the this compound ring via the Hurd-Mori reaction.

Materials:

  • Ethyl acetoacetate

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Thionyl chloride

  • Dichloromethane (or Dioxane)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Formation of Ethyl Acetoacetate Semicarbazone:

    • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

    • Add sodium acetate (1.5 eq) to the mixture.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution.

    • Collect the precipitate by filtration and wash with cold ethanol. Dry the solid to obtain the ethyl acetoacetate semicarbazone.

  • Hurd-Mori Cyclization:

    • Suspend the dried ethyl acetoacetate semicarbazone (1.0 eq) in dichloromethane or dioxane in a round-bottom flask.

    • Cool the suspension in an ice bath with stirring.

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a beaker containing ice-water.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Stage 2: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

This stage involves the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

  • Sodium hydroxide (or Lithium hydroxide)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (concentrated or dilute)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Saponification:

    • Dissolve the ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.

    • Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidification and Extraction:

    • Remove the alcohol from the reaction mixture using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid. A precipitate of the carboxylic acid should form.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylateC6H8N2O2S172.2150-70-
4-Methyl-1,2,3-thiadiazole-5-carboxylic acidC4H4N2O2S144.1580-95169-173 (dec.)[1]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Hurd-Mori Cyclization cluster_stage2 Stage 2: Hydrolysis Start Ethyl Acetoacetate + Semicarbazide HCl Semicarbazone Formation of Ethyl Acetoacetate Semicarbazone Start->Semicarbazone NaOAc, EtOH Reflux Cyclization Cyclization with Thionyl Chloride Semicarbazone->Cyclization SOCl2, DCM 0°C to RT Ester Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate Cyclization->Ester Hydrolysis Saponification Ester->Hydrolysis NaOH (aq) MeOH, Reflux Acidification Acidification Hydrolysis->Acidification HCl (aq) Final_Product 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid Acidification->Final_Product

Caption: Synthetic workflow for 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Signaling Pathway (Illustrative)

While this document describes a chemical synthesis and not a biological signaling pathway, the following is an illustrative example of how a signaling pathway involving a hypothetical drug derived from this compound-5-carboxylic acid might be visualized.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Drug Thiadiazole Derivative (Inhibitor) Drug->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Induces

Caption: Hypothetical signaling pathway inhibited by a thiadiazole derivative.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Organic solvents such as ethanol, dichloromethane, and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

  • Acids and bases (hydrochloric acid, sodium hydroxide) are corrosive. Handle with care and wear appropriate protective gear.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a valuable building block for the development of new chemical entities with potential therapeutic applications. The procedures outlined are based on established chemical principles and can be adapted by skilled researchers for the synthesis of other substituted this compound derivatives. Careful adherence to the experimental procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

Application Notes and Protocols for 1,2,3-Thiadiazole in the Development of New Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold is a significant heterocyclic moiety in the field of agrochemical research, demonstrating a broad spectrum of biological activities.[1][2] Derivatives of this compound have been extensively investigated and developed as fungicides, insecticides, herbicides, and plant defense activators.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the development of new pesticides, with a focus on their synthesis, biological evaluation, and mechanism of action.

Mechanism of Action

A notable characteristic of certain this compound derivatives, such as the commercial fungicide Tiadinil, is their ability to induce Systemic Acquired Resistance (SAR) in plants.[5][6] This mode of action does not involve direct antimicrobial activity but rather activates the plant's own defense mechanisms, leading to broad-spectrum and long-lasting protection against a variety of pathogens.[5][6] The proposed signaling pathway for Tiadinil involves its conversion within the plant to the active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[5] This metabolite then triggers the SAR pathway downstream of the key signaling molecule, salicylic acid (SA), leading to the expression of pathogenesis-related (PR) genes and a heightened state of defense.[5] Some this compound derivatives also exhibit direct fungicidal or insecticidal activity through various mechanisms.[2][7]

Data Presentation: Efficacy of this compound Derivatives

The following tables summarize the quantitative data on the pesticidal activity of various this compound derivatives from recent studies.

Table 1: Fungicidal Activity of this compound Derivatives

Compound IDTarget PathogenEfficacy MeasurementValue (µg/mL)Reference
8a Gibberella zeaeEC502.68[7]
Sclerotinia sclerotiorumEC500.44[7]
Rhizoctonia cerealisEC500.01[7]
Compound 2a Various fungiEC502.99 - 28.35[8]
4-methyl-1,2,3-thiadiazole derivative Gibberella maliEC508.20[3]
Botrytis cinereaEC5024.42[3]
Pythium aphanidermatumEC5015.80[3]
Rhizoctonia solaniEC5040.53[3]
Fusarium moniliformeEC5041.48[3]
Alternaria solaniEC5034.16[3]
Compound 1d Alternaria brassicicolaIn vivo efficacy92% at 200 µg/mL[9]

Table 2: Insecticidal Activity of this compound Derivatives

Compound IDTarget PestEfficacy MeasurementValueReference
Compound 118 Plutella xylostella L.Mortality79% at 200 µg/mL[1]
Compound 119 Plutella xylostella L.Mortality68% at 200 µg/mL[1]
Compound 120 Myzus persicaeLC5033.4 µg/mL[1]
Compound 121 Myzus persicaeLC5050.2 µg/mL[1]
Compound 122 Myzus persicaeLC5061.8 µg/mL[1]
Oxime 123 Aphis craccivoraMortality90% at 100 µg/mL[2]
Oxime 124 Aphis craccivoraMortality90% at 100 µg/mL[2]
Compounds 6a, 6c, 6f, 6l Aphis laburniMortality≥ 95% at 100 µg/mL[10]

Table 3: Antiviral Activity of this compound Derivatives

Compound IDTarget VirusActivityEfficacyReference
Compound 102 Tobacco Mosaic Virus (TMV)Curative60% at 500 µg/mL[2]
Compound 103 Tobacco Mosaic Virus (TMV)Protective76% at 500 µg/mL[2]

Experimental Protocols

Synthesis of this compound Derivatives via Hurd-Mori Reaction

The Hurd-Mori reaction is a classical and versatile method for the synthesis of the this compound ring from hydrazone derivatives using thionyl chloride.[2][8]

Protocol 1: Two-Step Hurd-Mori Synthesis via Semicarbazone Intermediate [1]

Step A: Semicarbazone Formation

  • In a round-bottom flask, dissolve the desired aryl ketone (1.0 equivalent) in methanol.

  • Add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Wash the residue with diethyl ether and recrystallize from ethanol to obtain the pure semicarbazone.

Step B: Cyclization to this compound

  • In a fume hood, carefully add the dried semicarbazone from Step A (1.0 equivalent) in small portions to an excess of thionyl chloride (5-10 equivalents) at 0°C with stirring.

  • Allow the mixture to warm to room temperature and continue stirring for 2-12 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-aryl-1,2,3-thiadiazole.

In Vitro Fungicidal Bioassay

This protocol describes a general method for evaluating the direct antifungal activity of this compound derivatives against various phytopathogenic fungi.

Protocol 2: Mycelial Growth Inhibition Assay [11]

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Add the appropriate volume of the stock solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations (e.g., 50 µg/mL). Ensure the final DMSO concentration does not inhibit fungal growth.

  • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) until the mycelial growth in the control (PDA with DMSO only) reaches the edge of the plate.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control group

    • dt = average diameter of the fungal colony in the treatment group

  • Determine the EC50 (median effective concentration) value by testing a range of concentrations and performing a probit analysis.

In Vivo Insecticidal Bioassay

This protocol outlines a method for assessing the insecticidal activity of this compound derivatives against a model insect pest.

Protocol 3: Leaf-Dip Bioassay for Aphids [1]

  • Prepare a series of concentrations of the test compounds in a suitable solvent (e.g., acetone) containing a surfactant (e.g., Triton X-100).

  • Excise fresh leaves from the host plant (e.g., fava bean) and dip them into the test solutions for a specified time (e.g., 10-30 seconds).

  • Allow the leaves to air dry in a fume hood.

  • Place the treated leaves into a Petri dish containing a moist filter paper.

  • Introduce a known number of adult aphids (e.g., 20-30) onto each treated leaf.

  • Seal the Petri dishes with a ventilated lid and incubate under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Assess mortality after 24, 48, and 72 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group (leaves dipped in solvent and surfactant only).

  • Determine the LC50 (median lethal concentration) value by testing a range of concentrations and performing a probit analysis.

Evaluation of Systemic Acquired Resistance (SAR)

This protocol provides a method to assess the ability of this compound derivatives to induce SAR in plants.

Protocol 4: SAR Induction Bioassay [12]

  • Grow host plants (e.g., tobacco, Arabidopsis) to a suitable growth stage (e.g., 4-6 true leaves).

  • Apply the test compound to the lower leaves of the plants as a soil drench or foliar spray. Use a control group treated with the solvent only.

  • After a specific induction period (e.g., 3-7 days), challenge the upper, untreated leaves with a pathogen (e.g., a suspension of fungal spores or a bacterial solution).

  • Incubate the plants under conditions conducive to disease development.

  • Assess disease severity on the challenged leaves after a suitable incubation period (e.g., 5-10 days) by measuring lesion size, lesion number, or pathogen biomass.

  • Calculate the percentage of disease reduction in the treated plants compared to the control plants.

  • To confirm SAR induction at the molecular level, harvest challenged and unchallenged leaf tissue at various time points after pathogen inoculation and analyze the expression of SAR marker genes (e.g., PR-1, PR-2) using quantitative real-time PCR (qRT-PCR).

Mandatory Visualizations

SAR_Signaling_Pathway cluster_plant_cell Plant Cell Thiadiazole This compound Derivative (e.g., Tiadinil) Metabolite Active Metabolite (SV-03) Thiadiazole->Metabolite Metabolic Conversion SA Salicylic Acid (SA) Metabolite->SA Induces SA Accumulation NPR1 NPR1 SA->NPR1 Activates TGA TGA Transcription Factors NPR1->TGA Interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Induces Expression SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Signaling pathway of Systemic Acquired Resistance (SAR) induced by a this compound derivative.

Pesticide_Development_Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization cluster_development Development Design Compound Design & Library Synthesis Synthesis Chemical Synthesis of This compound Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro In Vitro Bioassays (Fungicidal, Insecticidal) Purification->In_Vitro In_Vivo In Vivo Bioassays (Greenhouse/Field Trials) In_Vitro->In_Vivo SAR_Eval SAR Evaluation In_Vivo->SAR_Eval Tox Preliminary Toxicology In_Vivo->Tox SAR_Study Structure-Activity Relationship (SAR) Studies SAR_Eval->SAR_Study Tox->SAR_Study Lead_Opt Lead Compound Optimization SAR_Study->Lead_Opt Lead_Opt->Synthesis Iterative Redesign Formulation Formulation Development Lead_Opt->Formulation Field_Trials Large-Scale Field Trials Formulation->Field_Trials Registration Regulatory Registration Field_Trials->Registration

References

Application Notes and Protocols for N-Alkylation of 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 1,2,3-thiadiazoles, a key reaction in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The resulting N-alkylated 1,2,3-thiadiazolium salts are valuable intermediates for further functionalization and biological screening.

Introduction

1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two adjacent nitrogen atoms. The N-alkylation of these heterocycles introduces a positive charge on the ring system, forming 1,2,3-thiadiazolium salts. This modification can significantly alter the physicochemical and biological properties of the parent molecule, making it a crucial step in the development of new therapeutic agents and functional materials. The nitrogen atoms in 1,2,3-thiadiazoles can react with alkylating agents such as alkyl halides or Meerwein's reagents to yield N-alkylated products.[1] This protocol focuses on the direct N-alkylation of a pre-formed 1,2,3-thiadiazole ring system using alkyl halides.

Experimental Workflow

The following diagram outlines the general workflow for the N-alkylation of 1,2,3-thiadiazoles.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis A This compound Substrate D Combine Substrate, Alkylating Agent, and Solvent A->D B Alkylating Agent (e.g., Alkyl Halide) B->D C Anhydrous Solvent C->D E Heat Reaction Mixture (Optional) D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Cool Reaction Mixture F->G Reaction Complete H Precipitate/Crystallize Product G->H I Filter and Wash Solid Product H->I J Dry Product Under Vacuum I->J K Characterize Product (NMR, MS, IR) J->K

Caption: General workflow for the N-alkylation of 1,2,3-thiadiazoles.

Quantitative Data Summary

The following table summarizes representative quantitative data for the N-alkylation of substituted 1,2,3-thiadiazoles with various alkylating agents. Please note that reaction conditions and yields may vary depending on the specific substrates used.

EntryThis compound SubstrateAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
14-Phenyl-1,2,3-thiadiazoleMethyl IodideAcetonitrileReflux1285
24-Phenyl-1,2,3-thiadiazoleEthyl BromideDMF802478
35-Methyl-1,2,3-thiadiazoleMethyl IodideDichloromethaneRoom Temp.4892
4This compoundTriethyloxonium tetrafluoroborateDichloromethaneRoom Temp.690
54-(4-Chlorophenyl)-1,2,3-thiadiazoleBenzyl BromideToluene1001875

Detailed Experimental Protocol: N-Alkylation of 4-Phenyl-1,2,3-thiadiazole with Methyl Iodide

This protocol describes a general procedure for the N-methylation of 4-phenyl-1,2,3-thiadiazole to form 3-methyl-4-phenyl-1,2,3-thiadiazolium iodide.

Materials:

  • 4-Phenyl-1,2,3-thiadiazole

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl Ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for filtration and washing

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-phenyl-1,2,3-thiadiazole (1.0 eq) in anhydrous acetonitrile (10 mL per 1 mmol of thiadiazole).

  • Addition of Alkylating Agent: To the stirred solution, add methyl iodide (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product, 3-methyl-4-phenyl-1,2,3-thiadiazolium iodide, will typically precipitate from the solution. If no precipitate forms, the solvent volume can be reduced under vacuum to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain the final N-alkylated 1,2,3-thiadiazolium salt.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety Precautions:

  • Alkylating agents such as methyl iodide are toxic and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

This protocol provides a foundational method for the N-alkylation of 1,2,3-thiadiazoles. Optimization of the solvent, temperature, and reaction time may be necessary for different substrates and alkylating agents to achieve optimal yields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 1,2,3-thiadiazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1,2,3-thiadiazoles, particularly focusing on the widely used Hurd-Mori reaction and its modern variations.

Issue 1: Low or No Yield of the Desired this compound Product

  • Question: I am performing a Hurd-Mori synthesis using a hydrazone and thionyl chloride, but my yields are consistently low or I'm not getting any product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or non-existent yields in the Hurd-Mori synthesis are a common challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting:

    • Purity of Starting Materials:

      • Hydrazone: Ensure your hydrazone starting material is pure and completely dry. Impurities can significantly interfere with the cyclization reaction. If necessary, recrystallize the hydrazone before use.[1]

      • Thionyl Chloride (SOCl₂): Use a fresh bottle of thionyl chloride or distill it before use. Thionyl chloride can decompose over time into SO₂ and HCl, which can adversely affect the reaction.[1]

    • Reaction Temperature: The reaction with thionyl chloride is often exothermic. It is critical to maintain temperature control, especially during the addition of SOCl₂. Many protocols recommend adding the reagent dropwise at low temperatures (e.g., 0 °C or -10 °C) before allowing the reaction to warm to room temperature or refluxing.[1] Monitoring the reaction with Thin Layer Chromatography (TLC) can help determine the optimal temperature profile for your specific substrate.[2]

    • Solvent Selection: The choice of solvent is crucial. Anhydrous solvents such as dichloromethane (DCM), chloroform, or dioxane are commonly used.[1][2] Ensure the solvent is thoroughly dried before use, as water will react violently with thionyl chloride.

    • Work-up Procedure: After the reaction is complete, excess thionyl chloride must be quenched carefully. This is typically achieved by slowly pouring the reaction mixture into ice-water. Subsequent extraction with an organic solvent like DCM or ethyl acetate, followed by washing with a saturated sodium bicarbonate solution, will help remove acidic impurities.[1][2]

Issue 2: Formation of Unwanted Side Products

  • Question: I am observing a significant amount of a side product in my reaction mixture, which is complicating purification and reducing my yield. How can I identify and minimize this side product?

  • Answer: Side product formation is a known issue, particularly in the Hurd-Mori synthesis.

    • Common Side Products: In some cases, an alternative cyclization pathway can lead to the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione as a side product.[2][3]

    • Identification: Use standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to characterize the unknown compound. A thorough literature search for known side products related to your specific starting materials is also recommended.[2]

    • Minimization Strategies:

      • Modify Reaction Conditions: Adjusting the solvent and temperature can influence the reaction pathway and favor the formation of the desired this compound.[2]

      • Purification: Column chromatography on silica gel is an effective method for separating the desired this compound from byproducts.[2][4]

Issue 3: Difficulty with Product Purification

  • Question: I am struggling to purify my this compound derivative. What are the best practices for purification?

  • Answer: The purification of 1,2,3-thiadiazoles requires careful consideration of their stability.

    • Product Instability: The this compound ring can be sensitive to both strong acidic and basic conditions, which can lead to decomposition.[2] Some aryl-substituted 1,2,3-thiadiazoles are particularly susceptible to decomposition under mild basic conditions.[1]

    • Recommended Techniques:

      • Column Chromatography: This is the most common method for purifying 1,2,3-thiadiazoles. Silica gel is typically used as the stationary phase.[2]

      • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The choice of solvent will depend on the specific derivative and should be determined experimentally.[2]

      • Neutral Conditions: Whenever possible, conduct work-up and purification steps under neutral conditions to avoid degradation of the product.[2]

Frequently Asked Questions (FAQs)

  • Q1: Are there safer and more efficient alternatives to thionyl chloride for this compound synthesis?

  • A1: Yes, several modern methods have been developed that avoid the use of the hazardous reagent thionyl chloride and often provide improved yields. One prominent alternative is the reaction of N-tosylhydrazones with elemental sulfur. This reaction can be catalyzed by reagents like tetrabutylammonium iodide (TBAI) or iodine in DMSO, offering a metal-free and efficient route to 1,2,3-thiadiazoles.[2][5][6] Another approach utilizes ammonium thiocyanate as the sulfur source in ethanol at room temperature.[6][7]

  • Q2: How does the substituent on the starting material affect the reaction yield?

  • A2: The electronic properties of the substituents on the starting materials can have a significant impact on the reaction outcome. For instance, in the synthesis of pyrrolo[2,3-d][1][4][5]thiadiazoles via the Hurd-Mori reaction, it was found that an electron-withdrawing N-protecting group (like methyl carbamate) on the pyrrolidine precursor gave superior yields compared to electron-donating groups (like alkyl groups).[8]

  • Q3: How can I improve the regioselectivity of my this compound synthesis?

  • A3: Regioselectivity is primarily influenced by the starting materials, reaction conditions (solvent, catalyst, temperature, and reaction time), and the reaction mechanism.[4] For example, in the Hurd–Mori reaction and the Lalezari method, high regioselectivity can be achieved in the synthesis of this compound derivatives from triterpenoids.[5] Careful optimization of reaction conditions is key to controlling the formation of the desired regioisomer.

  • Q4: What spectroscopic methods are best for confirming the structure of my synthesized this compound?

  • A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation. These include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[1]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data on the yields of 1,2,3-thiadiazoles synthesized through various methods.

Table 1: Hurd-Mori Synthesis and Modifications

Starting MaterialsReagentsConditionsYield (%)Reference
Pyrazolyl phenylethanones & semicarbazideSOCl₂-Good to excellent[7]
Ketones with alkyl/aryl substituents & semicarbazideSOCl₂ (excess)--[7]
2-oxoallobetulin & semicarbazide hydrochlorideSOCl₂--[7]
Ionic liquid hydrazoneSOCl₂-80-91[7]
Hydrazone of glycyrrhetinic acid derivativeSOCl₂-85[5]

Table 2: Modern Thionyl Chloride-Free Synthesis Methods

Starting MaterialsReagents/CatalystSolventYield (%)Reference
N-tosylhydrazones & SulfurTBAI (catalyst)-Moderate to good[5]
N-tosylhydrazones & SulfurI₂ (catalyst)DMSO70-97[5]
N-tosylhydrazones & NH₄SCN-EthanolVery good[6]
Methyl ketones, p-toluenesulfonyl hydrazide, KSCNI₂, CuCl₂DMSO71-89 (aryl), 48-74 (alkyl)[7]
Azoalkenes & KSCNCercosporin (photocatalyst), tBuOK-Good to excellent[7]

Experimental Protocols

Protocol 1: General Procedure for Hurd-Mori Synthesis of 1,2,3-Thiadiazoles from Semicarbazones

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Preparation of the Semicarbazone

  • Dissolve the starting ketone (1 equivalent) in ethanol.

  • Add a solution of semicarbazide hydrochloride (1.2 equivalents) and a base such as sodium acetate (1.5 equivalents) in water.[1][2]

  • Reflux the mixture for 1-4 hours, monitoring the reaction progress by TLC until the starting ketone is consumed.[1][2]

  • Cool the reaction mixture. The precipitated semicarbazone is collected by filtration.

  • Wash the collected solid with cold water and dry thoroughly.[1]

Step 2: Cyclization with Thionyl Chloride

  • Suspend the dried semicarbazone (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dioxane under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (2-5 equivalents) dropwise with vigorous stirring, ensuring the temperature is maintained at 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 12-24 hours), monitoring the progress by TLC.[1][2] In some cases, gentle heating or reflux may be necessary for complete cyclization.[1]

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-water.[2]

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Semicarbazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification ketone Ketone reagents1 Semicarbazide HCl, Sodium Acetate, EtOH/H₂O reflux Reflux (1-4h) reagents1->reflux filtration Filtration & Drying reflux->filtration semicarbazone Pure Semicarbazone filtration->semicarbazone suspend Suspend in Anhydrous DCM semicarbazone->suspend add_socl2 Add SOCl₂ (0°C) suspend->add_socl2 stir Stir (rt, 12-24h) add_socl2->stir quench Quench (Ice-Water) stir->quench extraction Extraction (DCM) quench->extraction wash Wash (NaHCO₃, Brine) extraction->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purification Column Chromatography or Recrystallization dry_concentrate->purification final_product This compound purification->final_product

Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

troubleshooting_low_yield start Low/No Yield of This compound purity Impure Starting Materials? start->purity temp Incorrect Reaction Temperature? start->temp reagent_quality Decomposed Thionyl Chloride? start->reagent_quality workup Improper Work-up? start->workup purify_sm Recrystallize Hydrazone purity->purify_sm optimize_temp Control Temperature (0°C addition) Monitor with TLC temp->optimize_temp fresh_reagent Use Freshly Distilled or New SOCl₂ reagent_quality->fresh_reagent proper_workup Careful Quenching Wash with NaHCO₃ workup->proper_workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Regioselective Synthesis of 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the regioselective synthesis of 1,2,3-thiadiazole derivatives.

Troubleshooting Guides

This section addresses specific issues encountered during experimental procedures in a direct question-and-answer format.

Issue 1: Low or No Yield in Hurd-Mori Synthesis

Question: My Hurd-Mori synthesis using a hydrazone and thionyl chloride is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the Hurd-Mori synthesis is a frequent problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials:

    • Hydrazone: Ensure the hydrazone starting material is pure and completely dry. Impurities can significantly interfere with the cyclization reaction. Recrystallization of the hydrazone may be necessary to remove any residual starting ketone or side products from its formation.[1]

    • Thionyl Chloride (SOCl₂): Use freshly distilled or a new bottle of thionyl chloride. Over time, SOCl₂ can decompose into SO₂ and HCl, which can inhibit the desired reaction pathway.[1]

  • Reaction Temperature Control:

    • The reaction of hydrazones with thionyl chloride is often exothermic. It is critical to maintain temperature control, especially during the addition of SOCl₂. Many protocols advise adding the reagent dropwise at low temperatures (e.g., 0 °C to -10 °C) before allowing the reaction to warm to room temperature or refluxing.[1]

    • Conversely, for some substrates, higher temperatures are required for efficient cyclization. However, this can also lead to the decomposition of the target this compound if it is thermally unstable.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature profile.

  • Solvent Selection:

    • The choice of solvent is critical. Anhydrous, non-protic solvents such as Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used. The solvent must be completely dry, as thionyl chloride reacts violently with water.

  • Work-up Procedure:

    • Properly quenching the excess thionyl chloride after the reaction is complete is vital. This is typically achieved by slowly and carefully pouring the reaction mixture onto ice-water.

    • Subsequent extraction with an organic solvent followed by washing with a saturated sodium bicarbonate solution is necessary to remove acidic impurities that could degrade the product.[1][2]

Issue 2: Formation of Unexpected Side Products

Question: I am observing significant side product formation in my reaction, complicating purification. What are these side products and how can their formation be minimized?

Answer: The formation of side products is a key challenge. Depending on the specific substrates and conditions, several unintended pathways can compete with the desired cyclization.

  • Common Side Products: In some instances, particularly with certain hydrazone precursors, alternative cyclization can occur. For example, the reaction of α-[(ethoxycarbonyl)hydrazono]benzenepropanoic acid with thionyl chloride has been reported to yield not only the desired this compound but also a 5-(phenylmethyl)-2H-1,3,4-oxadiazine-2,6(3H)dione as a significant side product.[2][3]

  • Minimizing Side Products:

    • Temperature Optimization: As with low yield issues, precise temperature control can favor the desired reaction pathway over side reactions. Running the reaction at the lowest effective temperature can often reduce the formation of undesired products.

    • Reagent Stoichiometry: Using a slight excess of thionyl chloride is common, but a large excess can sometimes promote side reactions. Fine-tuning the stoichiometry may be required.

    • Alternative Reagents: If side product formation persists with thionyl chloride, consider alternative cyclizing agents. Sulfur dichloride (SCl₂) has been shown to be superior in some cases, providing higher yields of the this compound.[4] Modern methods using N-tosylhydrazones and elemental sulfur often offer cleaner reactions.[5][6][7]

Issue 3: Poor Regioselectivity in Substituted this compound Synthesis

Question: My reaction produces a mixture of regioisomers, and I cannot isolate the desired one. How can I control the regioselectivity of the cyclization?

Answer: Achieving high regioselectivity is a central challenge, especially when synthesizing disubstituted 1,2,3-thiadiazoles. The outcome is heavily influenced by the electronic and steric properties of the substituents on the starting materials.

  • Influence of Substituents: The electronic nature of substituents on the precursors plays a significant role. In Rh(I)-catalyzed transannulation reactions of 1,2,3-thiadiazoles, electron-donating groups on the C5-substituent have been shown to favor the formation of 2,3,4-substituted thiophenes, while strong electron-withdrawing groups lead to 2,3,5-substituted products.[8] Similarly, in the synthesis of pyrrolo[2,3-d][1][5][8]thiadiazoles via the Hurd-Mori reaction, an electron-withdrawing N-protecting group on the pyrrolidine precursor gives superior yields compared to electron-donating groups.[9]

  • Catalyst and Method Selection: The choice of synthetic method is critical for controlling regioselectivity.

    • While traditional methods like the Hurd-Mori reaction can sometimes yield mixtures, modern catalytic systems offer better control.

    • Recent studies on Rh(I)-catalyzed annulation reactions have provided a framework for predicting regioselectivity based on the properties of the alkyne substituent.[10][11]

    • Photocatalytic methods have also been developed that demonstrate good regioselectivity under mild and environmentally friendly conditions.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 1,2,3-thiadiazoles? A1: The most common and versatile method is the Hurd-Mori synthesis , which involves the cyclization of hydrazones with an α-methylene group using thionyl chloride.[4][12] Other classical methods include the Pechmann synthesis , which is a [3+2] cycloaddition of diazomethane with an isothiocyanate.[4][13] More recent and often milder approaches involve the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by reagents like tetrabutylammonium iodide (TBAI) or iodine in DMSO.[5][6][7]

Q2: Are there safer or more environmentally friendly alternatives to thionyl chloride? A2: Yes, several alternatives have been developed to avoid the hazardous nature of thionyl chloride. A prominent green chemistry approach is the reaction of N-tosylhydrazones with elemental sulfur.[5][14] This reaction can be efficiently catalyzed by TBAI under metal-free conditions or through electrochemical methods that avoid excess oxidants.[5][7][14] These methods are often milder and more tolerant of various functional groups.[5][6]

Q3: How can I purify my final this compound product effectively? A3: Purification is typically achieved using standard laboratory techniques such as column chromatography on silica gel or recrystallization .[2] The choice of solvent for recrystallization is dependent on the specific derivative and should be determined empirically. It is important to note that the this compound ring can be sensitive to decomposition under strong acidic or basic conditions, so neutral work-up and purification conditions are highly recommended.[2]

Q4: How do I confirm the successful formation and structure of my this compound derivative? A4: A combination of spectroscopic techniques is essential for unambiguous structural confirmation. These include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Data Presentation

Table 1: Effect of N-Protecting Group on Yield in Pyrrolo[2,3-d][1][5][8]thiadiazole Synthesis

This table summarizes the impact of electron-donating vs. electron-withdrawing N-protecting groups on the success of the Hurd-Mori cyclization for a specific heterocyclic system, as reported in the literature.[9]

N-Protecting GroupElectronic NatureYield of this compound
Methyl Carbamate (-CO₂Me)Electron-WithdrawingHigh (e.g., 94%)
Alkyl (e.g., -CH₃)Electron-DonatingPoor Conversion / Low Yield

Table 2: Comparison of Yields for Substituted 1,2,3-Thiadiazoles Using Modern Synthetic Methods

This table presents typical yields for various substituted 1,2,3-thiadiazoles synthesized via improved, milder protocols.

MethodPrecursorsCatalyst/ConditionsSubstituent TypeYield RangeReference
TBAI-CatalyzedN-Tosylhydrazones + SulfurTBAI, Metal-FreeAryl44-98%[6][7]
Iodine-CatalyzedN-Tosylhydrazones + SulfurI₂ in DMSOAryl70-97%[5]
I₂/CuCl₂ PromotedKetones + Tosylhydrazide + KSCNI₂/CuCl₂Aryl71-89%[6]
I₂/CuCl₂ PromotedKetones + Tosylhydrazide + KSCNI₂/CuCl₂Alkyl48-74%[6]
ElectrochemicalN-Tosylhydrazones + SulfurMetal- & Oxidant-FreeAryl (with EDG)Up to 85%[5][14]

Experimental Protocols

Protocol 1: General Hurd-Mori Synthesis of a this compound Derivative [1][6][15]

  • Preparation of Semicarbazone:

    • Dissolve the ketone (1.0 eq.) in ethanol.

    • Add a solution of semicarbazide hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in water.

    • Reflux the mixture for 1-3 hours, monitoring the disappearance of the starting ketone by TLC.

    • Cool the reaction mixture in an ice bath. Collect the precipitated semicarbazone by filtration, wash with cold water, and dry thoroughly.

  • Cyclization with Thionyl Chloride:

    • To a flask equipped with a dropping funnel and a reflux condenser (with a gas trap), add an excess of thionyl chloride (e.g., 5-10 eq.).

    • Cool the thionyl chloride to 0 °C in an ice bath.

    • Add the dry semicarbazone portion-wise over 30 minutes with vigorous stirring, ensuring the temperature does not rise significantly.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

    • CAUTION: Carefully and slowly pour the residue onto crushed ice with stirring.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

  • Reaction Setup:

    • To a reaction vessel, add the N-tosylhydrazone (1.0 eq.), elemental sulfur (2.0 eq.), and tetrabutylammonium iodide (TBAI) (0.2 eq.).

    • Add an appropriate solvent such as 1,2-dichloroethane (DCE) or dimethyl sulfoxide (DMSO).

  • Reaction Execution:

    • Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically several hours), monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the pure 4-aryl-1,2,3-thiadiazole.

Visualizations

Hurd_Mori_Workflow cluster_start Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up & Purification start_ketone Ketone/ Aldehyde prep_hydrazone Prepare Semicarbazone (Reflux in EtOH/H₂O) start_ketone->prep_hydrazone semicarbazide Semicarbazide Hydrochloride semicarbazide->prep_hydrazone cyclize Add Hydrazone to SOCl₂ (0°C to Reflux) prep_hydrazone->cyclize Dried Hydrazone thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->cyclize quench Quench on Ice-Water cyclize->quench extract Extract with Organic Solvent quench->extract wash Wash (NaHCO₃, Brine) extract->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify product Pure this compound purify->product

Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_solutions Potential Solutions start Problem: Low or No Yield check_reagents 1. Purity of Reagents? start->check_reagents check_temp 2. Temperature Control? check_reagents->check_temp solution_reagents Recrystallize Hydrazone Use Fresh/Distilled SOCl₂ check_reagents->solution_reagents Impure check_conditions 3. Anhydrous Conditions? check_temp->check_conditions solution_temp Add SOCl₂ at 0°C or below Monitor by TLC to find optimal reflux time/temp check_temp->solution_temp Uncontrolled solution_conditions Use anhydrous solvents Dry all glassware thoroughly check_conditions->solution_conditions Moisture Present solution_alternative Consider Alternative Reagents: - SCl₂ - N-Tosylhydrazone + Sulfur check_conditions->solution_alternative If issues persist

Caption: Troubleshooting logic for low yield in this compound synthesis.

Regioselectivity_Factors main Control of Regioselectivity substituents Substituent Effects (Electronic & Steric) main->substituents method Choice of Synthetic Method & Catalyst main->method conditions Reaction Conditions (Temp, Solvent) main->conditions outcome Regiochemical Outcome substituents->outcome details_subst e.g., Electron-Withdrawing vs. Electron-Donating Groups substituents->details_subst method->outcome details_method e.g., Hurd-Mori vs. Rh(I)-Catalyzed Annulation method->details_method conditions->outcome

Caption: Key factors influencing regioselectivity in this compound synthesis.

References

Technical Support Center: Optimization of Hurd-Mori Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Hurd-Mori synthesis?

The Hurd-Mori synthesis is a chemical reaction that produces 1,2,3-thiadiazoles from the reaction of a hydrazone derivative with thionyl chloride (SOCl₂).[1] It is a widely used method for synthesizing this important class of heterocyclic compounds.

Q2: What are the most common problems encountered during the Hurd-Mori synthesis?

The most frequently reported issue is a low or no yield of the desired 1,2,3-thiadiazole product.[2] Other common problems include the formation of side products, and difficulties in purifying the final compound.[3]

Q3: What are the critical factors influencing the success of the Hurd-Mori synthesis?

Several factors can significantly impact the outcome of the reaction. These include the purity of the starting materials (hydrazone and thionyl chloride), the reaction temperature, the choice of solvent, and the electronic nature of the substituents on the starting hydrazone.[2][4]

Q4: Are there any alternatives to the use of thionyl chloride in this synthesis?

Yes, due to the hazardous nature of thionyl chloride, several alternative methods have been developed. A notable improvement involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[5][6][7] This metal-free approach is considered a more practical and environmentally friendly alternative.[5][6]

Q5: What are some common side products in the Hurd-Mori synthesis?

The formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product in certain instances.[3] The presence of multiple spots on a TLC plate often indicates the formation of side products, which can complicate the purification process.

Troubleshooting Guides

Issue: Low or No Yield

A low or nonexistent yield is a primary concern in the Hurd-Mori synthesis. The following guide provides a systematic approach to troubleshoot this issue.

1. Purity of Starting Materials:

  • Hydrazone: Ensure the hydrazone is pure and completely dry. Impurities can significantly interfere with the cyclization reaction. Recrystallization of the hydrazone may be necessary.[2]

  • Thionyl Chloride (SOCl₂): Use freshly distilled or a new bottle of thionyl chloride. Over time, it can decompose into SO₂ and HCl, which can adversely affect the reaction.[2]

2. Reaction Temperature:

  • The reaction with thionyl chloride is often exothermic. It is crucial to control the temperature, especially during the addition of SOCl₂.[2]

  • Many protocols recommend adding thionyl chloride dropwise at low temperatures (e.g., 0 °C) before allowing the reaction to warm to room temperature or refluxing.[2]

  • For some substrates, higher temperatures may be required for successful cyclization; however, this can also lead to product decomposition if the this compound is not stable at elevated temperatures.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature.[3]

3. Solvent Selection:

  • The choice of solvent is critical. Dichloromethane (DCM) and chloroform are commonly used solvents.[2] The optimal solvent can be substrate-dependent, and it may be necessary to screen different solvents to improve the yield.

4. Substituent Effects:

  • The electronic properties of the substituents on the starting material can have a significant impact on the reaction outcome.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the nitrogen of the pyrrolidine precursor has been shown to significantly improve the yield of the Hurd-Mori reaction.[4][8]

  • Electron-Donating Groups: Conversely, electron-donating groups can lead to poor conversion and lower yields.[2] If your substrate contains strong electron-donating groups, exploring alternative synthetic routes might be necessary.

Data Presentation

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][5][6][7]thiadiazole Synthesis via Hurd-Mori Reaction [4][8]

EntryN-Protecting GroupYield (%)
1Benzyl (Electron-donating)25
2Methyl (Electron-donating)15
3Methyl Carbamate (Electron-withdrawing)94
EntrySubstituent on Aryl RingYield (%)
14-Methyl85
24-Methoxy82
34-Chloro92
44-Bromo98
54-Nitro44
62-Bromo89

Experimental Protocols

Protocol 1: Classical Hurd-Mori Synthesis

This protocol describes the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone semicarbazone.

Step A: Semicarbazone Formation

  • Dissolve acetophenone (1.0 eq) in methanol.

  • Add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature or gentle reflux for 1-4 hours, monitoring by TLC.

  • Cool the mixture. The semicarbazone product often precipitates.

  • Collect the solid by filtration, wash with cold water and a small amount of cold methanol, and dry under vacuum.

Step B: Cyclization to this compound

  • In a fume hood, carefully add the dried semicarbazone (1.0 eq) in small portions to an excess of thionyl chloride (5-10 eq) at 0 °C with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Improved TBAI-Catalyzed Synthesis from N-Tosylhydrazone

This protocol provides a metal-free alternative to the classical Hurd-Mori synthesis.[5][6]

  • In a reaction vessel, combine the N-tosylhydrazone (0.5 mmol), sulfur powder (1.0 mmol), TBAI (0.15 mmol), and K₂S₂O₈ (1.0 mmol) in dimethylacetamide (DMAC, 3.0 mL).

  • Stir the reaction mixture at 100 °C for 2 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 4-aryl-1,2,3-thiadiazole.

Mandatory Visualization

Hurd_Mori_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_hydrazone Hydrazone Derivative reaction Cyclization Reaction (Controlled Temperature) start_hydrazone->reaction start_socl2 Thionyl Chloride (SOCl₂) start_socl2->reaction quench Quench with Ice-water reaction->quench extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product Pure this compound purify->product

General experimental workflow for the Hurd-Mori synthesis.

Troubleshooting_Low_Yield start Low or No Yield Observed check_purity Check Purity of Starting Materials (Hydrazone & SOCl₂) start->check_purity pure Materials are Pure check_purity->pure Yes impure Recrystallize Hydrazone Use Fresh SOCl₂ check_purity->impure No optimize_temp Optimize Reaction Temperature (Monitor by TLC) pure->optimize_temp impure->check_purity temp_ok Temperature Optimized optimize_temp->temp_ok Done temp_issue Adjust Temperature (Cooling/Heating) optimize_temp->temp_issue Issue Found optimize_solvent Screen Different Solvents (e.g., DCM, Chloroform) temp_ok->optimize_solvent Still Low Yield end Improved Yield temp_ok->end Yield Improved temp_issue->optimize_temp solvent_ok Solvent Optimized optimize_solvent->solvent_ok Done solvent_issue Select Optimal Solvent optimize_solvent->solvent_issue Issue Found check_substituents Evaluate Substituent Effects (Electronic Nature) solvent_ok->check_substituents Still Low Yield solvent_ok->end Yield Improved solvent_issue->optimize_solvent substituents_ok Favorable Substituents check_substituents->substituents_ok Yes substituents_issue Consider Alternative Synthesis Route (e.g., TBAI-catalyzed method) check_substituents->substituents_issue No (e.g., Strong EDG) substituents_ok->end

Troubleshooting decision tree for low-yield Hurd-Mori reactions.

References

Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low solubility of 1,2,3-thiadiazole derivatives. While the parent this compound is water-soluble, substitutions on the core ring, particularly with aromatic groups, can significantly decrease aqueous solubility, posing a hurdle for biological assays and preclinical development.[1] This guide offers practical strategies and detailed protocols to overcome these solubility issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My this compound derivative precipitates out of my aqueous assay buffer upon dilution from a DMSO stock.

  • Question: What is the most likely cause of this precipitation?

    • Answer: This is a common issue known as "precipitation upon dilution." Your compound is likely soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer used for your assay. When the DMSO stock is diluted into the aqueous buffer, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate.

  • Question: How can I prevent this precipitation?

    • Answer: You can try several approaches:

      • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically below 0.5%) to minimize its effect on the assay, while still maintaining the compound's solubility.

      • Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol. This can sometimes improve the compound's solubility in the final aqueous solution.

      • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in solvent composition can sometimes prevent the compound from crashing out of solution.

      • Formulation Strategies: If the above methods fail, you will need to employ more advanced formulation strategies to increase the aqueous solubility of your compound. These are discussed in detail in the FAQs and Experimental Protocols sections.

Problem 2: I am observing inconsistent results in my biological assays with the same batch of my this compound derivative.

  • Question: What could be the reason for this variability?

    • Answer: Inconsistent results are often linked to solubility and stability issues. The actual concentration of the dissolved compound may vary between experiments due to incomplete dissolution or precipitation over time. Additionally, some heterocyclic compounds can be unstable in certain solvents.

  • Question: How can I improve the reproducibility of my experiments?

    • Answer:

      • Ensure Complete Dissolution: Always visually inspect your stock solutions to ensure the compound is fully dissolved. Sonication or gentle warming may be necessary.

      • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of your compound from the stock solution for each experiment to avoid issues with compound degradation or precipitation over time.

      • Consider a Different Solvent: If you suspect instability in DMSO, you could try other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with your assay.

      • Employ a Solubility Enhancement Technique: Using a formulation strategy like cyclodextrin complexation or solid dispersions can provide a more stable and consistently soluble form of your compound.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives have low water solubility?

A1: The low water solubility of many this compound derivatives is often due to their chemical structure. The introduction of lipophilic (fat-loving) substituents, such as phenyl rings, increases the overall hydrophobicity of the molecule.[1] Additionally, the planar nature of the thiadiazole ring can lead to strong crystal lattice energy, making it difficult for water molecules to surround and dissolve the compound.

Q2: What are the primary strategies for improving the solubility of poorly soluble this compound derivatives?

A2: Several strategies can be employed, broadly categorized as physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction (Nanosuspension): Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[2]

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution.[3][4][5]

    • Complexation with Cyclodextrins: Encapsulating the hydrophobic thiadiazole derivative within the hydrophobic cavity of a cyclodextrin molecule can significantly increase its aqueous solubility.[6]

  • Chemical Modifications:

    • Salt Formation: For derivatives with acidic or basic functional groups, forming a salt can dramatically increase aqueous solubility.

    • Prodrug Approach: A poorly soluble drug can be chemically modified into a more soluble "prodrug" that is converted back to the active drug in the body.[7]

Q3: How much can I expect to improve the solubility of my compound?

A3: The degree of solubility enhancement depends on the chosen method and the specific properties of your this compound derivative. As shown in the table below, improvements can range from a few-fold to several thousand-fold.

Data Presentation: Solubility Enhancement of Thiadiazole Derivatives

The following table summarizes quantitative data on solubility improvements for thiadiazole derivatives using various techniques. While specific data for this compound derivatives is limited in the literature, the data for closely related 1,2,4- and 1,3,4-thiadiazole isomers provide a strong indication of the potential for these methods.

Thiadiazole Derivative (Isomer) Solubility Enhancement Method Carrier/Reagent Fold Increase in Solubility Reference
1,3,4-Thiadiazole DerivativeSalt Formation (Hydrochloride)-2- to 4-fold[8]
1,2,4-Thiadiazole DerivativeSolid DispersionPluronic F127Dramatic Increase[3]
1,2,4-Thiadiazole DerivativeCyclodextrin ComplexationHydroxypropyl-β-cyclodextrinSignificant Enhancement[6]
Cephalosporin with 1,3,4-thiadiazole moietyProdrugL-alanyl)mandelamidoImproved Oral Absorption[9]

Experimental Protocols

Below are detailed methodologies for key experiments to enhance the solubility of this compound derivatives. These protocols are based on successful applications with related thiadiazole isomers and should be optimized for your specific compound.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method involves dissolving the this compound derivative and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.

Materials:

  • This compound derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the this compound derivative and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C).

  • A thin film of the solid dispersion will form on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.

  • Evaluate the solubility of the prepared solid dispersion in your desired aqueous buffer.

Protocol 2: Cyclodextrin Inclusion Complexation by Freeze-Drying

This method is suitable for forming stable inclusion complexes, particularly with thermolabile compounds.

Materials:

  • This compound derivative

  • Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Slowly add the this compound derivative to the cyclodextrin solution while stirring continuously. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.

  • Continue stirring the mixture at a constant temperature for 24-72 hours to reach equilibrium for complex formation.

  • Freeze the resulting solution at a low temperature (e.g., -80 °C).

  • Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.

  • The resulting powder is the inclusion complex, which should be tested for its improved aqueous solubility.

Protocol 3: Nanosuspension Preparation by Wet Milling

This technique reduces the particle size of the drug to the nanometer range, which can significantly increase the dissolution rate.

Materials:

  • This compound derivative

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188, Tween 80)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill or planetary ball mill

Procedure:

  • Prepare an aqueous solution of the stabilizer(s).

  • Disperse the this compound derivative in the stabilizer solution to form a presuspension.

  • Add the milling media to the presuspension.

  • Mill the suspension at a high speed for a predetermined time (this will require optimization, but can range from hours to days).

  • Separate the nanosuspension from the milling media.

  • Characterize the particle size and distribution of the nanosuspension using a suitable technique like dynamic light scattering.

  • Evaluate the dissolution behavior of the nanosuspension.

Visualizations

solubility_troubleshooting_workflow start Low Solubility of This compound Derivative check_precipitation Does the compound precipitate from aqueous buffer? start->check_precipitation optimize_solvent Optimize Solvent System: - Lower DMSO concentration - Use co-solvents (e.g., Ethanol) - Perform serial dilutions check_precipitation->optimize_solvent Yes formulation_strategies Employ Formulation Strategies check_precipitation->formulation_strategies No, but still low optimize_solvent->formulation_strategies Precipitation persists salt_formation Salt Formation (if ionizable groups are present) formulation_strategies->salt_formation solid_dispersion Solid Dispersion (with PVP, PEG, etc.) formulation_strategies->solid_dispersion cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) formulation_strategies->cyclodextrin nanosuspension Nanosuspension formulation_strategies->nanosuspension prodrug Prodrug Approach formulation_strategies->prodrug end Improved Solubility and Reliable Experimental Data salt_formation->end solid_dispersion->end cyclodextrin->end nanosuspension->end prodrug->end

Caption: A workflow for troubleshooting low solubility issues.

signaling_pathway_example cluster_cell Target Cell receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras ligand raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor proliferation Cell Proliferation, Survival, etc. transcription_factor->proliferation thiadiazole This compound Derivative (Inhibitor) thiadiazole->raf

Caption: A hypothetical signaling pathway inhibited by a this compound derivative.

References

troubleshooting side reactions in 1,2,3-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,2,3-thiadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of 1,2,3-thiadiazoles, particularly focusing on the Hurd-Mori reaction and related methodologies.

Issue 1: Low or No Yield in 1,2,3-Thiadiazole Synthesis

Q1: I am not getting the expected yield for my this compound synthesis. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in this compound synthesis. Here are several factors to investigate:

  • Purity of Starting Materials: Ensure your hydrazone or semicarbazone starting material is pure and dry. Impurities can significantly interfere with the cyclization reaction. Recrystallization of the hydrazone precursor is recommended if its purity is in doubt.

  • Reagent Quality:

    • Thionyl Chloride (SOCl₂): Use freshly distilled or a new bottle of thionyl chloride. Over time, it can decompose into SO₂ and HCl, which can hinder the desired reaction.

    • Alternative Reagents: When using milder alternatives like elemental sulfur, ensure it is of high purity. For catalyzed reactions, the integrity of the catalyst (e.g., TBAI, I₂) is crucial.

  • Reaction Temperature: Temperature control is critical. The addition of thionyl chloride is often exothermic and should be done at low temperatures (e.g., 0 °C) to prevent unwanted side reactions.[1] Subsequent heating may be necessary to drive the cyclization to completion, but excessive heat can lead to product decomposition.

  • Solvent Choice: Anhydrous solvents are essential, as moisture will react with thionyl chloride. Dichloromethane (DCM) and dioxane are commonly used solvents.[2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent over-running the reaction, which can lead to byproduct formation.

Issue 2: Formation of Unexpected Side Products

Q2: I have isolated a significant amount of a byproduct that is not my target this compound. What could it be?

A2: Several side reactions can occur during the synthesis of 1,2,3-thiadiazoles, leading to various byproducts. Here are some of the most common ones:

  • 1,3,4-Oxadiazine-2,6(3H)-dione Derivatives: In the Hurd-Mori synthesis, particularly with certain substrates, an alternative cyclization pathway can lead to the formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione as a side product.[2][3] This can often be separated from the desired product by column chromatography.

  • Chlorinated Byproducts: When using thionyl chloride, chlorination of the starting material or the product can occur, especially at higher temperatures. The mechanism likely involves the reaction of the substrate with chlorine radicals generated from the decomposition of thionyl chloride.

  • Aromatization Products: In syntheses involving precursors with adjacent rings, unintended aromatization can be a side reaction. This is often favored by harsh reaction conditions.

  • Sulfonylation Products: The use of thionyl chloride can sometimes lead to the sulfonylation of the starting hydrazone, which may not efficiently cyclize to the desired thiadiazole.

To identify the specific byproduct, it is recommended to use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Issue 3: Purification Challenges

Q3: I am having difficulty purifying my this compound derivative. What are the best practices?

A3: Purification of 1,2,3-thiadiazoles can be achieved through several methods:

  • Column Chromatography: This is a widely used technique for purifying 1,2,3-thiadiazoles.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Eluent: A gradient of ethyl acetate in hexane is a good starting point for moderately polar compounds. For more polar derivatives, a system like dichloromethane/methanol may be more effective. The ideal eluent system should provide an Rf value of 0.25-0.35 for the desired product on TLC.[4]

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.

    • Solvent Selection: The choice of solvent is crucial and needs to be determined experimentally. Common solvents include ethanol, methanol, or mixtures of hexane and ethyl acetate.[3] An ideal solvent will dissolve the compound when hot but not when cold.

  • Work-up Procedure: A careful work-up is essential before purification. After the reaction, excess thionyl chloride should be quenched by slowly pouring the reaction mixture into ice water. The organic product is then extracted, washed with a mild base like saturated sodium bicarbonate solution to remove acidic impurities, and dried before solvent evaporation.[2]

Data Presentation

Table 1: Comparison of Yields for Different this compound Synthesis Methods

Starting MaterialReagentsProductYield (%)Reference
Pyrazolyl-phenylethanone semicarbazoneThionyl ChloridePyrazolyl-1,2,3-thiadiazoleGood to Excellent[5]
N-tosylhydrazonesSulfur, TBAI4-aryl-1,2,3-thiadiazoles44-98[5]
N-tosylhydrazonesSulfur, I₂/DMSO4-aryl-1,2,3-thiadiazolesGood to Excellent[1]
Chlorinated ketonesTosylhydrazine, SulfurDisubstituted 1,2,3-thiadiazoles38-68[5]
Methyl ketonesp-toluenesulfonyl hydrazide, KSCN, I₂/CuCl₂Aryl/Alkyl-substituted 1,2,3-thiadiazoles48-89[5]
KetonesSemicarbazide, Thionyl ChlorideSubstituted 1,2,3-thiadiazoles60-72[6]

Experimental Protocols

Protocol 1: Classic Hurd-Mori Synthesis of 1,2,3-Thiadiazoles using Thionyl Chloride

  • Formation of Semicarbazone:

    • Dissolve the ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

    • Add sodium acetate (1.5 eq) to the mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature. The semicarbazone product will often precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Cyclization to this compound:

    • Suspend the dried semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension over 30 minutes.[2]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess thionyl chloride.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[3]

Protocol 2: Synthesis of 4-Aryl-1,2,3-Thiadiazoles from N-Tosylhydrazones and Sulfur

  • Reaction Setup:

    • In a Schlenk tube, combine the N-tosylhydrazone (0.3 mmol), elemental sulfur (0.6 mmol), and iodine (10 mol%).

    • Degas the tube and backfill with argon (repeat three times).

    • Add anhydrous DMSO (3 mL) via syringe.[1]

  • Reaction Execution:

    • Stir the reaction mixture at 100 °C for 5 hours. Monitor the reaction progress by TLC.[1]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[1]

Mandatory Visualizations

Hurd_Mori_Pathway Ketone Ketone Hydrazone Hydrazone / Semicarbazone Ketone->Hydrazone Hydrazine / Semicarbazide Intermediate1 N-Sulfinyl Hydrazone Hydrazone->Intermediate1 + SOCl₂ ThionylChloride SOCl₂ Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Cyclization SideProduct 1,3,4-Oxadiazine-2,6(3H)-dione Intermediate1->SideProduct Alternative Cyclization Thiadiazole This compound Intermediate2->Thiadiazole - SO₂, - HCl Troubleshooting_Workflow Start Low Yield of this compound CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckReagents Check Quality of Reagents CheckPurity->CheckReagents Purity OK OptimizeTemp Optimize Reaction Temperature CheckReagents->OptimizeTemp Reagents OK CheckSolvent Verify Solvent is Anhydrous OptimizeTemp->CheckSolvent Temperature Optimized MonitorReaction Monitor Reaction by TLC CheckSolvent->MonitorReaction Solvent OK ImprovedYield Improved Yield MonitorReaction->ImprovedYield Optimized Logical_Relationships ReactionConditions Reaction Conditions Yield Product Yield ReactionConditions->Yield SideProducts Side Products ReactionConditions->SideProducts Purity Purity of Reactants Purity->Yield Purity->SideProducts Temperature Temperature Temperature->Yield Temperature->SideProducts Solvent Solvent Solvent->Yield Solvent->SideProducts

References

Technical Support Center: Purification of 1,2,3-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,2,3-thiadiazole compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound compounds?

A1: The most prevalent and effective methods for the purification of this compound derivatives are column chromatography on silica gel and recrystallization.[1][2] For simpler, low molecular weight, and thermally stable 1,2,3-thiadiazoles, distillation can also be a viable option.[3] The choice of method depends on the physical properties of the compound (solid or liquid), its stability, and the nature of the impurities.

Q2: My this compound appears to be degrading during purification. What could be the cause?

A2: The this compound ring can be sensitive to certain conditions, leading to decomposition.[1] It is crucial to avoid harsh acidic or basic conditions during workup and purification.[1][4] Some aryl-substituted 1,2,3-thiadiazoles have been reported to decompose even under mild basic conditions.[2] If you suspect degradation on a silica gel column, the acidic nature of the silica might be the cause.[5]

Q3: I am having trouble with my column chromatography. What are some common issues and solutions?

A3: Common issues during column chromatography of 1,2,3-thiadiazoles include streaking, poor separation, and product degradation. For basic compounds that streak on silica gel, adding a small amount of a modifier like triethylamine (typically 1%) to the eluent can help.[5][6] If you observe degradation, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like neutral or basic alumina.[5]

Q4: How do I choose the right solvent system for recrystallization?

A4: The ideal solvent for recrystallization should dissolve the this compound compound when hot but not at room or cold temperatures, while the impurities should remain soluble at all temperatures.[7] The choice of solvent is highly dependent on the specific derivative and must be determined empirically.[1] Common solvent pairs like ethanol/water, methanol/acetone, or ethyl acetate/heptane can also be effective for achieving selective recrystallization.[7]

Q5: I am observing an unexpected side product in my reaction mixture before purification. What could it be?

A5: If you are synthesizing your this compound via the Hurd-Mori reaction, a common side product can be a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione, especially when using 2[(ethoxycarbonyl)hydrazono] propionic acid with thionyl chloride.[1] Another potential byproduct when reacting N-acylhydrazones with thionyl chloride is the formation of N-arylhydrazonoyl chlorides.[4] Characterization using NMR, Mass Spectrometry, and IR spectroscopy is essential to identify any unknown compounds.[1]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Solution
Poor Separation Inappropriate solvent system.Determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value between 0.2 and 0.4 for the desired compound with good separation from impurities.[5]
Column overloading.The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[6]
Streaking or Tailing of Bands Compound is interacting too strongly with the acidic silica gel (common for basic heterocycles).Deactivate the silica gel by preparing a slurry with the eluent and adding 1% triethylamine.[5] Alternatively, use neutral or basic alumina as the stationary phase.[5]
Low solubility of the compound in the mobile phase.Select a solvent system in which your compound is more soluble while maintaining good separation on TLC.[5]
Compound Degradation on the Column The this compound is sensitive to the acidic nature of silica gel.Neutralize the silica gel with triethylamine as described above.[5] Use a less acidic stationary phase like alumina.[5]
Compound Not Eluting The compound is too polar for the chosen solvent system.Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent can be effective.[6]
Irreversible adsorption or decomposition on the stationary phase.Consider using a different stationary phase or deactivating the current one.[6]
Recrystallization
Issue Possible Cause Solution
Low Recovery of Crystals Too much solvent was used.Reduce the amount of solvent used to dissolve the crude product. The goal is to create a saturated solution at high temperature.
The compound has significant solubility in the cold solvent.Cool the solution to a lower temperature using an ice bath or refrigerator to maximize crystal formation.[6] Consider a different solvent or a co-solvent system where the compound has lower solubility when cold.[6]
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound.Use a solvent with a lower boiling point.
The solution is supersaturated.Try adding a seed crystal of the pure compound to induce crystallization.[6] Scratching the inside of the flask with a glass rod at the meniscus can also create nucleation sites.[6]
No Crystals Form The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Presence of impurities inhibiting crystallization.Attempt a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.[6] If colored impurities are present, treatment with activated charcoal in the hot solution may be beneficial.[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general methodology and may require optimization based on the specific this compound derivative and impurities present.

  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution onto a TLC plate and elute with various solvent systems (e.g., gradients of ethyl acetate in hexane or dichloromethane in methanol).

    • The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[5]

  • Column Packing:

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent.

    • Pour the slurry into a vertical glass column with the stopcock closed.

    • Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing. Add more eluent as needed to prevent the silica from running dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: If the compound has poor solubility in the initial eluent, pre-adsorb it onto a small amount of silica gel.[5] To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[5]

  • Elution and Fraction Collection:

    • Begin eluting with the initial, low-polarity solvent system, collecting fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase according to a predetermined gradient to elute the compounds.

    • Monitor the elution by collecting fractions and analyzing them by TLC.[5]

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This is a general guideline for the recrystallization of solid this compound compounds.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the mixture. A suitable solvent will dissolve the compound when hot.[7]

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.[7]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to form a saturated solution.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[7]

    • Dry the crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow_purification cluster_start Crude Product cluster_decision Choice of Purification Method cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_end Final Product crude Crude this compound Mixture decision Assess Physical Properties (Solid/Liquid, Stability) crude->decision tlc TLC for Solvent System decision->tlc Liquid or Complex Mixture solvent Select Solvent decision->solvent Solid column Pack Column & Load Sample tlc->column elute Elute & Collect Fractions column->elute analyze Analyze Fractions (TLC) elute->analyze pure Pure this compound analyze->pure dissolve Dissolve in Hot Solvent solvent->dissolve cool Cool to Crystallize dissolve->cool filtrate Filter & Dry Crystals cool->filtrate filtrate->pure

Caption: General workflow for the purification of this compound compounds.

troubleshooting_logic start Purification Issue Encountered issue_type What is the primary issue? start->issue_type low_yield Low Yield / Recovery issue_type->low_yield Low Recovery poor_purity Poor Purity / Contamination issue_type->poor_purity Contaminated Product degradation Product Degradation issue_type->degradation Decomposition check_solubility Recrystallization: Too much solvent or compound soluble when cold? low_yield->check_solubility check_column Column Chromatography: Streaking or poor separation? poor_purity->check_column check_conditions Harsh pH conditions (acid/base)? degradation->check_conditions solution_solubility Optimize solvent volume and cooling temperature. check_solubility->solution_solubility solution_column Optimize eluent system (TLC). Add modifier (e.g., triethylamine). check_column->solution_column check_silica Degradation on silica column? check_conditions->check_silica No solution_ph Use neutral workup and purification conditions. check_conditions->solution_ph Yes solution_silica Deactivate silica with base or use alumina. check_silica->solution_silica

Caption: Troubleshooting logic for common purification issues with 1,2,3-thiadiazoles.

References

Technical Support Center: Method Refinement for Scaling Up 1,2,3-Thiadiazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and scale-up of 1,2,3-thiadiazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1,2,3-thiadiazoles, with a focus on the widely used Hurd-Mori reaction.

Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole Product

  • Question: I am attempting a Hurd-Mori synthesis using a hydrazone and thionyl chloride, but the yield is very low or non-existent. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in the Hurd-Mori synthesis is a frequent challenge. Here is a systematic guide to troubleshooting the issue:

    • Purity of Starting Materials:

      • Hydrazone: Ensure your hydrazone starting material is pure and completely dry. Impurities can significantly interfere with the cyclization reaction. Recrystallization of the hydrazone may be necessary.

      • Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled thionyl chloride. Over time, it can decompose into SO₂ and HCl, which can adversely affect the reaction.

    • Reaction Temperature: The reaction with thionyl chloride is often highly exothermic. Careful temperature control is critical, especially during the addition of SOCl₂. Many protocols recommend adding the reagent dropwise at low temperatures (e.g., 0 °C) before allowing the reaction to warm to room temperature.[1] For certain substrates, reflux temperatures may be required for cyclization, but this can also lead to product decomposition if the thiadiazole is not stable at higher temperatures.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.

    • Solvent Selection: The choice of solvent is crucial. Anhydrous (dry) solvents are essential as thionyl chloride reacts violently with water. Dichloromethane (DCM) and chloroform are commonly used solvents for this reaction.[1]

    • Nature of Substituents: The electronic properties of the substituents on your starting materials can have a significant impact on the reaction's success.

      • Electron-Withdrawing Groups: These groups on the hydrazone precursor can enhance the success of the cyclization.[2]

      • Electron-Donating Groups: Conversely, these groups can result in poor conversion and lower yields. If your substrate has strong electron-donating groups, exploring alternative synthetic routes or significant modification of the reaction conditions may be necessary.

Issue 2: Formation of Multiple Products and Purification Challenges

  • Question: My reaction mixture shows multiple spots on the TLC plate, and isolating the pure this compound derivative is proving difficult. What are the best strategies for purification?

  • Answer: The formation of multiple products can stem from side reactions or decomposition of the target compound. Here are some strategies for purification and minimizing byproducts:

    • Common Side Products: In the Hurd-Mori synthesis, the formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a potential side product.[3]

    • Work-up Procedure: After the reaction is complete, it is crucial to carefully quench any excess thionyl chloride. This is typically achieved by slowly adding the reaction mixture to ice water. Extraction with an organic solvent like DCM or ethyl acetate, followed by washing with a saturated sodium bicarbonate solution, will help in removing acidic impurities.

    • Purification Techniques:

      • Column Chromatography: This is a standard method for separating the desired product from impurities. Silica gel is commonly used as the stationary phase, with a mobile phase gradient of ethyl acetate in a non-polar solvent like hexane.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

      • Distillation: For liquid 1,2,3-thiadiazoles, distillation can be used for purification. However, it is important to keep the temperature below 200°C to prevent thermal decomposition.

Issue 3: Challenges in Scaling Up the Reaction

  • Question: I have a successful lab-scale procedure for this compound synthesis. What are the key considerations and potential issues when scaling up to pilot or production scale?

  • Answer: Scaling up the Hurd-Mori reaction presents several challenges, primarily related to safety and reaction control:

    • Heat Management: The reaction is exothermic, and on a large scale, efficient heat removal is critical to prevent a thermal runaway. Ensure the reactor has adequate cooling capacity and a sufficient surface area-to-volume ratio for effective heat exchange.

    • Reagent Addition: The rate of addition of thionyl chloride must be carefully controlled to manage the exothermic reaction and the evolution of HCl and SO₂ gases. A slow, subsurface addition is often preferred in large reactors.

    • Gas Scrubbing: The reaction generates significant amounts of HCl and SO₂. A robust gas scrubbing system is essential to neutralize these toxic and corrosive gases before they are released into the atmosphere.

    • Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and reactant concentration, which helps to prevent localized "hot spots" that could lead to side reactions or decomposition. The type of agitator and mixing speed should be optimized for the reactor geometry and reaction mass.

    • Material Compatibility: Ensure that the reactor and all associated equipment are constructed from materials that are resistant to the corrosive effects of thionyl chloride, HCl, and SO₂.

Frequently Asked Questions (FAQs)

Synthesis & Methodology

  • Q1: What is the most common and versatile method for synthesizing 1,2,3-thiadiazoles?

    • A1: The Hurd-Mori synthesis is widely regarded as one of the most common and versatile methods.[4] It involves the reaction of a hydrazone derivative with thionyl chloride to facilitate cyclization.[4]

  • Q2: Are there any alternatives to the hazardous reagent thionyl chloride in the Hurd-Mori synthesis?

    • A2: Yes, several milder and more environmentally friendly alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[3][5] Other protocols utilize iodine in DMSO as a catalytic system.[3]

  • Q3: How can I confirm the formation of my desired this compound product?

    • A3: A combination of spectroscopic techniques is essential for structural confirmation:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic chemical shifts for the protons and carbons of the thiadiazole ring and its substituents.

      • Infrared (IR) Spectroscopy: Look for the disappearance of N-H and C=O (if applicable) stretches from your hydrazone starting material and the appearance of new bands associated with the aromatic ring.

      • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

Safety & Handling

  • Q4: What are the primary safety concerns when working with thionyl chloride?

    • A4: Thionyl chloride is a highly corrosive and toxic chemical. It reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][7] It can cause severe burns to the skin and eyes and is harmful if inhaled.[6][8]

  • Q5: What personal protective equipment (PPE) should be worn when handling thionyl chloride?

    • A5: Appropriate PPE is crucial and includes chemical safety goggles, a face shield, chemical-resistant gloves (such as neoprene or Viton), and a lab coat or chemical-resistant suit.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[5]

  • Q6: How should I handle a spill of thionyl chloride?

    • A6: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use water.[9] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Q7: What are the best practices for storing thionyl chloride?

    • A7: Thionyl chloride should be stored in a cool, dry, and well-ventilated area, away from water and incompatible materials such as bases, alcohols, and metals.[5][6] Containers should be kept tightly sealed.

Data Presentation

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][10][11][12]thiadiazole Synthesis via Hurd-Mori Reaction

N-Protecting GroupReaction ConditionsYield (%)Reference
Benzyl (Bn)SOCl₂, CHCl₃, reflux25[13]
Methyl (Me)SOCl₂, CHCl₃, reflux15[13]
Methyl CarbamateSOCl₂, CH₂Cl₂94[2]
UnprotectedSOCl₂, CH₂Cl₂99[2]

Table 2: Yields of Substituted 1,2,3-Thiadiazoles via an Improved Hurd-Mori Approach (N-tosylhydrazones with elemental sulfur and TBAI)

Substituent on Aryl RingYield (%)Reference
4-Methyl98[14]
4-Methoxy95[14]
4-Chloro92[14]
4-Bromo91[14]
4-Nitro44[14]
2-Naphthyl93[14]

Experimental Protocols

1. Lab-Scale Synthesis of a 4-Aryl-1,2,3-Thiadiazole via Hurd-Mori Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Step 1: Formation of the Semicarbazone

    • Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

    • Add sodium acetate (1.5 eq) to the mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the starting ketone is consumed, cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the semicarbazone by vacuum filtration, wash with cold water, and dry under vacuum.

  • Step 2: Cyclization to the this compound

    • Suspend the dried semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess thionyl chloride.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

2. Considerations for Scale-Up

  • Reactor Setup: Use a glass-lined or other corrosion-resistant reactor equipped with a powerful overhead stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the reactor is connected to a suitable gas scrubbing system.

  • Temperature Control: The reactor must have an efficient cooling system (e.g., a cooling jacket) to dissipate the heat generated during the addition of thionyl chloride.

  • Reagent Addition: For large-scale reactions, add thionyl chloride via a pump at a controlled rate to maintain the desired reaction temperature. Subsurface addition can improve mixing and heat distribution.

  • Off-Gas Management: The scrubber should be charged with a caustic solution (e.g., sodium hydroxide) to neutralize the HCl and SO₂ gases produced. The capacity of the scrubber must be sufficient to handle the total amount of gas generated.

  • Work-up: The quenching step must be performed with extreme caution on a large scale. The reaction mixture should be added slowly to a large, well-stirred vessel containing ice and water. Ensure adequate ventilation to handle any gases that may be released.

Visualizations

Hurd_Mori_Reaction_Pathway start Hydrazone (e.g., Semicarbazone) intermediate1 Chlorosulfinyl Intermediate start->intermediate1 + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Elimination byproducts HCl, SO₂, Other byproducts intermediate2->byproducts Troubleshooting_Workflow start Low or No Yield in This compound Synthesis check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions No impure_hydrazone Impure/Wet Hydrazone? check_purity->impure_hydrazone Yes old_SOCl2 Old/Decomposed SOCl₂? check_purity->old_SOCl2 Yes check_substituents Analyze Substituent Effects check_conditions->check_substituents No temp_control Inadequate Temperature Control? check_conditions->temp_control Yes wrong_solvent Incorrect/Wet Solvent? check_conditions->wrong_solvent Yes edg Electron-Donating Groups Present? check_substituents->edg Yes proceed Proceed with Optimized Reaction check_substituents->proceed No recrystallize Recrystallize Hydrazone impure_hydrazone->recrystallize fresh_SOCl2 Use Fresh/Distilled SOCl₂ old_SOCl2->fresh_SOCl2 recrystallize->check_conditions fresh_SOCl2->check_conditions optimize_temp Optimize Temperature (e.g., low temp addition) temp_control->optimize_temp use_anhydrous Use Anhydrous Solvent (e.g., DCM) wrong_solvent->use_anhydrous optimize_temp->check_substituents use_anhydrous->check_substituents consider_alternatives Consider Alternative Synthetic Routes edg->consider_alternatives

References

avoiding decomposition during the synthesis of 1,2,3-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,3-thiadiazoles, with a focus on preventing decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,2,3-thiadiazoles?

A1: The primary and most widely used methods for the synthesis of the 1,2,3-thiadiazole ring are the Hurd-Mori reaction, the Wolff rearrangement, and the Pechmann-Nold synthesis.[1][2] The Hurd-Mori synthesis, which involves the cyclization of hydrazones with thionyl chloride, is particularly common.[1][3][4]

Q2: My this compound product seems to be decomposing. What are the typical causes?

A2: 1,2,3-thiadiazoles are susceptible to both thermal and photochemical decomposition, often through the extrusion of a nitrogen molecule.[5] Some aryl-substituted 1,2,3-thiadiazoles have also been observed to decompose under mild basic conditions.[1] High reaction temperatures and harsh workup or purification conditions (e.g., strong acids or bases) can promote degradation.[6]

Q3: I'm getting a very low yield in my Hurd-Mori synthesis. What should I investigate first?

A3: Low yields in the Hurd-Mori synthesis are a frequent issue. The first aspects to check are the purity of your starting materials, particularly the hydrazone and thionyl chloride.[7] The hydrazone should be pure and dry, and it is advisable to use freshly distilled or a new bottle of thionyl chloride, as it can decompose over time.[7] Reaction temperature control is also critical; the reaction is often exothermic, so slow, cooled addition of thionyl chloride is recommended.[7]

Q4: Are there safer or more environmentally friendly alternatives to thionyl chloride for the Hurd-Mori synthesis?

A4: Yes, several milder alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by reagents like tetrabutylammonium iodide (TBAI) in a metal-free system.[6] Other protocols have utilized iodine in DMSO as a catalytic system.[2]

Q5: I've isolated an unexpected side product in my reaction. What could it be?

A5: Side product formation can occur, especially in the Hurd-Mori synthesis. For instance, the reaction of 2-[(ethoxycarbonyl)hydrazono]propionic acid with thionyl chloride has been reported to produce a trace amount of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[6] It is crucial to use standard analytical techniques like NMR, Mass Spectrometry, and IR spectroscopy to characterize any unknown compounds.

Q6: What are the best practices for purifying 1,2,3-thiadiazoles?

A6: Purification is commonly achieved through column chromatography on silica gel or by recrystallization.[6] It is important to handle these compounds under neutral conditions, as they can be sensitive to strong acids and bases.[6] The choice of solvent for recrystallization will depend on the specific derivative and should be determined empirically.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Hurd-Mori Synthesis
Potential Cause Troubleshooting Steps
Impure Starting Materials - Hydrazone: Ensure the hydrazone is pure and completely dry. Recrystallize if necessary.[7] - Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled SOCl₂. Old SOCl₂ can decompose, hindering the reaction.[7]
Incorrect Reaction Temperature - The reaction is often exothermic. Add SOCl₂ dropwise at a low temperature (e.g., 0 °C to -10 °C).[7] - Monitor the reaction by TLC to determine the optimal temperature for your specific substrate. Some may require gentle heating or reflux, but be cautious of product decomposition.[7]
Inappropriate Solvent - Dichloromethane (DCM) and chloroform are commonly used. Ensure the solvent is anhydrous.
Substrate Reactivity - The Hurd-Mori reaction requires a hydrazone with an active α-methylene group. Verify the structure of your starting material.[6] - For substrates containing nitrogenous heterocycles, the choice of N-protecting group is important; electron-withdrawing groups are often preferred.[6]
Issue 2: Product Decomposition During Synthesis or Workup
Potential Cause Troubleshooting Steps
High Temperature - Optimize the reaction temperature to be as low as possible while still allowing for complete conversion.[6] - Avoid prolonged heating or refluxing if the product is thermally sensitive.
Harsh pH Conditions - Avoid using strong acids or bases during the workup and purification steps.[6] - Use neutral extraction methods, such as washing with saturated sodium bicarbonate solution and brine.[6]
Photochemical Decomposition - Protect the reaction mixture and the isolated product from direct light, especially if the compound is known to be light-sensitive.

Data Presentation: Comparative Yields in this compound Synthesis

The following table summarizes yields reported for various synthetic approaches to 1,2,3-thiadiazoles.

Synthesis Method Starting Materials Catalyst/Reagent Yield (%) Reference
Improved Hurd-MoriN-tosylhydrazones and sulfurTBAI44-98[3]
Cascade ProcessChlorinated ketones and tosylhydrazineBasic medium38-68[3]
I₂/CuCl₂ PromotedKetones, p-toluenesulfonyl hydrazide, KSCNI₂/CuCl₂71-89 (aryl-substituted)[3]
I₂/CuCl₂ PromotedKetones, p-toluenesulfonyl hydrazide, KSCNI₂/CuCl₂48-74 (alkyl-substituted)[3]
Hurd-MoriPyrazolyl-phenylethanones and semicarbazideThionyl chlorideGood to Excellent[3]
Ionic Liquid SupportIonic liquids sulfonyl hydrazine and ketonesThionyl chloride80-91[3]

Experimental Protocols

Protocol 1: General Hurd-Mori Synthesis of 1,2,3-Thiadiazoles from Semicarbazones

This protocol is a generalized procedure based on common practices for the Hurd-Mori reaction.

Step 1: Preparation of the Semicarbazone

  • Dissolve the starting ketone (1 equivalent) in ethanol.

  • Add a solution of semicarbazide hydrochloride (1.2 equivalents) and a suitable base like sodium acetate (1.5 equivalents) in water.[7]

  • Reflux the mixture for 1-2 hours, monitoring the consumption of the starting ketone by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture. The semicarbazone product will often precipitate.

  • Collect the solid by filtration, wash with cold water, and dry thoroughly.[7]

Step 2: Cyclization with Thionyl Chloride

  • Suspend the dried semicarbazone (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Add thionyl chloride (2-5 equivalents) dropwise to the stirred suspension, ensuring the temperature remains at 0 °C.[7]

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and continue stirring for several hours. Monitor the progress of the reaction by TLC. Gentle heating or reflux may be necessary for some substrates.

  • Once the reaction is complete, carefully quench the excess thionyl chloride by pouring the mixture into ice-water.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.[7]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final this compound.[7]

Visualizations

Hurd_Mori_Workflow cluster_prep Step 1: Semicarbazone Formation cluster_cyclization Step 2: Cyclization cluster_purification Step 3: Workup & Purification ketone Ketone reflux Reflux in EtOH/H₂O ketone->reflux semicarbazide Semicarbazide HCl semicarbazide->reflux semicarbazone Semicarbazone reflux->semicarbazone cyclize Cyclization in DCM (0°C to RT) semicarbazone->cyclize socl2 Thionyl Chloride (SOCl₂) socl2->cyclize thiadiazole_crude Crude this compound cyclize->thiadiazole_crude workup Aqueous Workup thiadiazole_crude->workup purify Chromatography / Recrystallization workup->purify thiadiazole_pure Pure this compound purify->thiadiazole_pure

Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Decomposition_Pathways Thiadiazole This compound Thermal Heat (Δ) Thiadiazole->Thermal Thermal Decomposition Photo Light (hν) Thiadiazole->Photo Photochemical Decomposition Base Base (e.g., OH⁻) Thiadiazole->Base Base-induced Decomposition Decomposition_Products Decomposition Products (e.g., Thiirene, Thioketene, Alkyne + N₂ + S) Thermal->Decomposition_Products Photo->Decomposition_Products Base->Decomposition_Products

Caption: Common decomposition pathways for the this compound ring.

Troubleshooting_Tree Start Low Yield or No Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Temp Review Reaction Temperature Control Start->Check_Temp Check_Reagent Verify Thionyl Chloride Quality Start->Check_Reagent Check_Substrate Confirm Substrate Structure Start->Check_Substrate Solution_Purity Recrystallize Hydrazone Check_Purity->Solution_Purity Solution_Temp Ensure Slow, Cooled Addition of SOCl₂ Check_Temp->Solution_Temp Solution_Reagent Use Fresh/Distilled SOCl₂ Check_Reagent->Solution_Reagent Solution_Substrate Ensure Active α-Methylene Group Check_Substrate->Solution_Substrate

Caption: Troubleshooting decision tree for low-yield Hurd-Mori reactions.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry continuously seeks novel molecular frameworks capable of yielding potent and selective therapeutic agents. Among the heterocyclic compounds, thiadiazoles—five-membered rings containing one sulfur and two nitrogen atoms—have emerged as a "privileged scaffold." This guide provides an objective comparison of the derivatives of two prominent isomers, 1,2,3-thiadiazole and 1,3,4-thiadiazole, focusing on their efficacy in antifungal, antibacterial, and anticancer applications, supported by experimental data and mechanistic insights.

Introduction to Thiadiazole Isomers

The 1,2,3- and 1,3,4-thiadiazole cores serve as versatile foundations for the development of a wide array of biologically active molecules. Their significance is rooted in their unique physicochemical properties and their ability to act as bioisosteres of other critical biological structures. Notably, the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a key component of nucleic acids, enabling its derivatives to potentially interfere with DNA replication and other fundamental cellular processes. While both isomers are rich sources of pharmacological innovation, their efficacy is profoundly influenced by the nature and position of the functional groups attached to the core ring structure.

Comparative Efficacy: A Data-Driven Overview

The biological activity of thiadiazole derivatives is not inherent to the core isomer itself but is dictated by the appended chemical moieties. The following tables present quantitative data from various studies, offering a comparative look at the performance of derivatives from both classes.

Table 1: Antifungal Activity
Compound ClassDerivative DescriptionTarget FungiEfficacy MeasurementResult
This compound Triethyltin 4-methyl-1,2,3-thiadiazole-5-carboxylatePyricularia piricolaEC₅₀0.12 µg/mL[1]
This compound Triethyltin 4-methyl-1,2,3-thiadiazole-5-carboxylateGibberella zeaeEC₅₀0.16 µg/mL[1]
This compound Carboxamide derivativeCandida albicansInhibition71%[1]
1,3,4-Thiadiazole 2,4-dichlorophenyl substituted derivative (3l)Candida albicansMIC5 µg/mL[2]
1,3,4-Thiadiazole Flavonol derivative (Y18)Botrytis cinereaEC₅₀2.4 µg/mL[3]
1,3,4-Thiadiazole Pyrazole derivative (9b)Aspergillus fumigatusMIC0.9 µg/mL[4]
1,3,4-Thiadiazole Pyrazole derivative (9b)Geotrichum candidumMIC0.08 µg/mL[4]
Table 2: Antibacterial Activity
Compound ClassDerivative DescriptionTarget BacteriaEfficacy MeasurementResult
This compound Phenyl-dihydropyrimidinone substituted derivative (4c)Pseudomonas aeruginosaMIC250 µg/mL
This compound Chromone-linked derivative (4d)Staphylococcus aureusMIC125 µg/mL
1,3,4-Thiadiazole Tetranorlabdane derivative with free amino group (14a)Bacillus polymyxaMIC2.5 µg/mL[5]
1,3,4-Thiadiazole 4-bromophenyl substituted derivative (23p)Staphylococcus epidermidisMIC31.25 µg/mL[5]
1,3,4-Thiadiazole 4-bromophenyl substituted derivative (23p)Micrococcus luteusMIC15.63 µg/mL[5]
1,3,4-Thiadiazole Benzo[d]imidazole derivative (8j)Pseudomonas aeruginosaMIC12.5 µg/mL[5]
Table 3: Anticancer Activity
Compound ClassDerivative DescriptionCancer Cell LineEfficacy MeasurementResult
This compound Piperidine-based derivative (94)Anti-HBV activityIC₅₀3.59 µg/mL[1]
This compound 2,4-dibromophenyl substituted derivative (93)Anti-HIV-1 (MT-4 cells)EC₅₀0.0364 µM[1]
1,3,4-Thiadiazole N-(4-Chlorophenyl)-acetamide derivative (3)C6 (Rat Glioma)IC₅₀22.00 µg/mL[6]
1,3,4-Thiadiazole N-(4-Chlorophenyl)-acetamide derivative (3)A549 (Human Lung)IC₅₀21.00 µg/mL[6]
1,3,4-Thiadiazole Ciprofloxacin-based 4-fluorobenzyl derivative (1l)A549 (Lung)IC₅₀2.79 µM[7]
1,3,4-Thiadiazole Ciprofloxacin-based 4-fluorobenzyl derivative (1h)SKOV-3 (Ovarian)IC₅₀3.58 µM[7]
1,3,4-Thiadiazole Amide-linked derivative (3j)MCF-7 (Breast)IC₅₀2.375 µM[8]

Key Experimental Protocols

The reproducibility of scientific claims hinges on detailed methodologies. The following protocols are fundamental to assessing the efficacy of novel thiadiazole compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Compounds: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe + medium) and negative (medium only) controls are included. The plates are incubated at an appropriate temperature (e.g., 35°C for 24-48 hours).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assessment: MTT Assay (for IC₅₀)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Seeding: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the thiadiazole derivatives. Control wells contain medium with the vehicle (e.g., DMSO) only. The plates are incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Reagent Addition: The treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition and Analysis: The absorbance of the resulting purple solution is measured using a microplate reader (typically at ~570 nm). The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value—the concentration of the compound that causes a 50% reduction in cell viability—is then determined by plotting a dose-response curve.[6][9]

Mechanisms of Action & Signaling Pathways

The therapeutic effects of thiadiazole derivatives are achieved through diverse mechanisms of action, often involving the precise inhibition of key cellular enzymes and pathways.

Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

A primary target for many antifungal drugs is the ergosterol biosynthesis pathway, as ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] Certain 1,3,4-thiadiazole derivatives function similarly to azole antifungals by inhibiting the enzyme 14-α-demethylase, a critical enzyme in the conversion of lanosterol to ergosterol.[2][10] This disruption leads to a depleted supply of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Demethylase 14-α-demethylase (CYP51) Lanosterol->Demethylase Intermediate Toxic Sterol Intermediates Membrane Fungal Cell Membrane (Disrupted Integrity & Function) Intermediate->Membrane Disrupts Ergosterol Ergosterol Ergosterol->Membrane Incorporates into Demethylase->Intermediate Leads to Accumulation Demethylase->Ergosterol Catalyzes Conversion Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->Demethylase Inhibits Kinase_Signaling_Inhibition cluster_membrane Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR MEK MEK EGFR->MEK Akt Akt EGFR->Akt Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->EGFR Inhibits Thiadiazole->Akt Inhibits ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival & Growth ERK->Proliferation Akt->Proliferation

References

1,2,3-Thiadiazole as a Bioisostere: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of chemical moieties with bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological and pharmacokinetic properties. This guide provides a comprehensive validation of 1,2,3-thiadiazole as a versatile bioisostere, comparing its performance with commonly employed alternatives such as 1,3,4-oxadiazole and triazoles. The information presented herein is supported by experimental data to facilitate informed decisions in drug design and development.

Physicochemical and Pharmacokinetic Profile: A Comparative Overview

The substitution of one heterocyclic core for another can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The this compound ring, when compared to its bioisosteres, presents a unique combination of properties.

PropertyThis compound1,3,4-Oxadiazole1,2,3-TriazoleRationale for Change
Lipophilicity (LogP) Generally higherGenerally lowerVariableThe sulfur atom in the thiadiazole ring is less electronegative and more polarizable than the oxygen in the oxadiazole, often leading to increased lipophilicity.
Aqueous Solubility Generally lowerGenerally higherVariableIncreased lipophilicity typically correlates with decreased aqueous solubility.
Metabolic Stability Potentially increased stabilityCan be susceptible to enzymatic cleavageGenerally stableThe C-S bond in the thiadiazole ring can exhibit greater resistance to enzymatic hydrolysis compared to the C-O bond in the oxadiazole.
Hydrogen Bond Acceptor Strength Nitrogen atoms act as hydrogen bond acceptorsOxygen and nitrogen atoms act as hydrogen bond acceptorsNitrogen atoms act as hydrogen bond acceptorsThe overall hydrogen bonding capacity of the ring system is altered, which can influence receptor binding and solubility.

Biological Activity: A Head-to-Head Comparison

The true validation of a bioisostere lies in its ability to modulate biological activity. The this compound scaffold has been incorporated into a wide range of biologically active compounds, demonstrating its potential in various therapeutic areas, most notably in oncology.

Anticancer Activity

Both 1,2,3-thiadiazoles and their bioisosteres, particularly 1,3,4-oxadiazoles and triazoles, are prevalent in the design of novel anticancer agents. These scaffolds can be found in compounds targeting crucial cellular machinery involved in cancer progression, such as tubulin, heat shock protein 90 (Hsp90), and vascular endothelial growth factor receptor 2 (VEGFR-2).

While direct comparative studies of this compound with its bioisosteres are not abundant, analysis of the broader class of thiadiazoles and their oxadiazole counterparts provides valuable insights. For instance, in a study of hybrid Schiff bases, a 1,3,4-thiadiazole derivative displayed the highest activity against liver cancer cells (SMMC-7721), whereas its 1,3,4-oxadiazole bioisostere was more effective against breast (MCF-7) and lung (A549) cancer cell lines, underscoring the target-specific nature of these scaffolds.[1]

Below is a summary of the reported anticancer activities for various thiadiazole and oxadiazole derivatives against different cancer cell lines.

Table 1: Comparative Anticancer Activity of Thiadiazole and Oxadiazole Derivatives (IC50 in µM)

Heterocyclic CoreDerivativeCancer Cell LineIC50 (µM)
1,3,4-Oxadiazole2,5-disubstituted oxadiazoleHCT-116 (Colon)0.28
1,3,4-Thiadiazole2,5-disubstituted thiadiazoleHCT-116 (Colon)>10
1,3,4-OxadiazoleImidazopyrazine linkedMCF-7 (Breast)0.22
1,3,4-OxadiazoleImidazopyrazine linkedA-549 (Lung)1.09
1,3,4-Thiadiazole2-amino-5-phenyl derivativeLoVo (Colon)2.44
1,3,4-Thiadiazole2-amino-5-phenyl derivativeMCF-7 (Breast)23.29

Table 2: Anticancer Activity of Triazole Derivatives

Heterocyclic CoreDerivativeCancer Cell LineIC50 (µM)
1,2,3-TriazoleBenzothiazole derivative K18Kyse30 (Esophageal)0.042
1,2,3-TriazoleBenzothiazole derivative K18EC-109 (Esophageal)0.038
1,2,4-TriazoleIndole derivativeHepG2 (Liver)0.23
1,2,4-TriazoleIndole derivativeHeLa (Cervical)0.15

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approaches used to validate these bioisosteres, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general workflow for their comparative evaluation.

VEGFR2_signaling_pathway VEGFR-2 Signaling Pathway in Angiogenesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 signaling pathway targeted by anticancer agents.

experimental_workflow Experimental Workflow for Bioisostere Comparison cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Lead Compound synthesis_thiadiazole Synthesis of This compound Analog start->synthesis_thiadiazole synthesis_oxadiazole Synthesis of 1,3,4-Oxadiazole Analog start->synthesis_oxadiazole synthesis_triazole Synthesis of Triazole Analog start->synthesis_triazole physchem Physicochemical Property Profiling synthesis_thiadiazole->physchem synthesis_oxadiazole->physchem synthesis_triazole->physchem invitro In Vitro Assays (e.g., Kinase, Cytotoxicity) physchem->invitro invivo In Vivo Efficacy and PK/PD Studies invitro->invivo data_comparison Comparative Data Analysis invivo->data_comparison sar Structure-Activity Relationship (SAR) data_comparison->sar selection Candidate Selection sar->selection

Caption: A typical experimental workflow for bioisostere comparison.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of any new chemical entity. Below are methodologies for key assays used to characterize the biological activity of this compound derivatives and their bioisosteres.

In Vitro Tubulin Polymerization Assay

This assay is fundamental for identifying and characterizing compounds that interfere with microtubule dynamics, a key mechanism for many anticancer drugs.

Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in light scattering (turbidity) at 340 nm.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (100 mM stock)

  • Glycerol

  • Test compounds and controls (e.g., paclitaxel as a polymerization promoter, colchicine as a polymerization inhibitor)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

  • Add 10 µL of 10x concentrated test compounds or controls to the wells of a pre-warmed 96-well plate.

  • To initiate the reaction, add 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

  • Plot absorbance versus time to generate polymerization curves.

  • Determine the maximum rate of polymerization (Vmax) and the plateau of absorbance.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hsp90 Inhibition Assay

This assay identifies compounds that inhibit the chaperone activity of Hsp90, another important target in cancer therapy.

Principle: This is a fluorescence-based assay that measures the Hsp90-dependent refolding of denatured citrate synthase (CS). In the presence of an Hsp90 inhibitor, the refolding of CS is blocked, leading to a decrease in its enzymatic activity, which is monitored fluorometrically.

Materials:

  • Human recombinant Hsp90

  • Citrate Synthase (CS)

  • Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)

  • ATP

  • Denaturation Buffer (e.g., 6 M Guanidine-HCl)

  • Test compounds and a known Hsp90 inhibitor (e.g., 17-AAG)

  • Fluorometer and 96-well black plates

Procedure:

  • Denature CS by incubating it in Denaturation Buffer.

  • Dilute the denatured CS into the Assay Buffer containing Hsp90, ATP, and the test compound or control.

  • Incubate the mixture at 30°C to allow for Hsp90-mediated refolding of CS.

  • After the incubation period, add the substrate for CS (e.g., acetyl-CoA and oxaloacetate) and a detection reagent (e.g., DTNB).

  • Measure the fluorescence (e.g., excitation at 412 nm) over time.

Data Analysis:

  • Calculate the rate of the CS reaction for each sample.

  • Determine the percentage of Hsp90 inhibition for each compound concentration relative to the control without inhibitor.

  • Calculate the IC50 value from the dose-response curve.

Conclusion

The this compound scaffold represents a valuable and versatile bioisostere in modern drug discovery. Its unique physicochemical properties can offer advantages in terms of metabolic stability and lipophilicity compared to more traditional heterocyclic cores like 1,3,4-oxadiazole. The presented data and experimental protocols provide a framework for the rational incorporation of the this compound moiety into drug design campaigns, particularly in the pursuit of novel anticancer therapeutics. As with any bioisosteric replacement, a thorough evaluation of the resulting analog's complete pharmacological and pharmacokinetic profile is essential to validate its therapeutic potential.

References

comparative study of different synthetic routes to 1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3-thiadiazole core is a vital heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antibacterial, antiviral, and antitumor properties.[1][2] The synthesis of this scaffold has been approached through various methodologies, ranging from classical cyclization reactions to modern catalytic and electrochemical methods. This guide provides a comparative analysis of the most prominent synthetic routes to 1,2,3-thiadiazoles, offering detailed experimental protocols, quantitative data for performance comparison, and visualizations of the reaction pathways.

Classical Synthetic Routes

The traditional methods for synthesizing 1,2,3-thiadiazoles, namely the Hurd-Mori, Pechmann, and Wolff syntheses, have long been the cornerstones of chemists in this field.

Hurd-Mori Synthesis

The Hurd-Mori synthesis is a widely recognized and effective method for the preparation of 1,2,3-thiadiazoles.[3] This reaction involves the intramolecular cyclization of hydrazones, which bear an α-methylene group, in the presence of a dehydrating and sulfurizing agent, most commonly thionyl chloride (SOCl₂).[3][4]

Reaction Scheme:

Hurd_Mori Reactant Hydrazone (with α-methylene) Product This compound Reactant->Product Cyclization Reagent SOCl₂ Reagent->Product

Caption: General scheme of the Hurd-Mori synthesis.

This method is versatile and has been applied to a wide array of substrates, including those derived from ketones, α-keto acids, and even complex natural products.[2][5]

Pechmann Synthesis

The Pechmann synthesis offers an alternative route through the [3+2] cycloaddition of diazoalkanes with compounds containing a carbon-sulfur double bond (C=S), such as isothiocyanates or thioketones.[6][7] The regioselectivity of the reaction can be influenced by the polarity of the solvent and steric effects.[6]

Reaction Scheme:

Pechmann Reactant1 Diazoalkane Product This compound Reactant1->Product Reactant2 Thiocarbonyl Compound (e.g., Isothiocyanate) Reactant2->Product Cycloaddition

Caption: General scheme of the Pechmann synthesis.

Wolff Synthesis

The Wolff synthesis involves the heterocyclization of α-diazo thiocarbonyl compounds.[7] This method often utilizes a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to convert a carbonyl group into a thiocarbonyl group in a molecule already containing a diazo functionality.[8][9]

Reaction Scheme:

Wolff Reactant α-Diazo Carbonyl Compound Intermediate α-Diazo Thiocarbonyl Compound Reactant->Intermediate Reagent Thionating Agent (e.g., Lawesson's Reagent) Reagent->Intermediate Product This compound Intermediate->Product Cyclization TBAI_Catalyzed Reactant1 N-Tosylhydrazone Product 4-Aryl-1,2,3-Thiadiazole Reactant1->Product Reactant2 Sulfur (S₈) Reactant2->Product Catalyst TBAI Catalyst->Product Catalysis Iodine_Catalyzed Reactant1 N-Tosylhydrazone Product 4-Aryl-1,2,3-Thiadiazole Reactant1->Product Reactant2 Sulfur (S₈) Reactant2->Product Catalyst I₂ / DMSO Catalyst->Product Catalysis Electrochemical_Synthesis Start Prepare Electrolytic Solution: N-Tosylhydrazone, Sulfur, NH₄I (catalyst), DMAC (solvent) Electrolysis Electrolysis: Glassy Carbon Anode, Platinum Cathode, 120 °C Start->Electrolysis Workup Reaction Work-up and Purification Electrolysis->Workup Product This compound Workup->Product

References

Confirming the Structure of 1,2,3-Thiadiazole Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide provides a comparative overview of using NMR to confirm the structure of 1,2,3-thiadiazole derivatives, complete with experimental data, detailed protocols, and workflow visualizations.

The this compound moiety is a key heterocyclic scaffold present in a variety of biologically active compounds. Correctly identifying the substitution pattern on this five-membered ring is crucial for understanding structure-activity relationships. This guide will focus on the application of ¹H and ¹³C NMR, as well as advanced 2D NMR techniques, for the unambiguous structural determination of this compound derivatives.

Comparative NMR Data of this compound Derivatives

The chemical shifts of the protons and carbons in this compound derivatives are influenced by the nature and position of the substituents on the ring. The following tables summarize typical ¹H and ¹³C NMR data for a selection of this compound derivatives, providing a basis for comparison and aiding in the identification of new analogues.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected this compound Derivatives

CompoundH-4H-5Other ProtonsSolvent
This compound8.52 (d)9.15 (d)-CDCl₃
4-Phenyl-1,2,3-thiadiazole-8.89 (s)7.28-7.55 (m, 5H, Ar-H)DMSO-d₆[1]
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide2.70 (s, 3H, CH₃)-9.75 (s, 1H, CONH), 4.55 (br s, 2H, NH₂)DMSO-d₆
N'-(phenylmethylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide2.85 (s, 3H, CH₃)-12.10 (s, 1H, NH), 8.29 (s, 1H, =CH), 7.46-7.91 (m, 5H, Ar-H)DMSO-d₆[2]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected this compound Derivatives

CompoundC-4C-5Other CarbonsSolvent
This compound141.5155.0-CDCl₃
4-Phenyl-1,2,3-thiadiazole161.3134.6126.8, 127.4, 127.9, 130.8 (Ar-C)DMSO-d₆[1]
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide148.5158.214.1 (CH₃), 160.5 (C=O)DMSO-d₆
N'-(phenylmethylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide149.2156.914.2 (CH₃), 163.3 (C=O), 146.7 (=CH), 127.6, 129.4, 131.1, 134.2 (Ar-C)DMSO-d₆[2]

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible NMR data. Below are representative protocols for the synthesis of a this compound derivative via the Hurd-Mori reaction and for its subsequent NMR analysis.

Synthesis Protocol: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

The Hurd-Mori synthesis is a classical and widely used method for the preparation of 4-substituted-1,2,3-thiadiazoles from hydrazones.[3]

  • Formation of the Hydrazone: Acetophenone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) are dissolved in ethanol. Sodium acetate (1.5 eq) is added, and the mixture is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried.

  • Cyclization: The dried hydrazone (1.0 eq) is suspended in dichloromethane (DCM). The suspension is cooled in an ice bath, and thionyl chloride (2.0-3.0 eq) is added dropwise with stirring. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is carefully poured into a cold, saturated sodium bicarbonate solution to neutralize the excess thionyl chloride. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford 4-phenyl-1,2,3-thiadiazole.

NMR Analysis Protocol
  • Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Spectroscopy: A proton-decoupled one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, a series of two-dimensional NMR experiments are performed.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and connecting different spin systems.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and structural confirmation of this compound derivatives.

G cluster_synthesis Synthesis cluster_analysis NMR Analysis Ketone Starting Ketone Hydrazone Hydrazone Formation Ketone->Hydrazone Semicarbazide Cyclization Hurd-Mori Cyclization Hydrazone->Cyclization SOCl₂ Purification Purification Cyclization->Purification Thiadiazole This compound Derivative Purification->Thiadiazole SamplePrep Sample Preparation Thiadiazole->SamplePrep OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Ambiguous Assignments StructureElucidation Structure Elucidation OneD_NMR->StructureElucidation TwoD_NMR->StructureElucidation

Caption: Workflow for the synthesis and NMR-based structural elucidation of this compound derivatives.

G Start Acquire NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) AssignProtons Assign ¹H Signals (Integration, Multiplicity, COSY) Start->AssignProtons AssignCarbons Assign ¹³C Signals (HSQC) AssignProtons->AssignCarbons ConnectFragments Connect Spin Systems & Quaternary Carbons (HMBC) AssignCarbons->ConnectFragments ConfirmStructure Confirm Final Structure ConnectFragments->ConfirmStructure

References

A Comparative Analysis of the Biological Activity of Thiadiazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Thiadiazole, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a cornerstone scaffold in medicinal chemistry. Its four isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—and their derivatives have garnered significant interest due to their broad spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of the three most prominent isomers in drug discovery: this compound, 1,2,4-thiadiazole, and 1,3,4-thiadiazole, with a focus on their anticancer and antimicrobial properties. The information presented is supported by experimental data from peer-reviewed literature to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Comparative Anticancer Activity

Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often isomer-specific, targeting key cellular processes such as cell division, signaling pathways, and apoptosis.

The 1,3,4-thiadiazole isomer is the most extensively studied for its anticancer potential.[1] Derivatives of this scaffold have been shown to interfere with DNA replication, induce programmed cell death (apoptosis), and inhibit crucial enzymes involved in cancer progression, such as protein kinases and histone deacetylases.[2][3] For instance, certain 2,5-disubstituted 1,3,4-thiadiazoles have demonstrated potent inhibitory activity against cancer cell lines by targeting tubulin polymerization, a critical process for cell division.[4] Other derivatives have been found to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[3]

The 1,2,4-thiadiazole isomer has also shown significant anticancer activity.[5] Studies have revealed that derivatives of 1,2,4-thiadiazole can induce apoptosis and exhibit cytotoxic effects against various human cancer cell lines. For example, a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality displayed potent anticancer activity with IC50 values in the low micromolar range against breast, lung, and prostate cancer cell lines.[6]

The This compound isomer, while less explored for its anticancer properties compared to the other two, has also demonstrated potential. Some derivatives have been reported to possess antitumor activity, although the mechanisms are not as well-elucidated.[7]

The following table summarizes the in vitro anticancer activity of representative thiadiazole isomers against various cancer cell lines.

Isomer FamilyCompound Derivative ExampleCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazole 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[5]
MDA-MB-231 (Breast)53.4[5]
N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMCF-7 (Breast)21.3[8]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[9]
MCF-7 (Breast)23.29[9]
1,2,4-Thiadiazole Amide derivative of 1,2,4-thiadiazole-1,2,4-triazoleMCF-7 (Breast)0.10[10]
A549 (Lung)0.17[10]
DU-145 (Prostate)0.83[10]
This compound 4,5-diphenyl-1,2,3-thiadiazoleP450 2B4 (inhibition)-[7]

Comparative Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents, and thiadiazole derivatives have shown considerable promise in this area.

1,3,4-Thiadiazole derivatives are well-documented for their broad-spectrum antibacterial and antifungal activities.[11] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by the thiadiazole ring is thought to enhance penetration through microbial cell membranes.

Derivatives of 1,2,4-thiadiazole have also been reported to possess antimicrobial properties, although they are less extensively studied than their 1,3,4-counterparts.

Information on the antimicrobial activity of This compound derivatives is comparatively scarce in the literature.

The following table summarizes the in vitro antimicrobial activity of representative thiadiazole isomers.

Isomer FamilyCompound Derivative ExampleMicrobial StrainMIC (µg/mL)Reference
1,3,4-Thiadiazole 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivativeStaphylococcus aureus20-28[12]
5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine derivativeAspergillus niger32-42[12]
Tetranorlabdane-1,3,4-thiadiazole hybridBacillus polymyxa2.5[11]
1,2,4-Thiadiazole 1,2,4-triazole and 1,3,4-thiadiazole derivativeBacillus subtilis15.63[13]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Thiadiazole compounds

  • Human cancer cell lines (e.g., MCF-7, A549, etc.)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The thiadiazole compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Thiadiazole compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Microplate incubator

Procedure:

  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Serial Dilution: The thiadiazole compounds are serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis and Signaling Pathways

The synthesis of thiadiazole isomers typically involves the cyclization of thiosemicarbazide or its derivatives with various reagents. The specific synthetic route depends on the desired isomer and substitution pattern.

G cluster_0 General Synthesis of 1,3,4-Thiadiazoles cluster_1 General Synthesis of 1,2,4-Thiadiazoles cluster_2 General Synthesis of 1,2,3-Thiadiazoles Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization Thiosemicarbazide->Cyclization Acid Chloride/Anhydride Acid Chloride/Anhydride Acid Chloride/Anhydride->Cyclization 1,3,4-Thiadiazole 1,3,4-Thiadiazole Cyclization->1,3,4-Thiadiazole Thioamide Thioamide Dimerization & Cyclization Dimerization & Cyclization Thioamide->Dimerization & Cyclization Oxidizing Agent Oxidizing Agent Oxidizing Agent->Dimerization & Cyclization 1,2,4-Thiadiazole 1,2,4-Thiadiazole Dimerization & Cyclization->1,2,4-Thiadiazole Hydrazone Hydrazone Hurd-Mori Reaction Hurd-Mori Reaction Hydrazone->Hurd-Mori Reaction Thionyl Chloride Thionyl Chloride Thionyl Chloride->Hurd-Mori Reaction This compound This compound Hurd-Mori Reaction->this compound

Caption: General synthetic routes to thiadiazole isomers.

The biological activity of thiadiazole derivatives is intrinsically linked to their interaction with specific cellular signaling pathways.

G Thiadiazole Derivative Thiadiazole Derivative EGFR EGFR Thiadiazole Derivative->EGFR Inhibition Apoptosis Apoptosis Thiadiazole Derivative->Apoptosis Induction PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation

Caption: Potential anticancer signaling pathways targeted by thiadiazole derivatives.

G Start Start Cell Seeding Seed cells in 96-well plate Start->Cell Seeding Incubation1 Incubate 24h Cell Seeding->Incubation1 Compound Treatment Add thiadiazole derivatives Incubation1->Compound Treatment Incubation2 Incubate 48-72h Compound Treatment->Incubation2 MTT Assay Add MTT and incubate 2-4h Incubation2->MTT Assay Solubilization Add DMSO MTT Assay->Solubilization Read Absorbance Measure absorbance at 570nm Solubilization->Read Absorbance Data Analysis Calculate IC50 Read Absorbance->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for in vitro anticancer activity screening.

References

Validating the Mechanism of Action of 1,2,3-Thiadiazole-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent anticancer, antiviral, and fungicidal effects.[1][2] The versatility of this heterocyclic core allows for interactions with a diverse range of biological targets, making it a focal point in the development of novel therapeutics.[1] This guide provides a comparative analysis of this compound-based drugs against established alternatives, focusing on their mechanisms of action. It further details key experimental protocols for validating target engagement and cellular effects, providing a practical resource for researchers in the field.

Comparative Analysis of this compound Derivatives

The therapeutic potential of this compound derivatives stems from their ability to modulate various cellular pathways implicated in disease. This section compares the performance of these compounds against well-known drugs targeting key proteins in cancer therapy: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Akt kinase, and tubulin.

VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. Several this compound-based compounds have been developed as potent VEGFR-2 inhibitors.[3] The following table compares the in vitro activity of a representative this compound derivative with the established multi-kinase inhibitors Sorafenib and Sunitinib, which are known to target VEGFR-2.

Compound ClassSpecific Compound/DerivativeTargetIC50 (µM)Cell LineReference
This compound Derivative Thiadiazole analogue 14VEGFR-20.103-[4]
0.04MCF-7[4]
0.18HepG2[4]
Multi-kinase Inhibitor SorafenibVEGFR-20.041-[4]
0.15MCF-7[4]
0.14HepG2[4]
Multi-kinase Inhibitor SunitinibVEGFR-2--

IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity or cell viability. A lower IC50 indicates higher potency.

Akt Inhibition

The serine/threonine kinase Akt is a central node in signaling pathways that regulate cell survival, proliferation, and metabolism, making it an attractive target for cancer therapy. Allosteric inhibitors like MK-2206 have shown broad anticancer activity.[5] The table below would be populated with data comparing this compound-based Akt inhibitors to MK-2206.

Compound ClassSpecific Compound/DerivativeTargetIC50 (nM)Cell Line/AssayReference
This compound Derivative Data to be populatedAkte.g., Xe.g., PC-3
Allosteric Akt Inhibitor MK-2206Akt18In vitro[6]
Akt212In vitro[6]
Akt365In vitro[6]
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for antimitotic agents. Colchicine and Paclitaxel are classic examples of microtubule-destabilizing and -stabilizing agents, respectively.[7][8] Certain this compound derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[3]

Compound ClassSpecific Compound/DerivativeMechanismIC50 (µM)Cell LineReference
This compound Derivative Thiazole derivative St. 7Tubulin polymerization inhibition1.3-[3]
Natural Alkaloid ColchicineBinds to tubulin and inhibits polymerization10.6-[3]
Diterpenoid PaclitaxelStabilizes microtubules--

Experimental Protocols for Mechanism of Action Validation

Validating the specific molecular target of a drug is a critical step in its development. The following section provides detailed protocols for key assays used to confirm target engagement and elucidate the cellular mechanism of action.

Target Engagement Assays

These assays are designed to confirm the direct interaction between a drug and its intended protein target within a cellular context.

CETSA is a powerful method for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[9][10]

Protocol:

  • Cell Treatment: Treat intact cells with the this compound derivative at various concentrations or with a vehicle control.

  • Heat Challenge: Subject the cell suspensions to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a PCR machine.[9]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation.[9]

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or AlphaScreen.[9][10] An increase in the melting temperature of the target protein in the presence of the drug indicates binding and stabilization.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heating cluster_analysis Analysis A Intact Cells B Add this compound or Vehicle A->B Incubate C Temperature Gradient (e.g., 40-70°C) B->C Apply Heat D Cell Lysis C->D E Centrifugation D->E F Western Blot / Mass Spectrometry E->F Analyze Soluble Fraction G Determine Thermal Shift F->G DARTS_Workflow cluster_lysate Lysate Preparation cluster_incubation Incubation cluster_digestion Digestion cluster_detection Detection A Cell Lysate B Incubate with Drug or Vehicle A->B C Limited Proteolysis (e.g., Pronase) B->C D SDS-PAGE C->D E Western Blot D->E F Identify Protected Protein E->F Kinase_Assay_Workflow cluster_components Reaction Components cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Purified Kinase D Incubate A->D B Substrate + ATP B->D C This compound Inhibitor C->D E Measure Phosphorylation or ADP Production D->E F Calculate IC50 E->F

References

A Comparative Guide to 1,2,3-Thiadiazole and Other Key Heterocyclic Compounds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,2,3-Thiadiazole with Oxadiazole, Pyrazole, and Triazole Scaffolds in Medicinal Chemistry, Supported by Experimental Data.

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery, with each ring system offering a unique combination of physicochemical properties and biological activities. Among these, the this compound nucleus has emerged as a versatile pharmacophore. This guide provides a comprehensive comparison of this compound with other prominent five-membered heterocyclic compounds—oxadiazoles, pyrazoles, and triazoles—to inform rational drug design and development.

Physicochemical and Pharmacokinetic Profile: A Comparative Overview

The substitution of heteroatoms within a five-membered ring significantly influences a molecule's properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The this compound ring, with its unique arrangement of one sulfur and two adjacent nitrogen atoms, presents a distinct electronic and steric profile compared to its bioisosteres.

The replacement of an oxygen atom in an oxadiazole ring with a sulfur atom to form a thiadiazole generally increases lipophilicity (LogP) due to sulfur's lower electronegativity and higher polarizability.[1] This, in turn, can lead to decreased aqueous solubility but potentially enhanced metabolic stability, as the C-S bond is often more resistant to enzymatic cleavage than the C-O bond.[1]

PropertyThis compound (Predicted/Observed)1,3,4-Oxadiazole (General)Pyrazole (General)1,2,4-Triazole (General)Rationale for Differences & Drug Design Implications
Lipophilicity (LogP) Expected to be higherGenerally lowerVariableGenerally lowerSulfur's lower electronegativity compared to oxygen increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding and reduce solubility.[1] Pyrazoles and triazoles tend to be more polar.
Aqueous Solubility Expected to be lowerGenerally higherVariableGenerally higherIncreased lipophilicity of thiadiazoles often correlates with lower aqueous solubility, a critical factor for oral bioavailability that may require formulation strategies to overcome.[1]
Metabolic Stability May exhibit altered and potentially increased stabilityCan be susceptible to enzymatic cleavageGenerally stableGenerally stableThe C-S bond in thiadiazoles can be more stable to hydrolysis than the C-O bond in oxadiazoles.[1] However, the specific substitution pattern and the metabolic enzymes involved are crucial. For instance, some this compound derivatives have shown rapid degradation in mouse liver microsomes, while replacement with other heterocycles like a 5-cyano-1-methylpyrrole improved stability.[2]
Hydrogen Bond Acceptor Strength Nitrogen atoms act as hydrogen bond acceptorsOxygen and nitrogen atoms are strong hydrogen bond acceptorsBoth nitrogen atoms can act as hydrogen bond acceptors/donatorsNitrogen atoms are good hydrogen bond acceptorsThe hydrogen bonding capacity is critical for target interaction. Oxadiazoles, with their oxygen atom, are particularly strong hydrogen bond acceptors.
Plasma Protein Binding May be altered based on lipophilicityVariableVariableVariableChanges in lipophilicity and electronic distribution upon bioisosteric replacement directly impact plasma protein binding, affecting the free drug concentration.[1]

Comparative Biological Activities: Anticancer and Antimicrobial Potential

The true measure of a scaffold's utility lies in its biological activity. The following tables summarize quantitative data from studies comparing the anticancer and antimicrobial efficacy of derivatives of this compound and other heterocyclic compounds. It is important to note that direct comparisons are most meaningful when conducted within the same study under identical experimental conditions.

Anticancer Activity (IC50 Values in µM)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassCell LineCancer TypeThis compound Derivative (IC50)Compared Heterocycle Derivative (IC50)Reference Compound (IC50)
Thiadiazole-Pyrazole Hybrids A549Lung Cancer6g: 1.537 ± 0.097N/A (Hybrid Molecule)Erlotinib (EGFR inhibitor)
A549Lung Cancer6d: 5.176 ± 0.164N/A (Hybrid Molecule)Erlotinib (EGFR inhibitor)
1,3,4-Thiadiazole Derivatives MCF-7Breast CancerN/A4y: 0.084 ± 0.020 (mmol/L)Cisplatin
A549Lung CancerN/A4y: 0.034 ± 0.008 (mmol/L)Cisplatin
1,2,4-Oxadiazole Derivatives SGC-7901Gastric CancerN/ACompound 1: 1.61 ± 0.06 (µg/mL)5-Fluorouracil
SGC-7901Gastric CancerN/ACompound 2: 2.56 ± 0.11 (µg/mL)5-Fluorouracil
Pyrazole-Thiazole/Thiadiazole Hybrids HepG2Liver CancerN/ACompound 179: 8.107Doxorubicin

Note: The data is compiled from different studies and direct comparison of absolute values should be done with caution. The value of this table is in showcasing the range of activities observed for different heterocyclic scaffolds.

Antimicrobial Activity (MIC Values in µg/mL)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Compound ClassMicroorganismThis compound Derivative (MIC)Compared Heterocycle Derivative (MIC)Reference Compound (MIC)
1,3,4-Thiadiazole Derivatives Bacillus subtilisN/AActive (MIC not specified)Ampicillin
1,2,4-Triazole Derivatives Bacillus subtilisN/ALess active than thiadiazole counterpartsAmpicillin
1,3,4-Thiadiazole-Triazole Hybrids Bacillus subtilisN/A8a: 50% of ampicillin activityAmpicillin
Thiadiazole-Triazole Hybrids Staphylococcus aureusN/A5c: 250-1000Cefuroxime: 0.24-1.95
1,2,4-Triazole Derivatives Pseudomonas aeruginosaN/A1a-g: 16Streptomycin: 2-15

Note: The data is compiled from different studies and direct comparison of absolute values should be done with caution.

Key Signaling Pathways in Cancer Targeted by Heterocyclic Compounds

Many heterocyclic compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

VEGFR2_Signaling cluster_receptor Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 RAS RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell growth and proliferation. Its dysregulation is a common feature in many cancers.[3]

EGFR_Signaling cluster_receptor Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth, Proliferation, Survival ERK->Cell_Growth AKT->Cell_Growth

Caption: Key pathways in EGFR signaling promoting cell proliferation.

Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. Below are detailed methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activities of the discussed heterocyclic compounds.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.[4]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration that inhibits visible bacterial growth is the MIC.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

Experimental Workflow for Bioisostere Comparison

The rational design of new drug candidates often involves bioisosteric replacement to optimize a lead compound's properties. A typical workflow for such a comparison is outlined below.

Bioisostere_Workflow Lead_Compound Lead Compound (e.g., with 1,3,4-Oxadiazole) Design Design of Bioisosteres (e.g., replace with this compound) Lead_Compound->Design Synthesis Chemical Synthesis of Analogues Design->Synthesis In_Vitro_Screening In Vitro Screening (Target Binding, Cell Viability) Synthesis->In_Vitro_Screening ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Synthesis->ADME_Tox SAR_Analysis Structure-Activity Relationship (SAR) Analysis & Comparison In_Vitro_Screening->SAR_Analysis ADME_Tox->SAR_Analysis In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Optimized_Lead Optimized Lead Candidate In_Vivo_Studies->Optimized_Lead SAR_Analysis->Design Iteration SAR_Analysis->In_Vivo_Studies

Caption: A typical workflow for bioisosteric replacement in drug discovery.

Conclusion

The this compound scaffold holds significant promise in drug design, offering a distinct set of physicochemical and biological properties. Its comparison with other key heterocyclic compounds like oxadiazoles, pyrazoles, and triazoles reveals a landscape of opportunities for medicinal chemists. While 1,2,3-thiadiazoles may offer advantages in terms of metabolic stability and specific biological activities, considerations regarding solubility and synthetic accessibility are crucial. The choice of a particular heterocyclic core should be guided by the specific therapeutic target and the desired ADME profile. The data and protocols presented in this guide aim to provide a solid foundation for the rational design and evaluation of novel drug candidates based on these versatile scaffolds.

References

Comparative Docking Analysis of Thiadiazole Ligands: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent in silico studies showcases the potential of thiadiazole derivatives as versatile scaffolds in drug design. While research is heavily focused on the 1,3,4-thiadiazole isomer, this guide provides a comparative overview of docking performance, experimental protocols, and key structure-activity relationships to inform future drug development efforts.

Thiadiazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Molecular docking, a powerful computational tool, plays a pivotal role in elucidating the binding affinities and interaction patterns of these compounds with their biological targets, thereby accelerating the discovery of more potent therapeutic agents.[1] This guide synthesizes findings from multiple comparative docking studies to provide researchers, scientists, and drug development professionals with a clear and objective comparison of various thiadiazole ligands.

Performance of Thiadiazole Derivatives in Docking Studies

Recent research highlights the significant potential of thiadiazole derivatives against a range of biological targets. Docking scores, which predict the binding affinity between a ligand and a protein, consistently demonstrate favorable interactions for these compounds. A lower docking score generally indicates a more stable and favorable binding interaction.

For instance, in studies targeting the main protease of SARS-CoV-2, a crucial enzyme for viral replication, certain 1,3,4-thiadiazole derivatives have exhibited promising docking scores.[2] Similarly, these compounds have been evaluated against other key proteins implicated in various diseases.

It is important to note that while the user's interest was in 1,2,3-thiadiazole ligands, the vast majority of published comparative docking studies focus on the 1,3,4-thiadiazole isomer and its hybrid derivatives incorporating the 1,2,3-triazole moiety. Direct comparative docking studies on a series of this compound ligands are scarce in the current literature. The data presented below, therefore, primarily reflects the performance of 1,3,4-thiadiazole derivatives as the most extensively studied class.

Quantitative Docking Data Summary

The following tables summarize the docking scores of various thiadiazole derivatives against different protein targets as reported in recent literature.

Table 1: Comparative Docking Scores of Thiadiazole Derivatives against SARS-CoV-2 Main Protease (Mpro)

Compound IDTarget ProteinDocking Score (kcal/mol)Reference
Compound 7SARS-CoV-2 Mpro-11.4[2]
Lopinavir (Reference)SARS-CoV-2 MproNot Specified[2]
Curcumin (Reference)SARS-CoV-2 MproNot Specified[2]

Table 2: Comparative Docking Scores of Thiadiazole-Triazole Hybrids against Inflammatory and Alzheimer's Disease Targets

Compound IDTarget ProteinDocking ScorePotential Binding EnergyReference
3aAcetylcholinesterase (AChE)-8.272 to -3.036-49.74 to -2.58[3]
3bButyrylcholinesterase (BuChE)-8.272 to -3.036-49.74 to -2.58[3]
3c5-Lipoxygenase (LOX-5)-8.272 to -3.036-49.74 to -2.58[3]
3aCyclooxygenase-2 (COX-2)-8.272 to -3.036-49.74 to -2.58[3]
3bCyclooxygenase-2 (COX-2)-8.272 to -3.036-49.74 to -2.58[3]
3cCyclooxygenase-2 (COX-2)-8.272 to -3.036-49.74 to -2.58[3]

Table 3: Comparative Docking Scores of Thiadiazole Derivatives against Dihydrofolate Reductase (DHFR)

Compound IDTarget ProteinIC50 (µM)Reference
10Bovine Liver DHFR0.04 ± 0.82 to 1.00 ± 0.85[4]
13Bovine Liver DHFR0.04 ± 0.82 to 1.00 ± 0.85[4]
14Bovine Liver DHFR0.04 ± 0.82 to 1.00 ± 0.85[4]
15Bovine Liver DHFR0.04 ± 0.82 to 1.00 ± 0.85[4]
Methotrexate (Reference)Bovine Liver DHFR0.14 ± 1.38[4]

Experimental Protocols in Docking Studies

The reliability of molecular docking results is intrinsically linked to the rigor of the experimental protocol. The general workflow for these studies involves several key steps, from protein and ligand preparation to the final docking simulation and analysis.

General Molecular Docking Workflow

General Molecular Docking Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure Acquisition (PDB) Protein_Prep Protein_Prep PDB->Protein_Prep Cleaning & Optimization Ligand Ligand Structure Preparation Ligand_Prep Ligand_Prep Ligand->Ligand_Prep Energy Minimization Grid Grid Box Generation Protein_Prep->Grid Docking Docking Algorithm Execution Ligand_Prep->Docking Grid->Docking Scoring Scoring & Ranking of Poses Docking->Scoring Analysis Interaction Analysis Scoring->Analysis Validation Experimental Validation (Optional) Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

A representative experimental protocol for docking 1,3,4-thiadiazole derivatives against a target protein is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogens are added, and the protein structure is energy minimized using a suitable force field (e.g., OPLS-AA).

  • Ligand Preparation: The 2D structures of the thiadiazole ligands are drawn using chemical drawing software and then converted to 3D structures. The ligands are subsequently energy minimized.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid are crucial parameters that can influence the docking results.

  • Molecular Docking: The prepared ligands are docked into the active site of the prepared protein using a docking program such as AutoDock, Glide, or MOE. The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.

  • Analysis of Results: The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.

Signaling Pathway Context

The therapeutic potential of thiadiazole derivatives often stems from their ability to modulate specific signaling pathways implicated in disease. For example, their anticancer activity can be attributed to the inhibition of key enzymes like Dihydrofolate Reductase (DHFR), which is crucial for nucleotide synthesis and cell proliferation.

Simplified DHFR Inhibition Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR->THF Reduction DNA DNA Replication & Cell Proliferation Nucleotide->DNA Thiadiazole Thiadiazole Inhibitor Thiadiazole->DHFR Inhibition

Caption: Inhibition of DHFR by thiadiazole derivatives disrupts DNA synthesis.

Conclusion

The collective evidence from numerous in silico studies strongly supports the continued exploration of thiadiazole derivatives in drug discovery. The 1,3,4-thiadiazole scaffold, in particular, has proven to be a versatile template for designing potent inhibitors against a variety of biological targets. While the current body of research on this compound ligands is limited, the promising results from other isomers warrant a broader investigation into the full therapeutic potential of the entire thiadiazole family. Future comparative studies focusing on different thiadiazole isomers are crucial to delineate their unique structure-activity relationships and guide the rational design of next-generation therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2,3-Thiadiazole: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2,3-thiadiazole and its derivatives. It is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and adherence to environmental regulations. The following procedures are based on established safety protocols for hazardous chemical waste management.

Hazard Summary and Safety Precautions

Understanding the potential hazards associated with this compound is the first step toward safe handling and disposal. This class of compounds presents several risks that must be managed through proper personal protective equipment and handling procedures.

Table 1: Hazard Identification and Precautionary Statements for Thiadiazole Derivatives

Hazard ClassificationDescriptionPrecautionary Actions
Health Hazards Causes skin irritation.[1][2][3][4] Causes serious eye irritation.[1][2][3][4] May cause respiratory irritation.[1][3][4] Harmful if swallowed.[2][4] Toxic if in contact with skin.[5] Some derivatives are suspected of causing genetic defects or cancer.[5][6]Avoid breathing dust or vapors.[1][3] Wash skin thoroughly after handling.[1][2] Wear protective gloves, clothing, and eye/face protection.[1][2][5] Do not eat, drink, or smoke when using this product.[2][5] Obtain special instructions before use for certain derivatives.[5][6]
Environmental Hazards Harmful to aquatic life, with potential for long-lasting effects.[6]Avoid release to the environment.[5][6] Do not let the product enter drains.[1][6]
Physical/Chemical Hazards Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides, and sulfur oxides.[5]Keep away from heat and open flames.[5] Ensure adequate ventilation.[5]
Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, ensure that the appropriate PPE is worn.

Table 2: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.[5][7]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[5][8]To prevent skin contact.[8]
Body Protection A standard laboratory coat.[5][8]To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][8] A respirator may be necessary if dust or aerosols are generated.[5]To avoid inhalation of dust or vapors.[8]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[1][2][3][6] Adherence to all national and local regulations is mandatory.[1][6][9]

Experimental Protocol for Waste Segregation and Collection

This protocol outlines the necessary steps for preparing this compound for disposal.

  • Waste Identification and Labeling :

    • Clearly identify all waste streams containing this compound.

    • Keep the chemical waste in its original or a compatible, properly labeled container.[1][6] The label must include the full chemical name, "Hazardous Waste," and all associated hazard symbols.[5]

  • Waste Segregation :

    • Solid Waste : Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container with a secure lid.[5]

    • Liquid Waste : Collect solutions containing this compound in a separate, labeled hazardous waste container for liquids.[5] Do not mix with other incompatible waste streams.[1][5][10] Indicate the approximate concentration of the compound on the label.[5]

    • Sharps Waste : Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated, puncture-resistant sharps container.[5]

  • Decontamination :

    • Decontaminate all surfaces and non-disposable equipment that have come into contact with the compound.[5]

    • Use a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.[5]

    • Collect all decontamination materials, such as wipes, as solid hazardous waste.[5]

  • Storage Pending Disposal :

    • Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.[1][3][5]

    • Ensure containers are kept away from incompatible materials, such as strong oxidizing agents.[8]

    • Store containers in a locked location.[1][3][4]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]

    • Provide the waste disposal service with the Safety Data Sheet (SDS) or all known hazard information.[6]

    • Complete all necessary waste disposal documentation as required by your institution and local regulations.[6]

Spill and Leak Response

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area.[1] Ensure the area is well-ventilated.[7]

  • Wear Appropriate PPE : Before addressing the spill, don all necessary personal protective equipment as outlined in Table 2.

  • Contain the Spill : For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal.[3] Avoid generating dust.[1][7][8] For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[6]

  • Collect and Dispose : Collect the contained material and place it into a sealed, labeled hazardous waste container.[7]

  • Clean the Area : Thoroughly clean the spill area with soap and water.[6]

  • Report the Incident : Report the spill to your institution's EHS department.[6]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste (Contaminated consumables, solid chemical) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, contaminated glassware) segregate->sharps_waste Sharps container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid container_sharps Place in Designated Sharps Container sharps_waste->container_sharps storage Store Sealed Containers in Secure, Ventilated Waste Area container_solid->storage container_liquid->storage container_sharps->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs documentation Complete Required Waste Disposal Documentation contact_ehs->documentation collection Waste Collected by Authorized Personnel documentation->collection spill_response Follow Spill Response Protocol spill->spill_response spill_response->container_solid Collect spill debris as solid waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,2,3-Thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1,2,3-Thiadiazole. The following procedures are based on established safety protocols for this class of compounds and are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for minimizing risk and ensuring a safe laboratory environment.

Hazard Summary

This compound and its derivatives are associated with several health and environmental hazards.[1] A thorough understanding of these risks is the first step in ensuring safe handling and disposal.

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Some derivatives may be harmful if swallowed.[2][3]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided.[2][4]

  • Physical/Chemical Hazards: Not classified as flammable, but will burn.[1] Thermal decomposition can lead to the release of irritating gases and vapors.[1]

Personal Protective Equipment (PPE)

Consistent and proper use of personal protective equipment is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecificationsCitations
Eyes Safety Glasses with Side Shields or GogglesMust comply with EN166 (EU) or NIOSH (US) standards.[4][5]
Skin Chemical-Resistant GlovesImpermeable gloves such as nitrile or neoprene are recommended.[5]
Lab Coat or Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2][5]
Respiratory Respirator (if ventilation is inadequate)Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.[5][6]

Operational Plan: Safe Handling and Storage

A strict operational protocol is essential for minimizing the risk of exposure and accidents.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4][5] Do not breathe dust, vapor, mist, or gas.[2][5]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[4][5] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5][7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the laboratory.[1][2][3]

Storage:

  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[2][4][5]

  • Incompatibilities: Keep away from strong oxidizing agents.[5]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][4] Rinse mouth with water.[2][3][4] Seek immediate medical attention.[2][3][4][5]

Disposal Plan

Chemical waste must be managed to ensure the safety of personnel and the environment. All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.[1] The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.[1] Do not mix with other incompatible waste streams.

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[1]

Disposal Procedure:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[1][3][5] Do not empty into drains.[2][4]

Decontamination:

  • Decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound.[1] Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[1]

Experimental Workflow and Signaling Pathway Diagrams

Spill_Response_Workflow Workflow for Handling a this compound Spill spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe absorb Contain and Absorb Spill with Inert Material (e.g., vermiculite, sand) ppe->absorb collect Collect Absorbed Material into a Sealed Container absorb->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report Incident to Safety Officer dispose->report

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Thiadiazole
Reactant of Route 2
1,2,3-Thiadiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。